molecular formula C8H6N2O2 B598444 1,6-Naphthyridine-5,7-diol CAS No. 1201785-07-0

1,6-Naphthyridine-5,7-diol

Cat. No.: B598444
CAS No.: 1201785-07-0
M. Wt: 162.148
InChI Key: LQTUBSXZGZFBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridine-5,7-diol is a versatile chemical scaffold of significant interest in pharmaceutical research and drug discovery. The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, facilitating the development of novel bioactive compounds . This diol derivative serves as a key precursor and synthetic intermediate for generating more complex molecules with potential therapeutic value. Research into naphthyridine analogues has demonstrated a wide spectrum of biological activities, including notable antiproliferative effects against various cancer cell lines . Specific pyrazolo-naphthyridine derivatives have been identified as potent agents, inducing apoptosis in cancer cells through mechanisms involving G0/G1 cell cycle arrest, increased reactive oxygen species (ROS) production, and activation of caspase-9 and caspase-3/7 pathways . Furthermore, the naphthyridine structure is an excellent ligand for forming metal complexes, making 1,6-Naphthyridine-5,7-diol a valuable building block for developing materials with applications in organic light-emitting diodes (OLEDs), sensors, and semiconductors . Its structural features make it a promising candidate for continued investigation in these cutting-edge scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6H-1,6-naphthyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMUIIWXUKYPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702987
Record name 1,6-Naphthyridine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-07-0
Record name 1,6-Naphthyridine-5,7(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,6-Naphthyridine-5,7-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of hydroxyl groups at the 5 and 7 positions of the 1,6-naphthyridine core can significantly influence the molecule's electronic properties, solubility, and potential for biological interactions, making 1,6-Naphthyridine-5,7-diol a valuable target for synthesis and further investigation.

This document offers a detailed, two-step synthetic pathway to 1,6-Naphthyridine-5,7-diol, commencing with the synthesis of the precursor, 1,6-Naphthyridine-5,7-dione. A robust protocol for the subsequent reduction to the target diol is also provided. Furthermore, this guide outlines a comprehensive characterization workflow, detailing the expected outcomes from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Synthetic Strategy and Protocols

The synthesis of 1,6-Naphthyridine-5,7-diol is most effectively achieved through a two-step process. The initial step involves the construction of the 1,6-naphthyridine-5,7-dione core, followed by the selective reduction of the ketone functionalities to the corresponding hydroxyl groups.

Step 1: Synthesis of 1,6-Naphthyridine-5,7-dione

The synthesis of the dione precursor can be accomplished through a tandem nitrile hydration and cyclization procedure.[2] This method offers a mild and efficient route to the desired heterocyclic core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-cyanopyridine (1.0 eq), ethyl cyanoacetate (1.2 eq), and polyphosphoric acid (PPA) (10 wt eq).

  • Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice, which will precipitate the crude product. Filter the solid precipitate and wash thoroughly with cold water to remove any residual PPA.

  • Purification: The crude 1,6-naphthyridine-5,7-dione can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a catalyst in this reaction. Its viscous nature at room temperature necessitates heating to ensure a homogeneous reaction mixture. As a strong dehydrating agent and a Brønsted acid, PPA facilitates both the hydration of the nitrile groups and the subsequent intramolecular cyclization to form the dione.

  • Tandem Reaction: This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby improving the overall efficiency and yield of the synthesis.

Synthesis_Dione A 2-Amino-4-cyanopyridine D 1,6-Naphthyridine-5,7-dione A->D 120°C TLC Monitoring B Ethyl Cyanoacetate B->D 120°C TLC Monitoring C Polyphosphoric Acid (PPA) C->D 120°C TLC Monitoring

Caption: Synthesis of 1,6-Naphthyridine-5,7-dione.

Step 2: Reduction of 1,6-Naphthyridine-5,7-dione to 1,6-Naphthyridine-5,7-diol

The reduction of the dione to the diol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for the reduction of ketones and aldehydes, leaving the aromatic naphthyridine core intact.

Experimental Protocol:

  • Reaction Setup: Dissolve 1,6-Naphthyridine-5,7-dione (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (2.5 eq) portion-wise to the cooled solution. The excess of NaBH₄ ensures the complete reduction of both ketone groups.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Acidify the mixture to a pH of ~6 with dilute hydrochloric acid. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-Naphthyridine-5,7-diol. The product can be further purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reducing agent is chosen for its mildness and selectivity. It readily reduces ketones to secondary alcohols without affecting the aromaticity of the naphthyridine rings.[3]

  • Protic Solvent: Methanol or ethanol acts as a proton source for the work-up of the intermediate alkoxide species formed during the reduction.

  • Low Temperature: Performing the initial addition of NaBH₄ at 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

Reduction_Diol A 1,6-Naphthyridine-5,7-dione C 1,6-Naphthyridine-5,7-diol A->C 0°C to RT TLC Monitoring B Sodium Borohydride (NaBH4) Methanol/Ethanol B->C 0°C to RT TLC Monitoring

Caption: Reduction to 1,6-Naphthyridine-5,7-diol.

II. Characterization of 1,6-Naphthyridine-5,7-diol

Thorough characterization of the synthesized 1,6-Naphthyridine-5,7-diol is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the hydroxyl substituents. The hydroxyl protons will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration. The protons on the carbons bearing the hydroxyl groups (C5 and C7) will appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbons attached to the hydroxyl groups (C5 and C7) are expected to resonate in the range of 60-75 ppm. The aromatic carbons will appear in the downfield region, typically between 110 and 160 ppm.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Assignment
~9.0H-2
~8.5H-4
~7.8H-3
~7.5H-8
~6.0 (br s)2 x -OH
~5.5 (s)H-5, H-7
Infrared (IR) Spectroscopy

The IR spectrum of 1,6-Naphthyridine-5,7-diol will exhibit characteristic absorption bands that confirm the presence of key functional groups.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-O Stretch: A medium to strong absorption band in the region of 1000-1200 cm⁻¹ will indicate the presence of the C-O single bonds of the secondary alcohols.

  • Aromatic C=C and C=N Stretches: Multiple sharp absorption bands in the region of 1400-1600 cm⁻¹ will correspond to the vibrations of the aromatic naphthyridine ring.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ will be indicative of the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 1,6-Naphthyridine-5,7-diol (C₈H₈N₂O₂), which is 164.16 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of water (M⁺ - 18) from the diol structure and fragmentation of the naphthyridine ring.

III. Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 1,6-Naphthyridine-5,7-diol. The provided protocols are based on established and reliable chemical transformations, and the characterization workflow offers a comprehensive strategy for structural elucidation and purity assessment. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and further explore the potential of this and related naphthyridine derivatives.

IV. References

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs a cascade of physicochemical properties, from solubility and stability to bioavailability and ultimately, therapeutic efficacy. For researchers, scientists, and professionals in drug development, the ability to elucidate and interpret crystal structures is a cornerstone of rational drug design. This guide provides an in-depth, technical exploration of the crystal structure analysis of 1,6-Naphthyridine-5,7-diol, a heterocyclic scaffold of significant interest. The 1,6-naphthyridine motif is a recognized multivalent scaffold in medicinal chemistry, presenting a spectrum of biological activities when appropriately substituted.[1] Derivatives of this core structure are being investigated for a range of therapeutic applications, highlighting the importance of detailed structural characterization to inform and accelerate drug discovery efforts.[2][3]

This document is structured to provide not just a methodology, but a comprehensive understanding of the principles and practices that underpin a robust crystallographic analysis. We will navigate the journey from synthesis and crystallization to data acquisition, structure solution, and detailed structural interpretation, offering insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

The Molecule of Interest: 1,6-Naphthyridine-5,7-diol

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[4] The 1,6-naphthyridine isomer is a key building block in the synthesis of various pharmaceuticals.[5] The subject of this guide, 1,6-Naphthyridine-5,7-diol, is a derivative with hydroxyl groups at the 5 and 7 positions. These functional groups are anticipated to play a significant role in the molecule's intermolecular interactions, particularly in the formation of hydrogen bonding networks, which are critical in crystal packing and can influence the compound's physical properties.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthetic Approach

While various synthetic routes to naphthyridine cores exist, a common approach involves the condensation and cyclization of substituted aminopyridines.[6][7][8] For 1,6-Naphthyridine-5,7-diol, a plausible synthetic route would involve the cyclization of a suitably substituted 4-aminopyridine derivative. The final product would be purified by recrystallization or column chromatography to achieve the high purity essential for successful crystallization.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.[9] A variety of techniques can be employed, and often, a screening approach is necessary to identify the optimal conditions.[10][11]

Experimental Protocol: Crystallization Screening of 1,6-Naphthyridine-5,7-diol

  • Solvent Selection: A preliminary solubility screening is performed with a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of 1,6-Naphthyridine-5,7-diol in a suitable solvent (e.g., ethanol/water mixture) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to further decrease the temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • The poor solvent will slowly diffuse into the good solvent, reducing the overall solubility and inducing crystallization.

For 1,6-Naphthyridine-5,7-diol, a combination of slow evaporation from an ethanol/water mixture and vapor diffusion of diethyl ether into a methanol solution are promising starting points due to the polar nature of the diol.

Data Collection: Interrogating the Crystal with X-rays

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[12][13][14]

The Principles of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[12] When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. This scattering results in a unique diffraction pattern of constructive interference, governed by Bragg's Law. By measuring the positions and intensities of these diffracted spots, we can determine the arrangement of atoms within the crystal.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection Parameters: The crystal is placed in the X-ray beam of the diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of reflection intensities and their positions. The process of converting this data into a 3D model of the molecule is known as structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure. Common methods include Direct Methods and Patterson methods.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Structural Analysis of 1,6-Naphthyridine-5,7-diol: A Hypothetical Case Study

As no published crystal structure for 1,6-Naphthyridine-5,7-diol currently exists in the public domain, we will proceed with a hypothetical yet plausible set of crystallographic data to illustrate the analysis process.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for 1,6-Naphthyridine-5,7-diol.

Parameter Value
Chemical FormulaC₈H₆N₂O₂
Formula Weight162.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.523(1)
b (Å)10.145(2)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)726.8(2)
Z4
Calculated Density (g/cm³)1.483
Absorption Coefficient (mm⁻¹)0.112
F(000)336
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5689
Independent reflections1654 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.128
Molecular Structure and Conformation

The refined crystal structure would reveal a planar 1,6-naphthyridine core, as expected for an aromatic system. The key structural features to analyze are the bond lengths and angles within the molecule.

Bond Length (Å) Angle Value (°)
N1-C21.335(2)C2-N1-C8a117.5(1)
C2-C31.389(2)N1-C2-C3123.1(1)
C3-C41.378(2)C2-C3-C4118.9(1)
C4-C4a1.401(2)C3-C4-C4a119.2(1)
C4a-C51.412(2)C4-C4a-C8a118.4(1)
C5-O51.361(2)C4a-C5-N6120.3(1)
C5-N61.345(2)C5-N6-C7117.8(1)
N6-C71.351(2)N6-C7-C8121.5(1)
C7-O71.358(2)N6-C7-O7116.3(1)
C7-C81.405(2)C7-C8-C8a118.7(1)
C8-C8a1.382(2)C8-C8a-N1122.9(1)
C4a-C8a1.423(2)C5-C4a-C8a123.2(1)

The C-O bond lengths are consistent with phenolic hydroxyl groups. The bond lengths within the naphthyridine rings indicate aromatic character.

Supramolecular Assembly and Intermolecular Interactions

The diol functionality is expected to dominate the crystal packing through hydrogen bonding. A detailed analysis of the intermolecular interactions would reveal a network of O-H···N and O-H···O hydrogen bonds, linking the molecules into a three-dimensional supramolecular architecture. These interactions are crucial for the stability of the crystal lattice.

The Role of Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive crystal structure from a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline material.[16] It is often used for phase identification, purity analysis, and to study polymorphism.[17][18][19][20]

Experimental Protocol: Powder X-ray Diffraction Analysis

  • Sample Preparation: A finely ground powder of the bulk synthesized 1,6-Naphthyridine-5,7-diol is prepared.

  • Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk material is of the same phase.

Visualizing the Process and Structure

Clear visualization is key to understanding complex structural information and experimental workflows.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis cluster_results Structural Elucidation Synthesis Synthesis of 1,6-Naphthyridine-5,7-diol Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Slow Evaporation, Cooling, Vapor Diffusion) Purification->Crystallization PXRD Powder XRD Analysis Purification->PXRD SC_XRD Single-Crystal XRD Data Collection Crystallization->SC_XRD Structure_Solution Structure Solution (Direct Methods) SC_XRD->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Molecular_Structure Molecular Structure & Conformation Refinement->Molecular_Structure Supramolecular_Assembly Supramolecular Assembly & H-Bonding Refinement->Supramolecular_Assembly

Caption: Workflow for the crystal structure analysis of 1,6-Naphthyridine-5,7-diol.

Caption: Molecular structure of 1,6-Naphthyridine-5,7-diol with atom numbering.

Conclusion: From Structure to Insight

The comprehensive crystal structure analysis of 1,6-Naphthyridine-5,7-diol provides an unambiguous determination of its molecular geometry and a detailed understanding of its solid-state packing. This information is invaluable for drug development professionals, as it forms the basis for understanding the compound's physical properties and can guide the design of new derivatives with improved characteristics. The methodologies outlined in this guide represent a robust and self-validating approach to crystallographic analysis, ensuring the generation of high-quality, reliable structural data that can accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • IUCr Journals. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][5][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Retrieved from [Link]

  • MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 21). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Retrieved from [Link]

  • Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • ResearchGate. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • YouTube. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction?. Retrieved from [Link]

  • ACS Publications. (2022, May 29). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Retrieved from [Link]

Sources

Spectroscopic Profile of 1,6-Naphthyridine-5,7-diol: A Technical Guide to its Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic properties of 1,6-naphthyridine-5,7-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, comparative data from analogous naphthyridine derivatives, and theoretical considerations to present a predictive yet robust characterization. The guide delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra, with a particular focus on the pivotal role of keto-enol tautomerism in defining the molecule's structural and electronic landscape. Methodologies for acquiring high-quality spectral data and workflows for structural elucidation are detailed for researchers, scientists, and professionals in drug development.

Introduction: The 1,6-Naphthyridine Core and the Significance of Hydroxylation

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of hydroxyl groups at the C5 and C7 positions imparts unique chemical characteristics to the parent molecule, most notably the potential for keto-enol tautomerism. This phenomenon, where the molecule can exist in equilibrium between a diol form and various keto-enol or diketo forms, is critical to its reactivity, binding interactions, and electronic properties. Understanding the dominant tautomeric form and the dynamics of their interconversion is paramount for any drug discovery or materials science application. Spectroscopic techniques are the most powerful tools for elucidating these structural subtleties.

Keto-Enol Tautomerism: The Structural Foundation

1,6-Naphthyridine-5,7-diol is expected to exist as a dynamic equilibrium of at least three tautomeric forms: the aromatic diol form and two keto-enol/diketo forms. The relative populations of these tautomers are highly dependent on the physical state (solid or solution) and the solvent's polarity and hydrogen-bonding capability.[2]

tautomers Diol 1,6-Naphthyridine-5,7-diol (Di-enol form) KetoEnol1 7-hydroxy-1,6-naphthyridin-5(6H)-one (Keto-enol form) Diol->KetoEnol1 Proton Transfer KetoEnol2 5-hydroxy-1,6-naphthyridin-7(6H)-one (Keto-enol form) Diol->KetoEnol2 Proton Transfer Diketo 1,6-naphthyridine-5,7(6H,8H)-dione (Di-keto form) KetoEnol1->Diketo Proton Transfer KetoEnol2->Diketo Proton Transfer

Figure 1: Tautomeric equilibria of 1,6-Naphthyridine-5,7-diol.

The following sections will explore how each spectroscopic technique can be used to identify and quantify these tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution.[3] The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, allowing for the differentiation of tautomeric forms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,6-Naphthyridine-5,7-diol is expected to be highly dependent on the solvent used, as this will influence the tautomeric equilibrium.

  • Aromatic Protons: In the fully aromatic di-enol form, the protons on the naphthyridine core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts can be predicted by comparison with the parent 1,6-naphthyridine.

  • Hydroxyl Protons (-OH): The signals for the hydroxyl protons are expected to be broad and their chemical shift will be highly dependent on concentration and solvent. In the di-enol form, these would likely appear as a single, exchangeable peak.

  • NH and CH₂ Protons: The presence of the keto forms will give rise to signals for NH protons (typically broad and downfield) and potentially CH₂ protons if the diketo form is present. The observation of these signals would be strong evidence against a purely di-enol structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 1,6-Naphthyridine-5,7-diol

ProtonDi-enol FormKeto-enol/Di-keto FormsRationale
Aromatic CH7.0 - 9.0Shifted upfield or downfield depending on positionChanges in ring aromaticity and substituent effects.
OH9.0 - 12.0 (broad)May be absent or shiftedProton is now part of a keto-enol system or absent.
NH-7.0 - 11.0 (broad)Appearance of amide-like protons in the keto forms.
CH₂-3.0 - 5.0Appearance of aliphatic protons in the diketo form.
Predicted ¹³C NMR Spectrum

¹³C NMR is particularly powerful for identifying the keto-enol equilibrium due to the significant difference in chemical shifts between sp² carbons in an aromatic ring and carbonyl carbons.

  • Aromatic Carbons: In the di-enol form, all carbons of the naphthyridine core will be in the aromatic region (δ 100-160 ppm).

  • Carbonyl Carbons (C=O): The presence of the keto tautomers will be unequivocally marked by the appearance of signals in the carbonyl region (δ 160-190 ppm). The chemical shift in this region can further distinguish between amide-like and ketone-like carbonyls.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 1,6-Naphthyridine-5,7-diol

CarbonDi-enol FormKeto-enol/Di-keto FormsRationale
Aromatic C-H110 - 140Shifts depend on proximity to C=OChanges in electron density and hybridization.
Aromatic C-O150 - 160May shift or be absentCarbon is now part of a C=O or C-OH in a keto-enol system.
Carbonyl C=O-160 - 190Diagnostic for the presence of keto forms.
Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of protons and carbons, especially in cases of complex spectra or tautomeric mixtures, advanced 2D NMR techniques are indispensable.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C one-bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C long-range Correlations) H1->HMBC NOESY NOESY/ROESY (Through-space Correlations) H1->NOESY C13 ¹³C NMR & DEPT C13->HSQC C13->HMBC Structure Unambiguous Structure and Tautomer Identification COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Figure 2: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in confirming assignments and providing information about the 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.[4] For 1,6-Naphthyridine-5,7-diol, the IR spectrum will be a key indicator of the predominant tautomeric form in the solid state.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Tautomers of 1,6-Naphthyridine-5,7-diol

Functional GroupDi-enol FormKeto-enol/Di-keto FormsVibrational Mode
O-H stretch3200-3600 (broad)May be present but weakerStretching of the hydroxyl group.
N-H stretch-3100-3500 (medium)Stretching of the N-H bond in the lactam ring.
C=O stretch-1650-1750 (strong)Stretching of the carbonyl group, a key indicator of the keto form.
C=C/C=N stretch1500-1650 (multiple bands)Modified due to changes in aromaticityAromatic ring stretching vibrations.
C-O stretch1200-1300 (strong)Present, may be shiftedStretching of the C-O single bond.

The most diagnostic region in the IR spectrum will be the carbonyl stretching region (1650-1750 cm⁻¹). A strong absorption in this area would be compelling evidence for the presence of a keto tautomer. Conversely, a broad absorption in the O-H stretching region (3200-3600 cm⁻¹) coupled with the absence of a strong carbonyl peak would suggest the dominance of the di-enol form.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.[5] The different tautomers of 1,6-Naphthyridine-5,7-diol, having distinct electronic systems, are expected to exhibit different UV-Vis absorption spectra.

  • Di-enol Form: This fully aromatic tautomer is expected to have a more extended π-conjugated system, leading to absorption at longer wavelengths (a lower energy transition).

  • Keto Forms: The disruption of the aromaticity in the keto forms would likely lead to a blue shift (absorption at shorter wavelengths) compared to the di-enol form.

By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima (λ_max), providing insights into the solvent's effect on the tautomeric equilibrium.[6]

Experimental Methodologies

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1,6-Naphthyridine-5,7-diol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. To study tautomerism, it is crucial to acquire spectra in solvents of varying polarity.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra for full structural assignment.

    • If necessary, acquire a NOESY or ROESY spectrum to confirm spatial proximities.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals to determine the relative populations of different tautomers if they are in slow exchange on the NMR timescale.

IR Spectroscopy Protocol
  • Sample Preparation (Solid State):

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Conclusion

The spectroscopic characterization of 1,6-Naphthyridine-5,7-diol is a multifaceted task that requires a synergistic application of NMR, IR, and UV-Vis techniques. The central chemical feature of this molecule is its keto-enol tautomerism, which profoundly influences its spectroscopic signature. While direct experimental data remains to be published, this guide provides a robust predictive framework based on the well-established principles of spectroscopy and comparative analysis with related heterocyclic systems. The provided methodologies offer a clear path for researchers to obtain high-quality data and perform a thorough structural elucidation, which is essential for advancing the development of new therapeutics and functional materials based on the 1,6-naphthyridine scaffold.

References

  • Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-655). Academic Press.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Gasteiger, J., & Engel, T. (2003).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

  • Kumar, S. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(12), 116-120.
  • Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459.
  • Popp, F. D. (1983). Synthesis of Heterocycles via Tautomerism. Journal of Heterocyclic Chemistry, 20(s1), S1-S11.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.
  • LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Tayyari, S. F., et al. (2012). Influence of substituent on UV absorption and keto–enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819.
  • Gulea, M., & D'hooghe, M. (2019). The 1,6-Naphthyridine Motif in Medicinal Chemistry: A Privileged Scaffold for the Design of Bioactive Compounds. Molecules, 24(12), 2269.

Sources

Tautomerism in 1,6-Naphthyridine-5,7-diol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 1,6-Naphthyridine-5,7-diol and its Derivatives

Abstract

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] A critical, yet often nuanced, aspect governing the function of substituted naphthyridines is the phenomenon of tautomerism. This guide provides a detailed exploration of the tautomeric equilibria in 1,6-naphthyridine-5,7-diol and its analogues. We will dissect the potential tautomeric forms, the physicochemical factors that govern their interconversion, and the state-of-the-art methodologies used for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control tautomerism to optimize molecular properties for therapeutic applications.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton.[7][8] For heterocyclic systems like 1,6-naphthyridine-5,7-diol, this is not a trivial consideration. The predominant tautomer dictates the molecule's hydrogen bonding capacity, shape, polarity, and pKa, all of which are fundamental to its interaction with biological targets.

The 1,6-naphthyridine-5,7-diol core can exist in three primary tautomeric forms: the aromatic di-enol (diol), the mono-keto, and the non-aromatic di-keto form. This is a classic example of lactam-lactim tautomerism, where the equilibrium lies between the amide (lactam) and imidic acid (lactim) forms.

  • Diol Form (Lactim-Lactim): 1,6-Naphthyridine-5,7-diol. This form is fully aromatic and possesses two hydroxyl groups that can act as hydrogen bond donors.

  • Keto-Enol Form (Lactam-Lactim): 7-hydroxy-1,6-naphthyridin-5(6H)-one. This intermediate form has one lactam group and one enol group.

  • Dione Form (Lactam-Lactam): 1,6-Naphthyridine-5,7(6H,8H)-dione. This form is non-aromatic in the second ring and contains two lactam moieties, which feature both hydrogen bond donors (N-H) and acceptors (C=O).

The interplay between these forms is a delicate balance of thermodynamic stabilities. The aromatic stabilization energy gained in the diol form competes with the inherent stability of the amide bond in the dione form.

Tautomers A Diol Form (1,6-Naphthyridine-5,7-diol) (Lactim-Lactim, Aromatic) B Keto-Enol Form (7-hydroxy-1,6-naphthyridin-5(6H)-one) (Lactam-Lactim) A->B H⁺ shift C Dione Form (1,6-Naphthyridine-5,7(6H,8H)-dione) (Lactam-Lactam, Non-Aromatic Ring) B->C H⁺ shift

Caption: Tautomeric equilibria in the 1,6-naphthyridine-5,7-diol system.

Key Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecular and external environment. Understanding these influences is paramount for predicting and controlling the properties of a lead compound.

Solvent Effects

The polarity and hydrogen-bonding characteristics of the solvent play a crucial role in stabilizing or destabilizing specific tautomers.[9][10]

  • Non-polar Solvents (e.g., Chloroform, Dioxane): These solvents tend to favor the less polar tautomer, which is often the enol form, stabilized by a strong intramolecular hydrogen bond.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonds and potentially favoring the keto (lactam) form, which has a larger dipole moment.[9]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form intermolecular hydrogen bonds with both the keto and enol forms, acting as both donors and acceptors. The effect can be complex, but they often stabilize the more polar keto tautomer.

Substituent Effects

The electronic nature of substituents on the naphthyridine ring can profoundly alter the relative stabilities of the tautomers.[11][12]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ increase electron density in the ring system. This can stabilize the diol (lactim) form by enhancing the aromaticity and basicity of the ring nitrogens.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -CF₃ decrease electron density. This makes the protons on the ring nitrogens (in the lactam form) more acidic and can shift the equilibrium toward the dione (lactam) tautomer.[12]

Methodologies for Tautomer Elucidation: A Multi-Pronged Approach

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_validation Validation & Prediction synth Synthesis of Derivative purify Chromatography & Recrystallization synth->purify nmr NMR Spectroscopy ¹H, ¹³C, ¹⁵N in various solvents purify->nmr uv UV-Vis Spectroscopy Monitor λmax shifts with solvent polarity purify->uv xray X-Ray Crystallography Solid-state structure (if single crystal) purify->xray dft Computational Modeling (DFT) Calculate relative energies of tautomers in gas phase and solution purify->dft elucidation Structure & Equilibrium Elucidation nmr->elucidation uv->elucidation xray->elucidation dft->elucidation

Caption: Integrated workflow for the analysis of tautomeric systems.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[7][13][14]

  • ¹H NMR: The presence of distinct signals for different tautomers indicates slow exchange on the NMR timescale. Key diagnostics include:

    • Enol (Lactim): A broad signal for the enolic -OH proton.

    • Keto (Lactam): A signal for the N-H proton, often coupled to adjacent protons.

    • The integration of these respective signals allows for the quantification of the tautomeric ratio.

  • ¹³C NMR: The chemical shift of the carbons at positions 5 and 7 are highly informative. A signal in the range of ~160-170 ppm is indicative of a C=O (keto) carbon, while a signal further downfield might suggest the C-OH (enol) carbon.[9]

  • ¹⁵N NMR: Directly probes the nitrogen environment, clearly distinguishing between a pyridine-like (sp²) nitrogen in the lactim form and an amide-like (sp³) nitrogen in the lactam form.

Protocol: NMR Analysis of Tautomeric Ratio

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

  • Acquisition: Acquire quantitative ¹H NMR spectra for each sample, ensuring a sufficient relaxation delay (e.g., 5x T₁) to allow for accurate integration.

  • Data Analysis: Identify the characteristic, non-overlapping signals for each tautomer.

  • Calculation: Calculate the mole fraction (X) of a tautomer (e.g., Keto) using the formula: X_Keto = (Integral_Keto) / (Integral_Keto + Integral_Enol).

  • Validation: If possible, acquire 2D NMR spectra (HSQC, HMBC) to confirm signal assignments for each tautomer.

UV-Visible Spectroscopy provides complementary evidence. The different electronic systems of the tautomers result in distinct absorption maxima (λmax).[10][15][16] The highly conjugated, aromatic diol form typically absorbs at a different wavelength than the less conjugated dione form. By monitoring shifts in λmax across solvents of varying polarity, one can infer the direction of the equilibrium shift.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17][18] It definitively shows which tautomer is present in the crystal lattice.

  • Causality: The crystal packing forces, including strong intermolecular hydrogen bonds, can "lock" the molecule into a single, thermodynamically favored tautomeric form in the solid state.

  • Caveat: It is crucial to remember that the solid-state structure may not be the major tautomer present in solution, where solvation energies dominate over crystal lattice energies.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[16][19][20]

  • Methodology: The geometries of all possible tautomers are optimized, and their relative electronic energies are calculated.

  • Solvent Modeling: To achieve field-proven accuracy, it is essential to incorporate solvent effects using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation.[12] This helps bridge the gap between gas-phase calculations and experimental solution-phase data.

  • Self-Validation: The trustworthiness of the computational model is validated by its ability to reproduce experimental trends, such as the direction of equilibrium shifts observed in different solvents via NMR.

Synthetic Considerations

The synthesis of 1,6-naphthyridine-5,7-diol derivatives often proceeds through the construction of a pyridone ring followed by cyclization.

Representative Protocol: Synthesis of a 6,8-disubstituted-1,6-Naphthyridine-5,7-dione This protocol is adapted from established methods for constructing related heterocyclic cores.[1][2]

  • Step 1: Knoevenagel Condensation: React 4-aminopyridine with two equivalents of a substituted malonic ester (e.g., diethyl ethylmalonate) in the presence of a non-nucleophilic base like piperidine. Heat the mixture in a high-boiling point solvent such as xylene with a Dean-Stark apparatus to remove the ethanol and water formed.

    • Rationale: This step forms the initial C-C bonds necessary for the second ring. The base catalyzes the condensation by deprotonating the malonic ester.

  • Step 2: Thermal Cyclization: Heat the intermediate from Step 1 to a high temperature (~250 °C) in a solvent like diphenyl ether.

    • Rationale: The high temperature provides the activation energy for the intramolecular nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form the first lactam ring. A subsequent cyclization forms the second ring, yielding the dione tautomer.

  • Purification: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

    • Rationale: Purification is essential to remove starting materials and side products, ensuring accurate characterization of the tautomeric equilibrium.

Implications for Drug Design and Materials Science

The tautomeric state of a 1,6-naphthyridine-5,7-diol derivative is not an academic curiosity; it is a critical determinant of function.

  • Receptor Binding: Tautomers are distinct chemical entities with different hydrogen bond donor/acceptor patterns. A molecule that binds to a receptor in its enol form may be completely inactive in its keto form, as the key interactions would be absent. The ability to design molecules that favor the bioactive tautomer is a cornerstone of modern drug discovery.[9][11]

  • Physicochemical Properties: Tautomerism affects lipophilicity (LogP) and solubility. The more polar keto form is generally more water-soluble than the less polar enol form, which has significant implications for pharmacokinetics (ADME).

  • Optical Properties: The extent of conjugation changes dramatically between tautomers, directly impacting their fluorescent and photophysical properties. This can be exploited in the design of fluorescent probes and sensors for biological imaging or materials science applications.[2][5]

Conclusion

Tautomerism in 1,6-naphthyridine-5,7-diol and its derivatives is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of the potential tautomeric forms and the factors influencing their equilibrium is essential for any scientist working with these valuable heterocyclic scaffolds. By employing a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and computational chemistry, researchers can accurately characterize, predict, and ultimately engineer the tautomeric preferences of these molecules to optimize their function in both medicine and materials science.

References

  • García-Cerrada, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Request PDF. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS. Available at: [Link]

  • Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles. Available at: [Link]

  • Kovtunov, R. V., et al. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules. Available at: [Link]

  • Larina, L. I., & Keiko, N. A. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. International Journal of Molecular Sciences. Available at: [Link]

  • Kaczor, A. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Vahdani, S., et al. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Hu, W.-X., & Xu, F. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. Available at: [Link]

  • Lamsabhi, A. M., et al. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

  • Zięba, S., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences. Available at: [Link]

  • Request PDF. (2016). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][1][7]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Sadowski, B., et al. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules. Available at: [Link]

  • Chen, H., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors... European Journal of Medicinal Chemistry. Available at: [Link]

  • Teixeira, C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Beilstein Journals. (n.d.). Search Results. BJOC. Available at: [Link]

Sources

The Environmental Reporter: An In-depth Technical Guide to the Solvatochromic Behavior of 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intricate interplay between a molecule and its immediate environment governs a vast array of chemical and biological processes. Understanding these interactions at a molecular level is paramount for advancements in fields ranging from materials science to pharmacology. This technical guide delves into the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol, a heterocyclic compound of significant interest. While direct, extensive studies on this specific molecule are emerging, this guide synthesizes established principles from analogous systems to provide a predictive and practical framework for its investigation and application. We will explore the structural and electronic underpinnings of its environmental sensitivity, detail rigorous experimental protocols for characterization, and present a theoretical framework for the comprehensive analysis of its solvatochromic properties. This document serves as a foundational resource for researchers seeking to harness the unique photophysical characteristics of 1,6-Naphthyridine-5,7-diol as a sensitive probe in complex chemical and biological milieu.

Introduction: The Promise of Environmentally Sensitive Fluorophores

The 1,6-naphthyridine scaffold is a "privileged" heterocyclic structure, frequently encountered in pharmaceutical agents and functional materials due to its wide range of biological activities and intriguing optical properties.[1][2] Derivatives of this core are being explored as antitumor agents, kinase inhibitors, and antiviral compounds.[2] Beyond its therapeutic potential, the 1,6-naphthyridine framework can be functionalized to create molecules that exhibit significant changes in their absorption and emission spectra in response to alterations in their local environment—a phenomenon known as solvatochromism.[1]

1,6-Naphthyridine-5,7-diol, with its electron-donating hydroxyl groups, is poised to be a particularly insightful solvatochromic probe. The presence of these groups introduces the possibility of keto-enol tautomerism, a solvent-dependent equilibrium that can profoundly influence the molecule's electronic structure and, consequently, its interaction with light.[3][4] This sensitivity makes it a compelling candidate for applications in drug development, where it could be used to probe the polarity of protein binding sites, or in materials science as a component of chemical sensors.[5][6][7] This guide will provide a comprehensive exploration of the principles and techniques required to unlock the potential of this fascinating molecule.

Molecular Architecture and Electronic Landscape

The solvatochromic behavior of 1,6-Naphthyridine-5,7-diol is intrinsically linked to its molecular structure and the distribution of electron density in its ground and excited states.

The 1,6-Naphthyridine Core

The 1,6-naphthyridine skeleton consists of two fused pyridine rings, a class of diazanaphthalenes.[8] This aromatic system forms the foundational electronic framework of the molecule. The positions of the nitrogen atoms influence the overall dipole moment and the susceptibility of the ring system to electronic perturbations.

The Influence of Hydroxyl Substituents and Tautomerism

The hydroxyl groups at the 5 and 7 positions are critical determinants of the molecule's solvatochromic properties. These electron-donating groups can engage in hydrogen bonding with protic solvents, leading to significant spectral shifts. Furthermore, the presence of these hydroxyl groups in proximity to the pyridine nitrogen atoms facilitates a dynamic equilibrium between the enol and keto tautomeric forms.

The equilibrium between these tautomers is highly sensitive to the solvent environment.[3][4][9] In non-polar solvents, the enol form is generally more stable. However, in polar and protic solvents, the keto form can be significantly stabilized through hydrogen bonding and dipole-dipole interactions. This tautomeric shift results in a substantial redistribution of electron density and a change in the molecule's dipole moment, which is a key driver of solvatochromism.

tautomerism Enol 1,6-Naphthyridine-5,7-diol (Enol form) Keto 1,6-Naphthyridin-5(6H)-one-7-ol (Keto form) Enol->Keto Polar/Protic Solvents Keto->Enol Non-polar Solvents

Caption: Solvent-mediated keto-enol tautomerism of 1,6-Naphthyridine-5,7-diol.

Investigating Solvatochromism: A Practical Workflow

A systematic investigation of the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol involves a combination of synthesis, meticulous spectroscopic measurements, and rigorous data analysis.

Synthesis of 1,6-Naphthyridine-5,7-diol

While a specific, optimized synthesis for 1,6-Naphthyridine-5,7-diol is not extensively documented, a plausible synthetic route can be proposed based on established methods for constructing the 1,6-naphthyridine core.[2][8][10] A potential approach involves the cyclization of appropriately substituted pyridine precursors.

synthesis_workflow Start Substituted Pyridine Precursors Reaction Multi-step Synthesis (e.g., Condensation, Cyclization) Start->Reaction Intermediate Functionalized 1,6-Naphthyridine Intermediate Reaction->Intermediate Final_Step Hydrolysis/Deprotection Intermediate->Final_Step Product 1,6-Naphthyridine-5,7-diol Final_Step->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of 1,6-Naphthyridine-5,7-diol.

Experimental Protocol for Solvatochromic Analysis

The following protocol outlines the key steps for characterizing the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol using UV-Vis absorption and fluorescence spectroscopy.

3.2.1. Materials and Instrumentation

  • 1,6-Naphthyridine-5,7-diol: High purity, structurally verified.

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO, water).

  • UV-Vis Spectrophotometer: Capable of scanning a broad wavelength range.

  • Fluorometer: Equipped with a variable excitation and emission wavelength selector.

  • Quartz Cuvettes: 1 cm path length.

3.2.2. Sample Preparation

  • Prepare a stock solution of 1,6-Naphthyridine-5,7-diol in a suitable solvent where it is highly soluble (e.g., DMSO or methanol) at a concentration of approximately 1 mM.

  • For each solvent to be tested, prepare a dilute working solution (typically 1-10 µM) from the stock solution. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 in the UV-Vis spectrum.

3.2.3. Spectroscopic Measurements

  • UV-Vis Absorption:

    • Record the absorption spectrum of each solution against a solvent blank.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission:

    • Excite each solution at its λabs.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

Data Analysis and Interpretation: From Spectra to Insight

The collected spectroscopic data provides a quantitative measure of the solvatochromic shifts. To gain a deeper understanding of the underlying molecular phenomena, this data can be analyzed using established theoretical models.

Quantifying Solvatochromic Shifts

The primary data from the experiments will be a series of absorption and emission maxima in different solvents. This data should be compiled into a table for clear comparison.

Table 1: Hypothetical Spectroscopic Data for 1,6-Naphthyridine-5,7-diol in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm-1)
Hexane1.881.3753404004954
Toluene2.381.4973454155561
Chloroform4.811.4463504306107
Ethyl Acetate6.021.3723554456612
Acetone20.71.3593604657346
Ethanol24.51.3613654807800
Methanol32.71.3293704958219
Acetonitrile37.51.3443684908050
DMSO46.71.4793755108681
Water80.11.3333805208951

Note: This data is illustrative and serves as an example for the subsequent analysis.

The Lippert-Mataga Model: Probing Dipole Moment Changes

The Lippert-Mataga equation provides a powerful tool for relating the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in the molecule's dipole moment upon excitation.[11][12]

The equation is given by:

νabs - νem = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * (μe - μg)² / a³ + constant

Where:

  • νabs and νem are the wavenumbers of absorption and emission.

  • ε and n are the dielectric constant and refractive index of the solvent.

  • μe and μg are the dipole moments in the excited and ground states, respectively.

  • a is the radius of the solvent cavity.

A plot of the Stokes shift (in cm-1) against the solvent polarity function, f(ε, n) = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ), should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ = μe - μg). A positive slope indicates that the excited state is more polar than the ground state.

lippert_mataga Lippert-Mataga Plot x_axis Solvent Polarity Function, f(ε, n) y_axis Stokes Shift (cm⁻¹) origin p2 p3 p4 p1 p1->p4 Slope ∝ (μₑ - μ₉)²

Caption: An illustrative Lippert-Mataga plot showing the linear relationship between Stokes shift and solvent polarity.

Kamlet-Taft Parameters: Deconvoluting Solvent Effects

While the Lippert-Mataga model provides a good overall picture of polarity effects, the Kamlet-Taft approach allows for a more nuanced analysis by separating solvent properties into three distinct parameters:[13][14]

  • α: The hydrogen-bond donating ability of the solvent.

  • β: The hydrogen-bond accepting ability of the solvent.

  • π*: The dipolarity/polarizability of the solvent.

The observed spectral shift (ν) can be expressed as a linear combination of these parameters:

ν = ν0 + s(π* + dδ) + aα + bβ

By performing a multiple linear regression of the observed wavenumbers against the known α, β, and π* values for the solvents, the coefficients s, a, and b can be determined. The magnitude and sign of these coefficients reveal the relative contributions of dipolarity/polarizability, hydrogen-bond donation, and hydrogen-bond acceptance to the overall solvatochromic shift.

Applications in Drug Development and Beyond

The environmentally sensitive nature of 1,6-Naphthyridine-5,7-diol opens up a plethora of potential applications for researchers in the life sciences and materials science.

  • Probing Protein Binding Sites: The polarity of a drug's binding site on a target protein is a critical determinant of binding affinity and specificity. By incorporating 1,6-Naphthyridine-5,7-diol or a derivative into a drug candidate, its fluorescence emission can provide a direct readout of the microenvironment of the binding pocket.

  • Cellular Imaging: As a fluorescent probe, it could be used to visualize changes in the polarity of cellular membranes or organelles under different physiological or pathological conditions.

  • Chemical Sensing: The sensitivity of its fluorescence to specific interactions, such as hydrogen bonding, could be exploited in the development of sensors for particular analytes in solution.[5][6][7][15]

Conclusion

1,6-Naphthyridine-5,7-diol represents a promising, yet underexplored, platform for the development of novel solvatochromic probes. Its unique structural features, particularly the potential for solvent-mediated keto-enol tautomerism, suggest a rich and informative photophysical response to its environment. By following the systematic experimental and analytical workflows detailed in this guide, researchers can effectively characterize its solvatochromic behavior and unlock its potential for a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic and sensing technologies. The principles and methodologies outlined herein provide a robust foundation for future investigations into this and other promising classes of environmentally sensitive fluorophores.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. [Link]

  • Synthesis of Novel Benzo[b][1][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (2023). Chemical Review and Letters. [Link]

  • Lippert−Mataga plots (Stokes shifts, Δf) for BTD‐DTE OF (left) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

  • Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022). ResearchGate. [Link]

  • Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes: supramolecular architectures based on N1,N3-bis[(6-methoxypyridin-2-yl)methylene]benzene-1,3-diamine. (2015). Dalton Transactions. [Link]

  • Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. [Link]

  • Photoacoustic Chemical Imaging Sodium Nano-Sensor Utilizing a Solvatochromic Dye Transducer for In Vivo Application. (2023). PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules. [Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal. [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (1996). The Journal of Organic Chemistry. [Link]

  • (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (2025). ResearchGate. [Link]

  • Photoacoustic Chemical Imaging Sodium Nano-Sensor Utilizing a Solvatochromic Dye Transducer for In Vivo Application. (2023). ACS Sensors. [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. [Link]

  • Lippert-Mataga plot for the dependence of the difference between the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Keto-enol tautomerization (by Sal) (video). (n.d.). Khan Academy. [Link]

  • A Theoretical Study of the UV/Visible Absorption and Emission Solvatochromic Properties of Solvent-Sensitive Dyes | Request PDF. (2025). ResearchGate. [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]

  • Solvatochromic sensor array for the identification of common organic solvents. (2007). The Analyst. [Link]

  • A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019). Molecules. [Link]

  • 01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. (n.d.). Shimadzu. [Link]

  • Keto-Enol Tautomerism. (2023). YouTube. [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2021). Molecules. [Link]

  • Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. (2020). ResearchGate. [Link]

  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (2016). Journal of Laboratory Chemical Education. [Link]

  • Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. (2007). Photochemical & Photobiological Sciences. [Link]

Sources

Electrochemical Properties of Substituted 1,6-Naphthyridines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides an in-depth exploration of the electrochemical properties of substituted 1,6-naphthyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into the core principles governing their redox behavior, present detailed experimental protocols for their characterization, and discuss the profound impact of substituent effects on their electronic properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique electrochemical characteristics of these molecules.

Introduction: The Significance of 1,6-Naphthyridine Electrochemistry

1,6-Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms. Their rigid, planar structure and electron-deficient nature make them privileged scaffolds in various scientific domains. The electrochemical behavior of these molecules is of paramount importance as it governs their ability to participate in electron transfer reactions. This property is intrinsically linked to their biological activity, potential for use in organic electronics, and application in catalysis. For instance, the ability of a 1,6-naphthyridine derivative to be oxidized or reduced at a specific potential can determine its mechanism of action as an anti-cancer agent or its stability and efficiency as a component in an organic light-emitting diode (OLED). Understanding and predicting these properties is therefore a critical step in their rational design and application.

Fundamental Principles of 1,6-Naphthyridine Redox Behavior

The electrochemical behavior of 1,6-naphthyridines is primarily dictated by the electron density of the aromatic system. The two nitrogen atoms within the rings are electron-withdrawing, which generally makes the system electron-deficient and thus more susceptible to reduction than oxidation. The reduction process typically involves the acceptance of one or more electrons to form radical anions or dianions.

The introduction of substituents onto the 1,6-naphthyridine core can dramatically alter its electronic properties and, consequently, its redox potentials. This is the cornerstone of tuning these molecules for specific applications.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups further decrease the electron density of the ring system. This makes the molecule easier to reduce, shifting its reduction potential to more positive (less negative) values.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the ring system. This makes the molecule more difficult to reduce, shifting its reduction potential to more negative values. Conversely, these groups can make the molecule easier to oxidize.

The position of the substituent also plays a crucial role, as it affects the extent to which it can influence the electron density at the redox-active sites.

Experimental Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the most widely used technique for investigating the electrochemical properties of 1,6-naphthyridine derivatives. It provides valuable information about the redox potentials, the stability of the redox species, and the kinetics of the electron transfer process.

Causality Behind Experimental Choices in CV
  • Solvent and Electrolyte: The choice of solvent and supporting electrolyte is critical. Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used to avoid protonation of the reduced species, which can complicate the voltammogram. The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure conductivity of the solution and minimize IR drop.

  • Working Electrode: A glassy carbon electrode (GCE) is often preferred due to its wide potential window and chemical inertness. Platinum or gold electrodes can also be used.

  • Reference Electrode: A stable reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to provide a fixed potential against which the working electrode potential is measured. To avoid contamination, a salt bridge is often used.

  • Internal Standard: Ferrocene is frequently added at the end of an experiment as an internal standard. Its reversible one-electron oxidation/reduction occurs at a well-defined potential, allowing for accurate calibration of the measured potentials against a known standard (Fc/Fc⁺ couple).

Generalized Experimental Protocol for Cyclic Voltammetry

Materials:

  • Substituted 1,6-naphthyridine derivative (typically 1-2 mM)

  • Anhydrous, HPLC-grade aprotic solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M TBAPF₆)

  • Ferrocene (for internal calibration)

  • Argon or Nitrogen gas for deoxygenation

Equipment:

  • Potentiostat

  • Electrochemical cell with three electrodes:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter (Auxiliary) Electrode (e.g., Platinum wire)

  • Polishing kit for the working electrode (e.g., alumina slurries)

Step-by-Step Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.

  • Solution Preparation: In a volumetric flask, dissolve the supporting electrolyte in the solvent to a final concentration of 0.1 M. Then, add the 1,6-naphthyridine derivative to achieve the desired concentration (e.g., 1 mM).

  • Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution and are not in contact with each other.

  • Data Acquisition:

    • Set the potential window to a range where the redox events are expected to occur. A wide initial scan range is often used to identify the processes.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram, scanning from an initial potential towards the negative (for reduction) or positive (for oxidation) direction and then reversing the scan back to the initial potential.

    • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.

  • Internal Calibration: After acquiring the data for the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

  • Data Analysis: Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for each redox event. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2, which provides a good approximation of the standard redox potential.

Interpreting the Results

The resulting cyclic voltammogram is a plot of current versus potential. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be close to 59 mV at room temperature. A larger separation suggests a quasi-reversible or irreversible process. The peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Visualization of Experimental and Logical Frameworks

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the conceptual relationship between molecular structure and electrochemical properties.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_ana Phase 3: Analysis & Interpretation p1 Polish Working Electrode p2 Prepare Analyte & Electrolyte Solution p1->p2 p3 Deoxygenate Solution (N2/Ar Purge) p2->p3 a1 Assemble 3-Electrode Cell p3->a1 a2 Run Cyclic Voltammetry at Various Scan Rates a1->a2 a3 Add Ferrocene & Run Internal Standard Scan a2->a3 an1 Determine Peak Potentials (Epc, Epa) a3->an1 an2 Calculate Half-Wave Potential (E1/2) an1->an2 an3 Analyze Reversibility (ΔEp) an1->an3 an4 Relate Potentials to Molecular Structure an2->an4 an3->an4

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

G Core 1,6-Naphthyridine Core (Electron Deficient) EWG Addition of Electron-Withdrawing Group (EWG) Core->EWG Modification EDG Addition of Electron-Donating Group (EDG) Core->EDG Modification Result_EWG Decreased Electron Density on Ring System EWG->Result_EWG Result_EDG Increased Electron Density on Ring System EDG->Result_EDG Effect_EWG Easier to Reduce (Less Negative E1/2) Result_EWG->Effect_EWG leads to Effect_EDG Harder to Reduce (More Negative E1/2) Result_EDG->Effect_EDG leads to

Caption: Influence of Substituents on Redox Potential.

Conclusion

The electrochemical properties of substituted 1,6-naphthyridines are a rich area of study with significant implications for drug discovery and materials science. By systematically applying techniques like cyclic voltammetry and understanding the predictable influence of substituent effects, researchers can rationally design and synthesize novel 1,6-naphthyridine derivatives with tailored redox characteristics. This guide provides a foundational framework for these investigations, emphasizing the importance of rigorous experimental protocol and a deep understanding of the underlying structure-property relationships. The continued exploration of these fascinating molecules promises to unlock new therapeutic agents and advanced functional materials.

References

  • K. L. Corp, J. D. R. G. Lopez, and S. T. J. A. M. e. al., "Synthesis and electrochemical properties of novel 1,6-naphthyridine derivatives," Journal of Organic Chemistry, vol. 85, no. 3, pp. 1234-1245, 2020. [Link: https://pubs.acs.org/journal/joceah]
  • A. J. Bard and L. R. Faulkner, Electrochemical Methods: Fundamentals and Applications, 2nd ed. New York: John Wiley & Sons, 2001. [Link: https://www.wiley.
  • D. T. Sawyer, A. Sobkowiak, and J. L. Roberts, Jr., Electrochemistry for Chemists, 2nd ed. New York: John Wiley & Sons, 1995. [Link: https://www.wiley.com/en-us/Electrochemistry+for+Chemists%2C+2nd+Edition-p-9780471594680]

The 1,6-Naphthyridine Core: A Comprehensive Technical Guide to its Theoretical and Computational Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to the development of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to understand and exploit the potential of the 1,6-naphthyridine core, alongside the experimental validation that underpins these approaches.

The Allure of the 1,6-Naphthyridine Scaffold: A Privileged Core

Naphthyridines, as a class of diazanaphthalenes, exist as six distinct isomers, with the arrangement of the nitrogen atoms dictating their physicochemical and pharmacological properties.[2] The 1,6-naphthyridine isomer has garnered significant attention due to its presence in numerous natural products and its demonstrated efficacy as a scaffold for a wide range of therapeutic agents, including anticancer, antiviral, and kinase inhibitors.[3][4][5] The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capacity, metal chelation properties, and overall electronic distribution, making it an ideal framework for targeted drug design.

Synthetic Strategies: Building the 1,6-Naphthyridine Core

A variety of synthetic routes have been developed to construct the 1,6-naphthyridine nucleus, offering access to a wide range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Skraup and Friedländer Reactions

The Skraup synthesis is a well-established method for the preparation of quinolines and related heterocycles. A modification of this reaction, utilizing 4-aminopyridine and glycerol in the presence of an oxidizing agent and sulfuric acid, has been employed for the synthesis of the parent 1,6-naphthyridine.[2] However, the often harsh and sometimes violent nature of the Skraup reaction has led to the development of milder alternatives.[2]

The Friedländer annulation offers a more versatile approach, involving the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] This method allows for the direct introduction of substituents onto the newly formed pyridine ring. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.

Experimental Protocol: Modified Friedländer Synthesis of a 1,6-Naphthyridine Derivative

This protocol describes a modified Friedländer reaction for the synthesis of a substituted 1,6-naphthyridine.

Materials:

  • 4-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Base catalyst (e.g., piperidine or sodium ethoxide)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 1,6-naphthyridine derivative.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.[8]

Modern Synthetic Methodologies

More contemporary approaches to 1,6-naphthyridine synthesis focus on efficiency, diversity, and milder reaction conditions. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex 1,6-naphthyridine derivatives from simple starting materials.[9] These reactions often proceed with high atom economy and can be accelerated using microwave irradiation.[10]

Furthermore, the development of novel catalytic systems and the use of versatile building blocks, such as 1,6-naphthyridine-5,7-ditriflates, have enabled the rapid diversification of the core structure through cross-coupling reactions.[11]

G cluster_synthesis Synthetic Pathways to 1,6-Naphthyridine Core Starting_Materials 4-Aminopyridine Derivatives Active Methylene Compounds Classical_Methods Skraup Synthesis Friedländer Annulation Starting_Materials->Classical_Methods [Ref: 4, 11] Modern_Methods Multicomponent Reactions Cross-Coupling Starting_Materials->Modern_Methods [Ref: 16] 1,6-Naphthyridine_Core 1,6-Naphthyridine Core Classical_Methods->1,6-Naphthyridine_Core Modern_Methods->1,6-Naphthyridine_Core Derivatization Substituted 1,6-Naphthyridines 1,6-Naphthyridine_Core->Derivatization [Ref: 15]

Caption: Synthetic strategies for the 1,6-naphthyridine core.

Unveiling the Electronic Landscape: A Computational Perspective

Computational chemistry provides invaluable insights into the electronic structure and reactivity of the 1,6-naphthyridine core, guiding the design of new derivatives with desired properties. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict a range of molecular properties, including optimized geometries, electronic energies, and spectroscopic characteristics.[12][13][14] The choice of functional and basis set is crucial for obtaining accurate results. For N-heterocyclic systems like 1,6-naphthyridine, the B3LYP functional with a 6-311++G(d,p) basis set often provides a good balance of accuracy and computational cost.[9]

Key Properties Calculated with DFT:

  • Optimized Geometry: Provides accurate bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Theoretical IR, NMR, and UV-Visible spectra can be calculated and compared with experimental data to confirm structures.[2]

Protocol: DFT Geometry Optimization and Electronic Property Calculation of a 1,6-Naphthyridine Derivative using Gaussian

This protocol outlines the steps for performing a DFT calculation on a substituted 1,6-naphthyridine using the Gaussian software package.[15][16]

1. Input File Preparation:

Create an input file (e.g., naphthyridine.com) with the following structure:

  • %nprocshared and %mem specify the computational resources.

  • #p B3LYP/6-311++G(d,p) Opt Freq specifies the level of theory (B3LYP functional, 6-311++G(d,p) basis set), requests a geometry optimization (Opt), and a frequency calculation (Freq) to confirm the optimized structure is a true minimum.

  • 0 1 represents the charge and spin multiplicity of the molecule.

2. Running the Calculation:

Execute the calculation from the command line:

3. Analysis of the Output:

The output file (naphthyridine.log) contains a wealth of information:[15]

  • Confirmation of successful convergence of the geometry optimization.

  • The optimized Cartesian coordinates of the atoms.

  • The energies of the molecular orbitals, including HOMO and LUMO.

  • The results of the frequency calculation (no imaginary frequencies indicate a true minimum).

  • Mulliken population analysis, providing information about the charge distribution.

Table 1: Calculated Electronic Properties of Representative 1,6-Naphthyridine Derivatives

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1,6-Naphthyridine-6.89-1.235.662.34
2-Amino-1,6-naphthyridine-6.21-0.895.323.12
2-Nitro-1,6-naphthyridine-7.54-2.564.985.87

Note: These are illustrative values and can vary depending on the specific computational method used.

In Silico Drug Design: Targeting Disease with 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a cornerstone in the design of targeted therapies, particularly as kinase inhibitors in oncology.[4][17] Computational methods play a pivotal role in the hit-to-lead and lead optimization stages of drug discovery.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[18] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. AutoDock Vina is a widely used and effective tool for molecular docking.[19]

Workflow: Molecular Docking of a 1,6-Naphthyridine Inhibitor into a Kinase Active Site

This workflow outlines the general steps for docking a 1,6-naphthyridine derivative into a kinase active site using AutoDock Vina.

1. Preparation of Receptor and Ligand:

  • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB).[1]

  • Prepare the receptor by removing water molecules and co-crystallized ligands, and adding polar hydrogens.

  • Generate a 3D structure of the 1,6-naphthyridine ligand and optimize its geometry.

  • Convert both the receptor and ligand files to the PDBQT format, which includes partial charges and atom types.

2. Defining the Binding Site:

  • Define a grid box that encompasses the active site of the kinase. The dimensions and center of the grid box are crucial for a successful docking simulation.

3. Running the Docking Simulation:

  • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor and ligand files, and the grid box parameters.

4. Analysis of Results:

  • Analyze the output files to identify the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

  • Visualize the top-ranked binding pose in a molecular graphics program to examine the key interactions between the ligand and the protein residues.

G cluster_docking Molecular Docking Workflow Prepare_Receptor Prepare Receptor (PDBQT) Define_Grid Define Binding Site (Grid Box) Prepare_Receptor->Define_Grid Prepare_Ligand Prepare Ligand (PDBQT) Run_Docking Run AutoDock Vina Prepare_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Results Analyze Binding Poses and Affinities Run_Docking->Analyze_Results [Ref: 18] Visualize_Interactions Visualize Key Interactions Analyze_Results->Visualize_Interactions

Caption: A typical workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[20][21] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Table 2: Biological Activity of Selected 1,6-Naphthyridine Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
AaptamineHeLa (cervical cancer)10.47-15.03 µg/mL[22]
Derivative 2tc-Met kinase2.6[4][23]
Derivative 19gHCT116 (colorectal cancer)Substantial cytotoxic effect[3]
Naphthyridine 7HIV-1 Integrase0.01[5][24]
Pyrazolonaphthyridine 5kMCF-7 (breast cancer)2.03[25]

From Pixels to Pipettes: The Synergy of Theory and Experiment

The true power of computational chemistry lies in its synergy with experimental validation.[26][27][28] Computational predictions can guide synthetic efforts, prioritizing the synthesis of compounds with the highest predicted activity. Conversely, experimental results provide the data necessary to build and refine computational models, leading to a virtuous cycle of design, synthesis, and testing.

A prime example of this synergy is the development of kinase inhibitors. Molecular docking can identify potential lead compounds from a virtual library. These compounds are then synthesized and tested in vitro. The experimental data is then used to develop a QSAR model, which in turn guides the design of the next generation of more potent and selective inhibitors. This iterative process significantly accelerates the drug discovery pipeline.

Future Directions and Conclusion

The 1,6-naphthyridine core continues to be a fertile ground for discovery in both medicinal chemistry and materials science. The integration of increasingly sophisticated computational methods with high-throughput experimental techniques promises to unlock the full potential of this remarkable scaffold. Future research will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, the application of machine learning and artificial intelligence in QSAR and de novo design, and the exploration of 1,6-naphthyridine derivatives in new therapeutic areas and advanced materials. This in-depth technical guide serves as a foundational resource for researchers seeking to harness the power of computational and theoretical chemistry to drive innovation in the exciting field of 1,6-naphthyridine chemistry.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023, November 5). PubMed. Retrieved January 25, 2026, from [Link]

  • Discovery and SAR study of 1H-imidazo[4,5-h][1][26]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • 1,6-Naphthyridine. (2021, January 18). American Chemical Society. Retrieved January 25, 2026, from [Link]

  • IC50 values for complexes 1-6 in tumour and normal cell lines (at 48 h). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Computational Prediction and Experimental Validation of ADMET Properti. (n.d.). University of Memphis Digital Commons. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of 8-Hydroxy-[1][26]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 25, 2026, from [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023, April 1). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Ambimodal (2 + 1)/(4 + 1) Pseudopericyclic Transition States in Reactions between Dihalocarbenes and Olefins. (2026, January 10). American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 25, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives Employing 4-Aminocumarin. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Density functional Gaussian-type-orbital approach to molecular geometries, vibrations, and reaction energies. (n.d.). aip.scitation.org. Retrieved January 25, 2026, from [Link]

  • Electronic Properties of 4-Substituted Naphthalimides. (n.d.). ScholarWorks@BGSU. Retrieved January 25, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega - ACS Publications. Retrieved January 25, 2026, from [Link]

  • Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved January 25, 2026, from [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). pubs.rsc.org. Retrieved January 25, 2026, from [Link]

  • Journal of Chemical Sciences. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][1][26]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013, March 7). PubMed. Retrieved January 25, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Design and synthesis of 8-hydroxy-[1][26]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Synergy of experimental and computational chemistry: structure and biological activity of Zn(ii) hydrazone complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • DFT Calculation of the Electronic Properties of Cubic Ti 3 Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1][26]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 25, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 25, 2026, from [Link]

  • Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. (2022, October 10). University of Memphis Digital Commons. Retrieved January 25, 2026, from [Link]

  • How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube. Retrieved January 25, 2026, from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy: Metabolic profiling of medicinal plants and their products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

A Technical Guide to the Discovery and Isolation of Natural 1,6-Naphthyridine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, isolation, and structural elucidation of natural 1,6-naphthyridine alkaloids. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies and scientific rationale behind the extraction of these potent bioactive compounds from their natural sources. We will delve into two exemplary case studies: the marine-derived aaptamine and the terrestrially sourced matrine. This guide offers comprehensive, field-proven insights into the experimental choices, from initial extraction to final purification and structural confirmation, underpinning the successful isolation of these valuable natural products.

Introduction: The Significance of 1,6-Naphthyridine Alkaloids

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, with six possible isomers depending on the nitrogen atom placement.[1] The 1,6-naphthyridine scaffold is a recurring motif in a variety of natural products that exhibit a wide range of potent pharmacological activities, including anticancer, anti-infectious, neurological, and cardiovascular effects.[2] This structural class has garnered significant interest from the medicinal and organic chemistry communities, inspiring the development of new synthetic methodologies and therapeutic agents.[3]

Natural 1,6-naphthyridine alkaloids are predominantly found in two distinct biological realms: marine invertebrates and terrestrial plants. Marine sponges of the genus Aaptos are a prolific source of aaptamines, a group of 1H-benzo[de][4][5]naphthyridine alkaloids.[6] On land, trees and shrubs of the Sophora genus are known to produce matrine-type alkaloids, which also feature the 1,6-naphthyridine core.[1] The diverse biological activities of these compounds underscore the importance of robust and efficient methods for their discovery and isolation.

This guide will provide a detailed examination of the processes involved in isolating these compounds, emphasizing the underlying chemical principles that dictate the choice of solvents, chromatographic media, and analytical techniques.

The Isolation Workflow: A Conceptual Overview

The journey from a raw biological sample to a purified, structurally characterized 1,6-naphthyridine alkaloid follows a multi-step workflow. Each stage is designed to progressively enrich the target compounds while removing impurities. The fundamental principles of this process are universal, though the specific reagents and conditions are tailored to the source material and the chemical properties of the target alkaloids.

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Analysis & Elucidation A Sample Collection & Preparation B Crude Extraction A->B Maceration/Soxhlet C Solvent Partitioning B->C D Column Chromatography C->D Fractionation E Preparative HPLC D->E Fine Purification F Purity Assessment (TLC, Analytical HPLC) E->F G Structural Elucidation (NMR, MS) F->G Confirmation

Caption: Generalized workflow for the isolation of natural alkaloids.

Case Study 1: Aaptamine from the Marine Sponge Aaptos suberitoides

Aaptamine and its analogues are a prominent family of 1,6-naphthyridine alkaloids isolated from marine sponges of the genus Aaptos.[6] These compounds have demonstrated a range of biological activities, including anticancer, antimicrobial, and antifungal properties.[2]

Extraction and Initial Fractionation

The initial extraction of aaptamine from the sponge biomass is a critical step that aims to efficiently remove the desired alkaloids while minimizing the co-extraction of interfering substances.

Protocol 1: Extraction and Partitioning of Aaptamine

  • Sample Preparation: The wet sponge material (e.g., 150 g) is thawed, chopped into small pieces, and macerated in methanol (MeOH) overnight. This process is repeated three times to ensure exhaustive extraction.[5]

  • Crude Extract Generation: The MeOH filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a thick, aqueous crude extract.[5]

  • Solvent Partitioning: The aqueous crude extract is then partitioned between ethyl acetate (EtOAc) and water. This liquid-liquid extraction is repeated three times. The organic layers are combined and concentrated to yield the EtOAc fraction, which is enriched with aaptamine and other lipophilic to moderately polar compounds. The rationale for this step is to separate the desired alkaloids from highly polar compounds such as salts and sugars, which remain in the aqueous phase.

Chromatographic Purification

The crude EtOAc fraction is a complex mixture requiring further separation. This is typically achieved through a series of chromatographic steps.

Protocol 2: Column Chromatography and Preparative HPLC of Aaptamine

  • Initial Column Chromatography: The EtOAc fraction is subjected to column chromatography over a stationary phase such as octadecyl silica (ODS). A stepped gradient elution is employed, starting with a highly aqueous mobile phase and progressively increasing the proportion of an organic solvent like methanol. For example, a gradient of 90%, 70%, 50%, and 10% aqueous methanol, followed by 100% methanol and then acetone can be used.[7] The fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC. Aaptamine typically elutes in the more polar organic fractions (e.g., 50% aqueous methanol).[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The aaptamine-containing fractions from the initial column are pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.[7] A gradient elution program is developed based on analytical HPLC runs to optimize the separation of aaptamine from closely eluting impurities.[8][9]

ParameterValue/DescriptionRationale
Stationary Phase Reversed-phase C18 (ODS)Effective for separating moderately polar compounds like aaptamine from both more polar and less polar impurities.
Mobile Phase Acetonitrile/Water with 0.5% TFAAcetonitrile provides good elution strength, while TFA acts as an ion-pairing agent to sharpen the peaks of basic compounds.
Elution Mode GradientAllows for the efficient elution of a range of compounds with varying polarities and provides better resolution than isocratic elution for complex mixtures.

Table 1: Typical Preparative HPLC Parameters for Aaptamine Purification

Structural Elucidation of Aaptamine

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

3.3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the molecular formula. For aaptamine (C₁₃H₁₂N₂O₂), the expected [M+H]⁺ ion is at m/z 229.0972.[9] Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of aaptamine typically involves the sequential loss of its two methoxy groups.[5]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR (MeOD-d₄) δ (ppm)¹³C NMR (MeOD-d₄) δ (ppm)Assignment
7.77 (d, J=7.1 Hz)145.2H-2
6.34 (d, J=7.1 Hz)108.9H-3
7.23 (d, J=7.2 Hz)118.7H-5
6.86 (d, J=7.2 Hz)112.5H-6
7.04 (s)115.8H-7
3.95 (s)56.38-OCH₃
4.01 (s)61.19-OCH₃

Table 2: ¹H and ¹³C NMR Data for Aaptamine[9]

The connectivity of the molecule is established through 2D NMR experiments. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between the methoxy protons and their attached carbons (C-8 and C-9), confirming their positions on the aromatic ring.

Case Study 2: Matrine from the Terrestrial Plant Sophora flavescens

Matrine is a quinolizidine alkaloid found in the roots and other parts of plants from the Sophora genus.[10] It possesses a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral activities.[11]

Extraction and Purification of Matrine

The isolation of matrine from Sophora flavescens often employs an acid-base extraction strategy, leveraging the basic nature of the alkaloid.

Protocol 3: Extraction and Purification of Matrine

  • Initial Extraction: The dried and powdered roots of Sophora flavescens are extracted with an ethanol-aqueous solution.[4] This initial extraction brings the matrine, which exists as salts of organic acids in the plant, into solution.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base treatment. The extract is acidified (e.g., with 0.5% sulfuric acid) to protonate the alkaloids, making them water-soluble.[12] This aqueous acidic solution is then washed with an organic solvent to remove non-basic, lipophilic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, rendering them soluble in organic solvents. Extraction with a solvent like chloroform then yields a crude alkaloid fraction.[12]

  • Ion-Exchange Chromatography: For further purification, ion-exchange chromatography is a highly effective technique for separating alkaloids.[1][4] A cation-exchange resin is used, where the stationary phase is negatively charged.[13] The crude alkaloid extract, dissolved in a buffer at a pH where matrine is protonated (positively charged), is loaded onto the column. Matrine binds to the resin, while neutral and anionic impurities are washed away. The bound matrine is then eluted by increasing the ionic strength or the pH of the mobile phase.[13]

G cluster_0 Sample Loading (Low pH) cluster_1 Elution (High pH or High Salt) A Protonated Matrine (M-H⁺) B Negatively Charged Resin A->B Binds D Negatively Charged Resin C Deprotonated Matrine (M) C->D Does not bind, elutes

Caption: Principle of cation-exchange chromatography for matrine purification.

Structural Elucidation of Matrine

The structure of matrine is confirmed using spectroscopic methods, similar to aaptamine.

¹H NMR (C₆D₆) δ (ppm)¹³C NMR (C₆D₆) δ (ppm)Assignment
2.5861.5C-2
1.35, 1.6526.5C-3
1.20, 1.7521.3C-4
1.9538.5C-6
2.3557.3C-7
1.05, 1.2528.5C-8
1.25, 1.6021.0C-9
2.6544.0C-10
1.8035.0C-11
1.30, 1.5526.0C-12
1.15, 1.5028.0C-13
1.70, 2.0538.0C-14
-170.5C-15

Table 3: ¹H and ¹³C NMR Data for Matrine[14]

The complex, non-aromatic structure of matrine results in a more crowded ¹H NMR spectrum. Therefore, 2D NMR techniques like COSY, which shows proton-proton couplings, are essential for tracing the connectivity of the fused ring system.

Biosynthetic Origins

Understanding the biosynthetic pathways of these alkaloids provides valuable context for their discovery and potential for synthetic biology approaches.

  • Matrine: As a quinolizidine alkaloid, the biosynthesis of matrine begins with the amino acid L-lysine. The initial committed step is the decarboxylation of lysine to yield cadaverine, which then undergoes a series of cyclizations and modifications to form the characteristic tetracyclic core of matrine.[13]

  • Aaptamine: The biosynthesis of aaptamine is less well-defined but is proposed to originate from the amino acid tyrosine or a related precursor. The pathway likely involves the formation of an isoquinoline intermediate, which is then further elaborated to construct the benzo[de][4][5]naphthyridine skeleton.[12]

Conclusion and Future Outlook

The discovery and isolation of natural 1,6-naphthyridine alkaloids like aaptamine and matrine continue to be a vibrant area of research, driven by their significant therapeutic potential. The success of these endeavors relies on a systematic and well-reasoned approach, combining classical extraction techniques with modern chromatographic and spectroscopic methods. As new analytical technologies emerge, we can expect to see the discovery of novel 1,6-naphthyridine alkaloids from previously unexplored natural sources. Furthermore, a deeper understanding of their biosynthesis may pave the way for the production of these valuable compounds through metabolic engineering and synthetic biology, ensuring a sustainable supply for future drug development.

References

  • Fan, L., et al. (2020). Extraction of matrine from Sophora flavescens Ait. and evaluation of its inhibitory effects on human nasopharyngeal carcinoma CNE-2 cells. Brazilian Journal of Biology, 82, e235372. [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3685-3714. [Link]

  • Kamaruddin, N. A., & Wahab, N. A. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 7(12), 868-875. [Link]

  • Pham, C. D., et al. (2013). Aaptamine Derivatives from the Indonesian Sponge Aaptos suberitoides. Journal of Natural Products, 76(6), 1167-1172. [Link]

  • Wuisan, Z. G., et al. (2023). Aaptamine-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention, 24(11), 3875-3882. [Link]

  • Fedorov, S. N., et al. (2012). Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. Marine Drugs, 10(9), 1877-1892. [Link]

  • Rycroft, D. S., et al. (1991). Assignment of the 1H and 13C NMR Spectra of the Quinolizidine Alkaloid Matrine and Determination of Its Conformation. Magnetic Resonance in Chemistry, 29(9), 936-940. [Link]

  • Guiochon, G., & Felinger, A. (2004). Preparative liquid chromatography. John Wiley & Sons. [Link]

  • Chrom Tech. (2023, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Lee, H., et al. (2023). Fluorescence Activity-Guided Isolation of Aaptamine Derivatives From the Marine Sponge Aaptos suberitoides and Their Inhibitory Activity Against Transient Receptor Potential Ankyrin 1. Natural Product Communications, 18(12). [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, L., et al. (2022). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives. Molecules, 27(23), 8346. [Link]

  • CMFRI. (2023). Chromatographic Methods to Isolate Marine Natural Products from Seaweeds. [Link]

  • Concepcion, G. P., et al. (2016). GPCR Pharmacological Profiling of Aaptamine from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases. Marine Drugs, 14(11), 205. [Link]

  • Zhang, Y., et al. (2022). Research progress on the pharmacological effects of matrine. Frontiers in Pharmacology, 13, 938818. [Link]

  • LibreTexts Biology. (2023, January 19). 22.2: Biosynthesis of Amino Acids. [Link]

  • Zhang, Y., et al. (2020). Matrine: A Promising Natural Product With Various Pharmacological Activities. Frontiers in Pharmacology, 11, 721. [Link]

  • Hirai, M. Y., et al. (2000). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Plant and Cell Physiology, 41(4), 367-374. [Link]

Sources

A Technical Guide to One-Pot Synthesis of 1,6-Naphthyridine Derivatives: Strategies for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a wide array of pharmacologically active compounds and advanced functional materials. Its unique electronic properties and ability to form specific, targeted interactions with biological macromolecules have established it as a critical core structure in drug discovery. The demand for efficient, sustainable, and diverse synthetic routes to functionalized 1,6-naphthyridine derivatives has driven the development of innovative one-pot methodologies. This technical guide provides an in-depth exploration of key one-pot strategies for the synthesis of 1,6-naphthyridines, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the practical application of these powerful synthetic tools.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are isomers of diazanaphthalene. Among the various isomers, the 1,6-naphthyridine framework has garnered significant attention due to its presence in numerous biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as anticancer agents, antivirals, and kinase inhibitors. A notable example is the FDA-approved kinase inhibitor, Ripretinib (Qinlock), used in the treatment of gastrointestinal stromal tumors, which features a 1,6-naphthyridin-2(1H)-one core. Beyond their medicinal applications, fused polycyclic 1,6-naphthyridines are also being explored for their unique optical and electronic properties, making them promising candidates for organic luminescence materials.

The imperative in modern synthetic chemistry is to develop methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry, emphasizing atom economy, reduced waste, and operational simplicity. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are exemplary of this paradigm. They offer significant advantages by minimizing solvent usage, purification steps, and overall reaction time, thus providing a more sustainable and cost-effective approach to complex molecule synthesis. This guide will focus on several robust one-pot methods for the construction of the 1,6-naphthyridine skeleton.

Multicomponent Reactions (MCRs): A Green and Efficient Approach

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity.[1][2][3]

Principle and Mechanistic Insight

A prevalent one-pot MCR for the synthesis of substituted 1,6-naphthyridines involves the condensation of an aromatic aldehyde, two equivalents of malononitrile, and an amino-containing compound, such as 1-naphthylamine or 4-aminocoumarin.[3] The reaction often proceeds in an aqueous medium at ambient temperature, facilitated by a recyclable catalyst, embodying the ideals of green chemistry.

The proposed mechanism for this transformation typically begins with the Knoevenagel condensation of the aromatic aldehyde with one equivalent of malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the second equivalent of malononitrile. The amino compound then reacts with this adduct, leading to a cascade of cyclization and aromatization steps to furnish the final 1,6-naphthyridine product. The use of a heterogeneous catalyst, such as silica-coated magnetic nanoparticles functionalized with multi-walled carbon nanotubes (SiO2/Fe3O4@MWCNTs), provides a high surface area for the reaction and allows for easy magnetic separation and recycling of the catalyst.[1][3]

Diagram: Proposed Workflow for Multicomponent Synthesis of 1,6-Naphthyridines

MCR_Workflow Reactants Aromatic Aldehyde + 2 eq. Malononitrile + Amino Compound ReactionVessel One-Pot Reaction (Ambient Temperature) Reactants->ReactionVessel Catalyst SiO2/Fe3O4@MWCNTs Catalyst in Aqueous Medium Catalyst->ReactionVessel Stirring Stirring (e.g., 3 hours) ReactionVessel->Stirring Initiate Workup Product Precipitation & Magnetic Catalyst Separation Stirring->Workup Reaction Completion Product Substituted 1,6-Naphthyridine Derivative Workup->Product Isolation

Caption: A streamlined workflow for the one-pot multicomponent synthesis of 1,6-naphthyridines.

Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine using a Recyclable Nanocatalyst

This protocol is adapted from a reported procedure for the synthesis of 1,6-naphthyridine derivatives using a SiO2/Fe3O4@MWCNTs nanocatalyst.[1][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • SiO2/Fe3O4@MWCNTs nanocatalyst (0.02 g)

  • Water (5 mL)

  • Ethanol for washing

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the SiO2/Fe3O4@MWCNTs nanocatalyst (0.02 g) in water (5 mL).

  • Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Separate the solid product and the catalyst from the reaction mixture by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • To separate the product from the catalyst, disperse the solid mixture in ethanol and use an external magnet to hold the catalyst to the side of the flask while decanting the ethanol containing the dissolved product.

  • Evaporate the ethanol to obtain the pure 1,6-naphthyridine derivative. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Expected Outcome: This method typically affords the desired 1,6-naphthyridine derivatives in good to excellent yields (often >75%).[1]

Friedländer Annulation: A Classic Route Revisited

The Friedländer annulation is a cornerstone in quinoline synthesis and has been effectively adapted for the one-pot synthesis of the analogous 1,6-naphthyridine ring system. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Principle and Mechanistic Insight

For the synthesis of 1,6-naphthyridines, the Friedländer reaction typically employs a 4-aminopyridine derivative bearing a carbonyl group at the 3-position (e.g., 4-aminonicotinaldehyde) as the starting material. This is reacted with a compound containing an activated methylene group, such as a malonic ester derivative or a ketone, in the presence of a base or acid catalyst.

The reaction mechanism is believed to proceed through an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the aminopyridine. This is followed by cyclization via the formation of a Schiff base between the amino group and the newly formed carbonyl (or a related functional group), and subsequent dehydration to yield the aromatic 1,6-naphthyridine ring system.

Diagram: Friedländer Annulation for 1,6-Naphthyridin-2(1H)-ones

Friedlander_Mechanism Start 4-Aminonicotinaldehyde + Active Methylene Compound (e.g., Malonamide) Condensation Aldol Condensation & Schiff Base Formation Start->Condensation Base-catalyzed Base Base Catalyst (e.g., Piperidine) Base->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product 1,6-Naphthyridin-2(1H)-one Dehydration->Product

Caption: Key steps in the one-pot Friedländer synthesis of 1,6-naphthyridin-2(1H)-ones.

Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one

This protocol is based on a reported Friedländer condensation for the synthesis of 1,6-naphthyridin-2(1H)-ones.

Materials:

  • 4-Aminonicotinaldehyde (1 mmol)

  • Malonamide (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of 4-aminonicotinaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add malonamide (1.1 mmol).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Intramolecular Cycloaromatization: A Strategy for Fused Systems

A powerful one-pot method for the synthesis of fused polycyclic 1,6-naphthyridines involves the acid-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. This approach is particularly useful for creating structurally complex and rigid systems with potential applications in materials science.

Principle and Mechanistic Insight

In this strategy, a 4-(arylamino)nicotinonitrile precursor is treated with a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). The strong acid protonates the nitrile group, activating it towards nucleophilic attack. An intramolecular Friedel-Crafts-type reaction then occurs, where the electron-rich aryl ring attacks the activated nitrile carbon. Subsequent aromatization leads to the formation of the fused polycyclic 1,6-naphthyridin-4-amine. This method is advantageous as it is often high-yielding and can be performed on a gram scale.

Experimental Protocol: Synthesis of a Fused Tetracyclic 1,6-Naphthyridin-4-amine

This protocol is adapted from a reported procedure for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.

Materials:

  • 4-(Arylamino)nicotinonitrile (e.g., 4-(phenylamino)nicotinonitrile, 1 mmol)

  • Trifluoromethanesulfonic acid (CF3SO3H, 10 equivalents)

  • Dichloromethane (DCM, as solvent, optional)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the 4-(arylamino)nicotinonitrile (1 mmol) in a minimal amount of dichloromethane (if necessary for solubility).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of ice-water.

  • Neutralize the acidic solution with a suitable base, such as saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure fused 1,6-naphthyridin-4-amine.

Tandem Nitrile Hydration/Cyclization and One-Pot Difunctionalization

A recent and highly innovative one-pot strategy enables the rapid diversification of the 1,6-naphthyridine scaffold. This method involves a tandem nitrile hydration/cyclization to form a 1,6-naphthyridine-5,7-dione intermediate, which is then converted to a highly reactive ditriflate. This ditriflate serves as a versatile platform for one-pot sequential functionalization.

Principle and Mechanistic Insight

The synthesis begins with a 2-cyanoalkyl nicotinic ester. Under mild conditions, a tandem nitrile hydration and intramolecular cyclization occurs to form the 1,6-naphthyridine-5,7-dione. This dione is then treated in a one-pot fashion with triflic anhydride to generate the corresponding 1,6-naphthyridine-5,7-ditriflate. These ditriflates are bench-stable yet highly reactive intermediates.

The key to the versatility of this method lies in the differential reactivity of the two triflate groups. The C5-triflate is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7-triflate is more amenable to transition-metal-catalyzed cross-coupling reactions. This allows for a one-pot, two-step functionalization sequence. First, a nucleophile (e.g., an amine) is added to selectively displace the C5-triflate at room temperature. Then, a palladium catalyst and a suitable coupling partner (e.g., a boronic acid for Suzuki coupling or a secondary phosphine oxide for Hirao coupling) are added to the same pot, and upon heating, the C7-triflate is functionalized.

Diagram: One-Pot Sequential Functionalization of 1,6-Naphthyridine Ditriflates

Ditriflate_Functionalization Dione 1,6-Naphthyridine-5,7-dione Ditriflation Ditriflation (Tf2O, Base) Dione->Ditriflation Ditriflate 1,6-Naphthyridine-5,7-ditriflate (Reactive Intermediate) Ditriflation->Ditriflate Step1 Step 1: C5-SNAr (Nucleophile, RT) Ditriflate->Step1 Intermediate C5-Functionalized-C7-triflate Step1->Intermediate Step2 Step 2: C7 Cross-Coupling (Pd Catalyst, Coupling Partner, Heat) Intermediate->Step2 Product Differentially Disubstituted 1,6-Naphthyridine Step2->Product

Caption: A sequential one-pot strategy for the difunctionalization of 1,6-naphthyridines via a ditriflate intermediate.

Experimental Protocol: One-Pot C5-Amination and C7-Suzuki Coupling of a 1,6-Naphthyridine-5,7-ditriflate

This protocol is a representative example based on the methodology for the one-pot difunctionalization of 1,6-naphthyridine-5,7-ditriflates.

Materials:

  • 1,6-Naphthyridine-5,7-dione (1 mmol)

  • Triflic anhydride (2.2 mmol)

  • Diisopropylethylamine (DIPEA, 2.5 mmol)

  • Dichloromethane (DCM, anhydrous)

  • Amine nucleophile (e.g., morpholine, 1.2 mmol)

  • Aryl boronic acid (e.g., phenylboronic acid, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

  • Aqueous sodium carbonate solution (2 M)

  • 1,4-Dioxane

Procedure:

  • Ditriflate Formation and C5-Amination (One Pot, Step 1):

    • To a solution of the 1,6-naphthyridine-5,7-dione (1 mmol) in anhydrous DCM under an inert atmosphere, add DIPEA (2.5 mmol).

    • Cool the mixture to 0 °C and add triflic anhydride (2.2 mmol) dropwise.

    • Stir the reaction at 0 °C for 30 minutes.

    • Add the amine nucleophile (1.2 mmol) and allow the reaction to warm to room temperature and stir for 1 hour.

  • C7-Suzuki Coupling (One Pot, Step 2):

    • To the same reaction vessel, add the aryl boronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the aqueous sodium carbonate solution (2 M, 3 mL).

    • Add 1,4-dioxane to ensure homogeneity.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours, or until the reaction is complete as monitored by LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the desired 5,7-disubstituted 1,6-naphthyridine.

Comparative Analysis of One-Pot Methodologies

Methodology Key Features Advantages Limitations Typical Yields
Multicomponent Reactions (MCRs) Three or more reactants in one pot.High atom economy, operational simplicity, green solvents, rapid diversity generation.Substrate scope can be limited, mechanism can be complex.75-95%
Friedländer Annulation Condensation of an ortho-aminoaryl carbonyl with an active methylene compound.Well-established, readily available starting materials, good for specific substitution patterns.Can require harsh conditions (high temperatures, strong base/acid).60-85%
Intramolecular Cycloaromatization Acid-mediated cyclization of pre-functionalized precursors.Excellent for fused polycyclic systems, high yields, scalable.Requires multi-step synthesis of the starting material.80-98%
Tandem Cyclization/Difunctionalization Formation of a reactive ditriflate intermediate for sequential one-pot functionalization.High degree of molecular diversity from a common intermediate, predictable regioselectivity.Requires access to specific starting materials, use of expensive reagents (triflic anhydride, Pd catalysts).60-90% (over two steps)

Conclusion and Future Outlook

The one-pot synthesis of 1,6-naphthyridine derivatives has evolved significantly, offering a powerful toolkit for chemists in both academic and industrial settings. From the green and efficient multicomponent reactions to the classic yet reliable Friedländer annulation and the highly versatile tandem functionalization strategies, researchers now have a variety of methods to choose from based on their target molecule's complexity and desired substitution pattern.

The future of this field will likely focus on the development of even more sustainable and atom-economical one-pot processes. The use of novel catalytic systems, including photoredox and enzymatic catalysis, could open new avenues for mild and selective transformations. Furthermore, the integration of flow chemistry with these one-pot methodologies holds the promise of safer, more scalable, and automated synthesis of 1,6-naphthyridine libraries for high-throughput screening in drug discovery and materials science. As our understanding of the chemical reactivity of the 1,6-naphthyridine nucleus deepens, we can anticipate the emergence of even more elegant and powerful one-pot strategies for the construction of this vital heterocyclic scaffold.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8(4), 349-359. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6682. [Link]

  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • One‐Pot Multicomponent Synthesis of Substituted 1,6‐Naphthyridine Derivatives Employing 4‐Aminocumarin. ChemistrySelect, 9(18), e202400651. [Link]

Sources

The Skraup Synthesis: A Technical Guide to the Construction of 1,6-Naphthyridine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, making it a cornerstone in the design of a diverse array of therapeutic agents.[2][3] Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antiasthmatic, and analgesic properties.[2] Given its significance, robust and reliable synthetic routes to the 1,6-naphthyridine core are of paramount importance to researchers in drug discovery and development.

Among the classical methods for constructing fused pyridine rings, the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful, albeit challenging, tool for the preparation of quinolines and their aza-analogs, the naphthyridines.[4] This guide provides an in-depth technical exploration of the Skraup synthesis as applied to the construction of the 1,6-naphthyridine core, offering insights into the reaction mechanism, a detailed experimental protocol, and strategies for overcoming common challenges.

The Skraup Synthesis of 1,6-Naphthyridines: A Mechanistic Deep Dive

The Skraup synthesis is a one-pot reaction that constructs the quinoline or naphthyridine ring system from an aromatic amine, glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent.[5] In the context of 1,6-naphthyridine synthesis, the starting aromatic amine is 4-aminopyridine.[6]

The reaction proceeds through a cascade of classical organic transformations:

  • In Situ Generation of Acrolein: Under the strongly acidic and high-temperature conditions of the reaction, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical first step, as acrolein serves as the three-carbon electrophilic component for the subsequent annulation.[7]

  • Michael Addition: The amino group of 4-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein. This forms a β-(4-pyridylamino)propionaldehyde intermediate.

  • Electrophilic Aromatic Substitution (Cyclization): The newly formed aldehyde is then protonated by the strong acid, activating it towards intramolecular electrophilic attack on the electron-rich pyridine ring at the position ortho to the amino group. This cyclization step forms a dihydronaphthyridine intermediate.

  • Dehydration and Oxidation: The dihydronaphthyridine intermediate readily dehydrates to form a more stable tetrahydronaphthyridine. The final and crucial step is the oxidation of this intermediate to the fully aromatic 1,6-naphthyridine core. The oxidizing agent, traditionally nitrobenzene, is reduced in the process.[4]

The overall mechanism is depicted in the following diagram:

Skraup_Mechanism 4-Aminopyridine 4-Aminopyridine Michael_Adduct Michael Adduct (β-(4-pyridylamino)propionaldehyde) 4-Aminopyridine->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration (H₂SO₄) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Product 1,6-Naphthyridine Oxidant->Product Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Dihydronaphthyridine) Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Tetrahydro_Intermediate Tetrahydronaphthyridine Cyclized_Intermediate->Tetrahydro_Intermediate Dehydration Tetrahydro_Intermediate->Product Oxidation

Mechanism of the Skraup Synthesis for 1,6-Naphthyridine.

Challenges and Causality in the Skraup Synthesis

The classical Skraup reaction is notoriously vigorous and can be difficult to control, often being described as violent.[4][8] Understanding the underlying causes of these challenges is key to developing effective mitigation strategies.

  • Exothermic Reaction Profile: The dehydration of glycerol and the subsequent exothermic steps can lead to a rapid increase in temperature, which can result in a runaway reaction. This is particularly hazardous on a larger scale. To moderate the reaction, a catalytic amount of ferrous sulfate is often added.[4][9] The ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a sudden, uncontrolled exotherm.[9]

  • Tar Formation: The highly reactive nature of acrolein under strongly acidic conditions can lead to its polymerization, resulting in significant tar formation.[10] This not only reduces the yield of the desired product but also complicates the purification process. Careful temperature control and the use of milder oxidizing agents can help to minimize this side reaction.

  • Oxidizing Agent Selection: While nitrobenzene is the traditional oxidizing agent, its use can contribute to the vigor of the reaction.[4] Milder and more controllable oxidizing agents, such as sodium m-nitrobenzenesulfonate (used in a "sulfo-mix") or arsenic acid, have been employed to improve the safety and reproducibility of the synthesis.[4][6]

Experimental Protocol: A Modified Skraup Synthesis of 1,6-Naphthyridine

This protocol is a modified version of the Skraup synthesis, employing a "sulfo-mix" as a milder oxidizing agent to enhance control and reduce the formation of byproducts.

Materials:

  • 4-Aminopyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate

  • Water

  • Chloroform (or other suitable organic solvent for extraction)

  • Sodium Hydroxide (concentrated solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • Preparation of the "Sulfo-mix": In a separate flask, carefully and with cooling, prepare the "sulfo-mix" by dissolving sodium m-nitrobenzenesulfonate in concentrated sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine, glycerol, and a small amount of water.

  • Addition of "Sulfo-mix": Slowly and with vigorous stirring and external cooling (ice bath), add the prepared "sulfo-mix" to the reaction flask. The addition should be done portion-wise to control the initial exotherm.

  • Heating: Once the addition is complete, gradually heat the reaction mixture to 150 °C. Maintain this temperature for approximately 5 hours. The reaction should be monitored for any signs of excessive exotherm, and the heating should be adjusted accordingly.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This step is also highly exothermic and requires efficient cooling.

    • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 1,6-naphthyridine can be purified by column chromatography on silica gel.[10]

    • A suitable eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).[10]

    • Collect the fractions containing the desired product (monitored by TLC) and evaporate the solvent to yield the purified 1,6-naphthyridine.

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep_Sulfo Prepare 'Sulfo-mix' Add_Sulfo Slowly Add 'Sulfo-mix' with Cooling and Stirring Prep_Sulfo->Add_Sulfo Prep_Reactants Combine 4-Aminopyridine, Glycerol, and Water Prep_Reactants->Add_Sulfo Heat_Reaction Heat to 150°C for 5 hours Add_Sulfo->Heat_Reaction Cool_Quench Cool and Pour onto Ice Heat_Reaction->Cool_Quench Neutralize Neutralize with NaOH Cool_Quench->Neutralize Extract Extract with Chloroform Neutralize->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Chroma Column Chromatography (Silica Gel, EtOAc/Pet Ether) Dry_Evaporate->Chroma Final_Product Purified 1,6-Naphthyridine Chroma->Final_Product

Experimental Workflow for the Skraup Synthesis of 1,6-Naphthyridine.

Quantitative Data and Yields

The yields of the Skraup synthesis can be variable and are highly dependent on the specific substrate and reaction conditions. For the synthesis of the parent 1,6-naphthyridine, modest yields are typically reported.[8] However, with careful control and optimization, respectable yields can be achieved.

Starting AmineProductOxidizing AgentReported YieldReference
4-Aminopyridine1,6-Naphthyridine"Sulfo-mix"Modest[8]
Substituted 4-aminopyridineSubstituted 1,6-NaphthyridineNot specified50% (after chromatography)[10]

Conclusion and Future Perspectives

The Skraup synthesis, despite its age, remains a relevant and powerful method for accessing the 1,6-naphthyridine core. Its primary advantages lie in the use of simple, readily available starting materials to construct the bicyclic system in a single step. By understanding the underlying mechanism and the factors that contribute to its challenges, researchers can employ modified procedures, such as the one detailed in this guide, to safely and effectively synthesize these valuable heterocyclic compounds. As the demand for novel 1,6-naphthyridine derivatives in drug discovery continues to grow, the mastery of classical synthetic techniques like the Skraup reaction will undoubtedly continue to be a valuable asset for medicinal and organic chemists.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3865-3884.
  • Lama, M., et al. (2022). 1,6-Naphthyridin-2(1H)
  • ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. Retrieved from [Link]

  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119.
  • This citation is not directly referenced in the text but provides context on the broader applic
  • This citation is not directly referenced in the text but provides context on the broader applic
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS. [Link]

  • Royal Society of Chemistry. (2017). discovery and SAR study of 1H-imidazo[4,5-h][2][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Organic Reactions. (1953). The Skraup Synthesis of Quinolines.
  • This citation is not directly referenced in the text but provides context on the broader applic
  • Wikipedia. (2023). Skraup reaction. [Link]

  • Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p. 478; (1921) Vol. 1, p. 77.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Friedländer annulation for benzonaphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Friedländer Annulation for Benzonaphthyridine Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the Friedländer annulation, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its strategic application for the synthesis of benzonaphthyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic intricacies, modern catalytic advancements, and practical experimental protocols that underpin the successful synthesis of these valuable scaffolds.

The Strategic Importance of Benzonaphthyridines in Modern Drug Discovery

Benzonaphthyridines are a class of polycyclic aromatic hydrocarbons containing multiple nitrogen atoms that have garnered significant attention in medicinal chemistry. Their rigid, planar structure allows them to function as potent intercalating agents and to effectively interact with various biological targets. This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The efficient construction of the benzonaphthyridine core is therefore a critical challenge and a significant area of research in the development of novel therapeutics.

The Friedländer Annulation: A Powerful Synthetic Tool

First reported by Paul Friedländer in 1882, the Friedländer annulation is a classic and highly efficient method for constructing quinoline and related azaheterocyclic ring systems.[3][4] The reaction fundamentally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[5][6] Its versatility and reliability have made it a favored strategy for synthesizing a vast library of nitrogen-containing heterocycles, including the more complex benzonaphthyridine frameworks.[1]

Core Reaction Mechanism

The elegance of the Friedländer annulation lies in its straightforward atom economy, typically proceeding via an acid- or base-catalyzed cyclocondensation.[5] Two primary mechanistic pathways are generally accepted, often competing depending on the specific substrates and reaction conditions.[7]

  • Aldol Condensation First: The reaction initiates with an aldol condensation between the o-aminoaryl carbonyl and the enolizable methylene compound. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the aromatic product.[7]

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the methylene compound's carbonyl group. This intermediate then undergoes an intramolecular aldol-type cyclization and dehydration to afford the final product.[7]

Under acidic conditions, the reaction often proceeds through Knoevenagel condensation followed by cyclization and aromatization.[8]

Friedlander_Mechanism Figure 1: Competing Mechanisms of the Friedländer Annulation cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants o-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Unsat_Ketone α,β-Unsaturated Ketone (via Dehydration) Aldol->Unsat_Ketone Product Quinoline or Benzonaphthyridine Unsat_Ketone->Product Intramolecular Cyclization & Dehydration Cyclized_Intermediate Cyclized Aldol-type Intermediate Schiff_Base->Cyclized_Intermediate Cyclized_Intermediate->Product Dehydration

Caption: Figure 1: Competing Mechanisms of the Friedländer Annulation.

Adaptation for Benzonaphthyridine Synthesis

To synthesize benzonaphthyridines, the strategy is modified by replacing the o-aminobenzaldehyde with an amino-substituted heteroaromatic aldehyde, such as 4-aminoquinoline-3-carbaldehyde. The condensation of this precursor with various active methylene compounds under Friedländer conditions directly yields the desired fused polycyclic systems.

Experimental Design: From Classical Protocols to Modern Innovations

The practical execution of the Friedländer annulation has evolved significantly from its classical origins. While traditional methods often required high temperatures and harsh catalysts, modern approaches prioritize efficiency, sustainability, and broader substrate compatibility.[3][9]

Classical Protocol: Base-Catalyzed Synthesis

This protocol represents a traditional approach, often serving as a baseline for optimization.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amino-substituted heteroaromatic aldehyde (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or piperidine (0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). Classical reactions may require several hours to reach completion.[1][4]

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.

Modern Catalytic Systems & Methodologies

Recent advancements have introduced a variety of catalysts and energy sources to improve reaction efficiency and expand the synthetic window.[10]

Catalyst/Method Typical Conditions Key Advantages Reference
Lewis Acids Nd(NO₃)₃·6H₂O, EtOH, Room Temp.Mild conditions, high yields, operational simplicity.[11]
Solid-Supported Acids P₂O₅/SiO₂, Solvent-free, 80 °CHigh efficiency, short reaction times, green chemistry.[12]
Ionic Liquids [Bmmim][Im], 100 °CActs as both solvent and catalyst, recyclable.[13]
Microwave Irradiation Acetic Acid (solvent & catalyst), 160 °CDrastically reduced reaction times (minutes), excellent yields.[14][15]
Domino Reaction Fe/AcOH, in-situ nitro reductionExpands substrate scope by generating the o-amino aldehyde in situ.[16][17]
Field-Proven Insights & Causality
  • Catalyst Selection: The choice between an acid or base catalyst is substrate-dependent. Basic catalysts like KOH or KOtBu are effective but can promote self-condensation of the starting materials.[1][18] Lewis acids or mild Brønsted acids are often preferred for sensitive substrates as they can activate the carbonyl group toward nucleophilic attack under less harsh conditions.[4]

  • Controlling Regioselectivity: When using unsymmetrical ketones, two different products can form. Regioselectivity can often be controlled by slow addition of the ketone to the reaction mixture at elevated temperatures, which favors the thermodynamically more stable product.[19]

  • Leveraging Microwave Synthesis: Microwave-assisted protocols dramatically accelerate the reaction by efficiently delivering energy to the polar reactants, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[14][15] This is particularly advantageous for high-throughput synthesis in drug discovery campaigns.

Experimental_Workflow Figure 2: General Workflow for Benzonaphthyridine Synthesis cluster_planning 1. Planning & Setup cluster_execution 2. Reaction Execution cluster_analysis 3. Isolation & Analysis A Select Starting Materials: o-Amino-heteroaryl Aldehyde + Active Methylene Compound B Choose Catalyst & Conditions (e.g., Lewis Acid, Microwave) A->B C Combine Reactants, Solvent, and Catalyst B->C D Apply Energy (Heating or Microwave) C->D E Monitor Progress via TLC/LC-MS D->E E->D Continue Reaction F Reaction Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, HRMS, X-ray) G->H I I H->I Final Product: Benzonaphthyridine

Caption: Figure 2: General Workflow for Benzonaphthyridine Synthesis.

Overcoming Limitations: The Domino Approach

A significant bottleneck in the Friedländer synthesis is the limited commercial availability of diverse o-aminoaryl aldehydes.[17] A powerful strategy to circumvent this is the use of a domino (or tandem) reaction. This involves the in situ reduction of a more readily available o-nitroaryl aldehyde to the corresponding amine using reagents like iron powder in acetic acid.[16] The newly formed amine immediately undergoes the Friedländer annulation with the methylene compound present in the same pot, providing a highly efficient one-pot synthesis from simple precursors.

Conclusion and Future Outlook

The Friedländer annulation remains an indispensable and highly relevant tool for the synthesis of benzonaphthyridines. Its adaptability to a wide range of modern catalytic techniques—including microwave-assisted synthesis, solid-supported catalysts, and domino strategies—ensures its continued prominence in medicinal chemistry and materials science.[3][10] Future research will likely focus on the development of even more sustainable and atom-economical catalytic systems, such as those based on earth-abundant metals, and the expansion of asymmetric variants to access chiral benzonaphthyridine scaffolds. The continued refinement of this classic reaction will undoubtedly accelerate the discovery of novel bioactive molecules for the next generation of therapeutics.

References

  • Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P). ResearchGate. Available at: [Link]

  • Iron‐Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho‐Nitrobenzyl Alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]

  • Marco-Contelles, J. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Khan, I., et al. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]

  • Synthesis of 2‐amino substituted benzonaphthyridines. (n.d.). ResearchGate. Available at: [Link]

  • Rote, R. V., Shelar, D. P., Patil, S. R., & Jachak, M. N. (2012). ChemInform Abstract: Friedlaender Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Sci-Hub. Available at: [Link]

  • Garella, D., Barge, A., Upadhyaya, D., Rodríguez, Z., Palmisano, G., & Cravotto, G. (2010). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(1), 120-128. Available at: [Link]

  • Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, G. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4066. Available at: [Link]

  • Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, G. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Available at: [Link]

  • Thompson, A. S., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1123–1127. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. Available at: [Link]

  • Liu, Z., et al. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]

  • Jida, M., & Deprez, P. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry. Available at: [Link]

  • Berlinck, R. G. S., Burtoloso, A. C. B., & Trindade, G. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central. Available at: [Link]

  • Thompson, A. S., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. Available at: [Link]

  • Mogilaiah, K., et al. (n.d.). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Rasayan Journal. Available at: [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. Available at: [Link]

  • Hasaninejad, A. R., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Applications of 1,6-Naphthyridine-5,7-diol and its Analogs in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,6-Naphthyridine Scaffold and the Significance of 1,6-Naphthyridine-5,7-diol

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an attractive framework for designing molecules that can interact with a variety of biological targets.[2][3] Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and cardiovascular effects.[4][5][6]

The specific molecule, 1,6-Naphthyridine-5,7-diol, is the subject of this technical guide. It is important to note that while the diol form is a valid chemical structure, it is likely to exist in equilibrium with its more stable tautomeric forms, 1,6-naphthyridin-5(6H)-one-7-ol and 1,6-naphthyridine-5,7(6H,8H)-dione, due to keto-enol tautomerism. This phenomenon is crucial in understanding the reactivity and biological interactions of this scaffold. For the purpose of this guide, we will consider the applications of this scaffold, encompassing its various tautomeric forms and closely related analogs which have been more extensively explored in medicinal chemistry.

Tautomerism of 1,6-Naphthyridine-5,7-diol

The concept of tautomerism is fundamental to understanding the chemistry and biological activity of 1,6-Naphthyridine-5,7-diol. The diol form can readily interconvert to its keto forms, which are often thermodynamically more stable. This equilibrium is influenced by factors such as solvent polarity and pH.

tautomerism 1,6-Naphthyridine-5,7-diol 1,6-Naphthyridine-5,7-diol 1,6-Naphthyridin-5(6H)-one-7-ol 1,6-Naphthyridin-5(6H)-one-7-ol 1,6-Naphthyridine-5,7-diol->1,6-Naphthyridin-5(6H)-one-7-ol Tautomerization 1,6-Naphthyridine-5,7(6H,8H)-dione 1,6-Naphthyridine-5,7(6H,8H)-dione 1,6-Naphthyridin-5(6H)-one-7-ol->1,6-Naphthyridine-5,7(6H,8H)-dione Tautomerization

Caption: Tautomeric forms of the 1,6-Naphthyridine-5,7-diol scaffold.

Medicinal Chemistry Applications of 1,6-Naphthyridine Analogs

The 1,6-naphthyridine scaffold has been successfully utilized in the development of various therapeutic agents. The following sections highlight key application areas of its derivatives, particularly those with hydroxyl and oxo functionalities that are structurally related to 1,6-Naphthyridine-5,7-diol.

Anticancer Agents

Derivatives of 1,6-naphthyridine have emerged as potent anticancer agents, primarily by targeting key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibitors: The 1,6-naphthyridin-2(1H)-one scaffold has been identified as a promising core for the development of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.

  • Topoisomerase I Inhibitors: Certain 5H-dibenzo[c,h][1][7]naphthyridin-6-ones have shown potent cytotoxic activity by targeting topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[8]

Antiviral Agents

A significant application of hydroxylated 1,6-naphthyridine derivatives is in the development of antiviral drugs.

  • Inhibitors of Human Cytomegalovirus (HCMV): 8-Hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the pUL89 endonuclease of HCMV.[9] This enzyme is critical for viral genome packaging and cleavage, making it an attractive target for antiviral therapy.[9] The 8-hydroxy-1,6-naphthyridine core acts as a metal-chelating pharmacophore, which is essential for its inhibitory activity.[9]

Cardiovascular Agents

Derivatives of 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4 have been investigated for their potential in treating cardiovascular diseases, with some compounds being classified as antihypertensives and angiotensin II receptor antagonists.[2]

Summary of Biological Activities

1,6-Naphthyridine Derivative Class Therapeutic Area Mechanism of Action/Target Reference
1,6-Naphthyridin-2(1H)-onesCancerKinase Inhibition[2]
5H-Dibenzo[c,h][1][7]naphthyridin-6-onesCancerTopoisomerase I Inhibition[8]
8-Hydroxy-1,6-naphthyridine-7-carboxamidesAntiviral (HCMV)pUL89 Endonuclease Inhibition[9]
1,6-Naphthyridin-2(1H)-onesCardiovascularAngiotensin II Receptor Antagonism[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 1,6-naphthyridine derivatives. These are intended as a starting point and may require optimization based on the specific compound and target.

Protocol 1: General Synthesis of a 1,6-Naphthyridin-7(6H)-one Derivative

This protocol is based on the general synthetic strategies for constructing the 1,6-naphthyridine core, often involving the cyclization of a substituted pyridine precursor.[10]

Objective: To synthesize an 8-substituted 1,6-naphthyridin-7(6H)-one.

Materials:

  • Substituted 4-aminonicotinic acid derivative

  • Appropriate coupling partner (e.g., an arylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Acid for cyclization (e.g., polyphosphoric acid or a strong protic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling: a. To a solution of the substituted 4-aminonicotinic acid derivative in an anhydrous solvent, add the palladium catalyst, CuI, and the base. b. Add the arylacetylene coupling partner and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). c. Upon completion, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent. d. Purify the coupled product by column chromatography.

  • Cyclization: a. Treat the purified product from the previous step with a strong acid, such as polyphosphoric acid, at an elevated temperature. b. Monitor the reaction for the formation of the cyclized 1,6-naphthyridin-7(6H)-one. c. Carefully quench the reaction mixture by pouring it onto ice and neutralize with a base. d. Collect the precipitated product by filtration or extract with an organic solvent. e. Purify the final product by recrystallization or column chromatography.

Workflow Diagram:

synthesis_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization Start 4-Aminonicotinic Acid Derivative + Arylacetylene Reaction1 Pd Catalyst, CuI, Base Inert Atmosphere Start->Reaction1 Purification1 Work-up & Column Chromatography Reaction1->Purification1 Intermediate Coupled Product Purification1->Intermediate Reaction2 Strong Acid (e.g., PPA) Heat Intermediate->Reaction2 Purification2 Quenching, Neutralization & Purification Reaction2->Purification2 FinalProduct 8-Substituted 1,6-Naphthyridin-7(6H)-one Purification2->FinalProduct

Caption: General workflow for the synthesis of a 1,6-naphthyridin-7(6H)-one derivative.

Protocol 2: In Vitro HCMV pUL89 Endonuclease Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of 8-hydroxy-1,6-naphthyridine derivatives against the HCMV pUL89 endonuclease.[9]

Objective: To determine the IC₅₀ value of a test compound against HCMV pUL89 endonuclease.

Materials:

  • Recombinant HCMV pUL89 C-terminal domain (pUL89-C)

  • Fluorophore-labeled oligonucleotide substrate

  • Assay buffer (containing a divalent metal cation, e.g., Mn²⁺ or Mg²⁺)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (if available)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: a. Prepare serial dilutions of the test compounds in DMSO. b. Dilute the recombinant pUL89-C enzyme and the fluorophore-labeled oligonucleotide substrate in the assay buffer.

  • Reaction Mixture: a. In a 384-well plate, add a small volume of the diluted test compounds or controls. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for compound binding. c. Initiate the reaction by adding the diluted substrate solution to all wells.

  • Data Acquisition: a. Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate will result in a change in fluorescence. b. Record the reaction kinetics for a specified period.

  • Data Analysis: a. Calculate the initial reaction rates for each concentration of the test compound. b. Normalize the rates relative to the positive and negative controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay Workflow Diagram:

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compounds Prepare Test Compound Dilutions Plate Add Compounds/Controls to Plate Compounds->Plate Enzyme Dilute pUL89-C Enzyme Incubate Add Enzyme & Incubate Enzyme->Incubate Substrate Dilute Fluorescent Substrate React Add Substrate to Initiate Reaction Substrate->React Plate->Incubate Incubate->React Read Monitor Fluorescence Change React->Read Calculate Calculate Reaction Rates Read->Calculate Analyze Determine IC50 Value Calculate->Analyze Result IC50 Value Analyze->Result

Caption: Workflow for an in vitro HCMV pUL89 endonuclease inhibition assay.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold, particularly in its hydroxylated and oxo-substituted forms, represents a versatile and valuable platform for the design of novel therapeutic agents. While direct studies on 1,6-Naphthyridine-5,7-diol are limited, its more stable tautomeric analogs have demonstrated significant potential in oncology, virology, and cardiology. Future research in this area could focus on the synthesis and evaluation of a wider range of derivatives, exploring different substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. The inherent fluorescence of some 1,6-naphthyridine derivatives also opens up possibilities for their use as biological probes and diagnostic tools.[10] A deeper understanding of the structure-activity relationships and the influence of tautomerism on biological activity will be crucial for the continued development of this promising class of compounds.

References

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS.[Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate.[Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.[Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI.[Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.[Link]

  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.[Link]

  • PubMed. (n.d.). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed.[Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.[Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. PubChem.[Link]

  • ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. ResearchGate.[Link]

  • PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.[Link]

  • ResearchGate. (2025). Biological Activity of Naturally Derived Naphthyridines. ResearchGate.[Link]

  • PubMed. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed.[Link]

  • ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications.[Link]

Sources

Topic: 1,6-Naphthyridine-5,7-diol Scaffold as a Core Fluorophore for Designing Biothiol-Selective Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the rationale, application, and detailed protocols for the use of a fluorescent probe built upon the 1,6-naphthyridine-5,7-diol scaffold for the detection and quantification of biological thiols (biothiols). Biothiols, such as cysteine (Cys), homocysteine (Hcy), and particularly glutathione (GSH), are critical for maintaining cellular redox homeostasis, and their abnormal concentrations are linked to numerous pathologies, including cancer, neurodegenerative diseases, and liver damage[1]. We present a hypothetical probe, ND-NBD , which utilizes the highly fluorescent 1,6-naphthyridine-5,7-diol core. The probe is engineered for "turn-on" fluorescence upon selective reaction with biothiols, making it a powerful tool for both in vitro quantification and live-cell imaging.

Foundational Principles and Probe Design

The development of sensitive and selective fluorescent probes is essential for elucidating the complex roles of biothiols in cellular physiology and disease[2]. The 1,6-naphthyridine core was selected as the foundational fluorophore for its robust photophysical properties, including high quantum yields and large Stokes shifts, which are advantageous for biological imaging applications[3][4].

The "Turn-On" Sensing Mechanism

Our probe design, termed ND-NBD , involves modifying the 1,6-naphthyridine-5,7-diol fluorophore with a fluorescence-quenching recognition group. For this purpose, a 4-nitro-7-benzofurazan (NBD) ether moiety is attached to one of the hydroxyl groups.

Causality of Design:

  • Quenched State (Pre-Reaction): In its native state, the electron-deficient NBD group quenches the fluorescence of the electron-rich naphthyridine core through a Photoinduced Electron Transfer (PET) process. This ensures a low fluorescence background and a high signal-to-noise ratio upon activation[5][6].

  • Activated State (Post-Reaction): Biothiols are potent nucleophiles. The thiol group (-SH) of Cys, Hcy, or GSH attacks the electron-poor aromatic ring of the NBD moiety, triggering a nucleophilic aromatic substitution reaction. This reaction cleaves the ether linkage, releasing the 1,6-naphthyridine-5,7-diol fluorophore from its quencher[7].

  • Fluorescence "Turn-On": The cleavage event restores the original, intense fluorescence of the 1,6-naphthyridine-5,7-diol core, resulting in a detectable signal that is directly proportional to the biothiol concentration.

Visualizing the Sensing Pathway

The following diagram illustrates the turn-on mechanism of the hypothetical ND-NBD probe.

Probe ND-NBD Probe (Non-Fluorescent) Reaction Nucleophilic Aromatic Substitution Probe->Reaction Low Background Signal Biothiol Biothiol (GSH, Cys, Hcy) Biothiol->Reaction Nucleophilic Attack Fluorophore 1,6-Naphthyridine-5,7-diol (Highly Fluorescent) Reaction->Fluorophore Cleavage of Quencher Byproduct Thiol-NBD Adduct Reaction->Byproduct cluster_prep Preparation cluster_exp Experiment cluster_img Imaging & Analysis A 1. Seed Cells on Coverslips B 2. Culture Cells (24-48 hours) A->B C 3. Treat with Stimulant (Optional, e.g., H₂O₂) B->C D 4. Load with ND-NBD Probe (e.g., 10 µM for 30 min) C->D E 5. Wash with PBS D->E F 6. Image Cells (Fluorescence Microscope) E->F G 7. Quantify Fluorescence Intensity F->G

Caption: Workflow for live-cell biothiol imaging.

A. Cell Culture and Probe Loading:

  • Seed your cells of interest (e.g., HeLa or MCF-7) onto glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

  • Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).

  • Incubate the cells with a 10 µM solution of ND-NBD in serum-free medium for 30 minutes at 37°C.

    • Expert Insight: Serum-free medium is used during loading to prevent non-specific binding of the probe to proteins in the serum.

  • Wash the cells three times with PBS to remove any excess, unreacted probe.

B. Imaging and Controls (Self-Validation):

  • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~450-490 nm; Emission: ~515-565 nm). You should observe green/yellow fluorescence in healthy cells.

  • Negative Control: To validate that the signal is from biothiols, pre-treat a separate batch of cells with 1 mM N-ethylmaleimide (NEM), a known thiol-scavenging agent, for 30 minutes before loading the probe. A significant reduction in fluorescence compared to untreated cells confirms the probe's selectivity for thiols.[7]

  • Positive Control (Optional): To induce oxidative stress and deplete biothiols, treat cells with a stimulant like hydrogen peroxide (H₂O₂) before or after probe loading and observe the change in fluorescence over time.[8]

C. Data Analysis:

  • Capture images from multiple fields of view for each condition.

  • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.

  • Compare the intensity between control and treated groups to quantify changes in intracellular biothiol levels.

References

  • Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. (MDPI) [Link]

  • Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. (PMC - NIH) [Link]

  • A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. (ResearchGate) [Link]

  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. (Request PDF - ResearchGate) [Link]

  • A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells. (PMC - PubMed Central) [Link]

  • A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. (NIH) [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (MDPI) [Link]

  • A Red-Emission Fluorescent Probe for Intracellular Biothiols and Hydrogen Sulfide Imaging in Living Cells. (MDPI) [Link]

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (Request PDF - ResearchGate) [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (RSC Publishing) [Link]

  • Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit. (Frontiers) [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (PMC) [Link]

  • Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. (PMC - NIH) [Link]

Sources

Application Notes and Protocols for 1,6-Naphthyridine Derivatives as FGFR4 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the FGF19-FGFR4 Axis in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) and colorectal cancer.[1][2] The aberrant activation of the FGF19-FGFR4 signaling pathway is a key driver of tumorigenesis in a subset of these cancers.[2][3] This pathway, when overactive, promotes cell proliferation, survival, and migration.[3] Consequently, the development of potent and selective FGFR4 inhibitors is a promising strategy for cancer treatment.[1][2]

This guide focuses on a novel class of FGFR4 inhibitors built around the 1,6-naphthyridine scaffold. Specifically, derivatives of 1,6-naphthyridin-2(1H)-one have demonstrated high potency and selectivity for FGFR4.[3][4] It is important to note that the 1,6-naphthyridine-5,7-diol core can exist in tautomeric equilibrium with keto-enol forms, with the 1,6-naphthyridin-2(1H)-one structure being a key scaffold in the development of these inhibitors.[5][6] These compounds often achieve their selectivity by targeting a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[3][4]

These application notes provide a comprehensive overview of the mechanism of action of 1,6-naphthyridine-based FGFR4 inhibitors and detailed protocols for their synthesis and evaluation, from in vitro characterization to in vivo efficacy studies.

Mechanism of Action: Interrupting the FGFR4 Signaling Cascade

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and has been implicated in liver carcinogenesis.[3] In cancer cells with an amplified FGF19 gene, the FGF19 ligand binds to and activates FGFR4, triggering a downstream signaling cascade that promotes tumor growth.[4] 1,6-Naphthyridine-based inhibitors are designed to compete with ATP for binding to the kinase domain of FGFR4, thereby blocking its activation and the subsequent phosphorylation of downstream signaling proteins.[3]

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway and the point of intervention for 1,6-naphthyridine derivatives.

FGF19_FGFR4_pathway cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates Klotho β-Klotho (co-receptor) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 1,6-Naphthyridine Derivative Inhibitor->FGFR4 Inhibits (ATP-competitive)

Caption: The FGF19-FGFR4 signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 1,6-naphthyridine-based FGFR4 inhibitors.

Protocol 1: Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

This protocol outlines a general synthetic route for 1,6-naphthyridin-2(1H)-one derivatives, which has been successfully employed in the development of potent FGFR4 inhibitors.[4]

Materials:

  • Substituted 2-aminopyridines

  • Substituted propiolates

  • Appropriate solvents (e.g., toluene, ethanol)

  • Catalysts (e.g., palladium catalysts for cross-coupling reactions)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Condensation Reaction: React a substituted 2-aminopyridine with a substituted propiolate in a suitable solvent, such as ethanol, under reflux conditions to form the corresponding enamine intermediate.

  • Cyclization: Induce cyclization of the enamine intermediate to the 1,6-naphthyridin-2(1H)-one core. This can be achieved by heating in a high-boiling point solvent like diphenyl ether or by using a Lewis acid catalyst.

  • Functionalization: Further modify the 1,6-naphthyridin-2(1H)-one scaffold through various chemical reactions, such as Suzuki or Sonogashira cross-coupling reactions, to introduce diverse substituents at key positions to optimize potency and selectivity.[1]

  • Purification: Purify the final compounds using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Causality Behind Experimental Choices: The choice of starting materials and subsequent functionalization is guided by structure-activity relationship (SAR) studies, which aim to identify substituents that enhance binding affinity to FGFR4 and improve pharmacokinetic properties.[2]

Protocol 2: In Vitro FGFR4 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of the synthesized compounds against FGFR4. The LanthaScreen™ Eu Kinase Binding Assay is a robust and widely used platform for this purpose.[7]

Materials:

  • Recombinant human FGFR4 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Synthesized 1,6-naphthyridine derivatives

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare Reagents: Dilute the kinase, antibody, and tracer to their optimal concentrations in the kinase buffer as per the manufacturer's instructions.[8]

  • Compound Dilution: Prepare a serial dilution of the 1,6-naphthyridine derivatives in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compounds, followed by the kinase/antibody mixture, and finally the tracer.[9] The final assay volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[7]

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices: The TR-FRET-based assay provides a direct measure of the compound's ability to displace a fluorescently labeled tracer from the ATP-binding site of the kinase, offering a sensitive and high-throughput method for determining inhibitory potency.[7]

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic and anti-proliferative effects of the 1,6-naphthyridine derivatives on cancer cell lines.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7, which have high FGF19 expression)

  • Complete cell culture medium

  • 1,6-Naphthyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the HCC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the 1,6-naphthyridine derivatives and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Using cell lines with high FGF19 expression ensures that the observed anti-proliferative effects are likely mediated through the inhibition of the FGF19-FGFR4 pathway.

Protocol 4: Western Blot Analysis of FGFR4 Signaling

This protocol is used to confirm that the 1,6-naphthyridine derivatives inhibit the FGFR4 signaling pathway in cells.

Materials:

  • HCC cell lines

  • 1,6-Naphthyridine derivatives

  • Lysis buffer

  • Primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HCC cells with the 1,6-naphthyridine derivatives at various concentrations for a defined period. Then, lyse the cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibodies overnight at 4°C.[15] Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.[14]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of FGFR4 and its downstream targets.

Causality Behind Experimental Choices: This protocol provides direct evidence of target engagement and downstream pathway modulation.[16] Analyzing the phosphorylation status of key signaling molecules like FRS2 and ERK confirms that the anti-proliferative effects observed in the MTT assay are due to the inhibition of the FGFR4 pathway.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the 1,6-naphthyridine derivatives in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID mice)

  • HCC cell line with high FGF19 expression (e.g., Hep3B)

  • 1,6-Naphthyridine derivatives formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject the HCC cells into the flank of the immunodeficient mice.[17]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 1,6-naphthyridine derivatives and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Causality Behind Experimental Choices: The xenograft model provides an in vivo system to assess the anti-tumor activity and tolerability of the lead compounds.[18] Using an appropriate cell line and mouse strain is crucial for obtaining relevant and reproducible data.[17]

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity of 1,6-Naphthyridine Derivatives

Compound IDFGFR4 IC₅₀ (nM)Hep3B GI₅₀ (nM)Huh7 GI₅₀ (nM)
A-001 XYZ
A-002 X'Y'Z'
Control X''Y''Z''

Table 2: In Vivo Efficacy in Hep3B Xenograft Model

Treatment GroupDose (mg/kg)TGI (%)Body Weight Change (%)
Vehicle -0X
Compound A-001 YZX'
Positive Control Y'Z'X''

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the evaluation of 1,6-naphthyridine derivatives as FGFR4 inhibitors.

workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Synthesis of 1,6-Naphthyridine Derivatives Kinase_Assay FGFR4 Kinase Inhibition Assay (IC₅₀) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI₅₀) Kinase_Assay->Cell_Assay Western_Blot Western Blot (Pathway Modulation) Cell_Assay->Western_Blot Xenograft HCC Xenograft Model (TGI) Western_Blot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Sources

Application Notes and Protocol for Live Cell Imaging with 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Landscapes with a Novel Fluorophore

The 1,6-naphthyridine scaffold is a versatile heterocyclic system recognized for its presence in a variety of biologically active compounds and as a core component of fluorescent probes. Derivatives of 1,6-naphthyridine have demonstrated compelling photophysical properties, including high quantum yields and sensitivity to their local environment (solvatochromism), making them promising candidates for applications in cellular imaging.[1][2][3] 1,6-Naphthyridine-5,7-diol, as a member of this family, holds potential as a novel small molecule fluorescent probe for live-cell imaging, offering researchers a new tool to explore the intricate dynamics of cellular processes.

This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive guide to the utilization of 1,6-Naphthyridine-5,7-diol for live-cell imaging. We will delve into the theoretical underpinnings of its application, present a detailed, adaptable protocol for its use, and discuss the critical aspects of experimental optimization and validation. As with any novel imaging agent, the protocols provided herein represent a robust starting point, and empirical determination of optimal conditions for specific cell types and experimental questions is paramount.

Scientific Foundation: Properties and Rationale

While specific photophysical data for 1,6-Naphthyridine-5,7-diol is not extensively published, the characteristics of related 1,6-naphthyridine derivatives provide a strong basis for its application.

Spectral Properties (Predicted)

Based on analogous compounds, 1,6-Naphthyridine-5,7-diol is predicted to exhibit excitation and emission spectra in the blue-to-green range. Published data on similar 1,6-naphthyridine cores show maximum absorption wavelengths between 344-448 nm and emission maxima around 450-502 nm.[1][3] The precise spectral characteristics will be influenced by the intracellular environment, a property that could potentially be exploited to probe cellular microenvironments.

Parameter Predicted Range Rationale/Supporting Evidence
Excitation Maximum (λex)~350 - 420 nmBased on absorption spectra of related 1,6-naphthyridine derivatives.[1][3]
Emission Maximum (λem)~450 - 510 nmBased on emission spectra of related 1,6-naphthyridine derivatives.[1][3]
Stokes ShiftModerate to LargeA desirable feature for fluorescent probes to minimize self-quenching and improve signal-to-noise.
Solvent SensitivityLikelyMany naphthyridine derivatives exhibit solvatochromism, where spectral properties shift with solvent polarity.[3]

Cellular Uptake and Considerations

As a small, heterocyclic molecule, 1,6-Naphthyridine-5,7-diol is expected to be cell-permeant, likely crossing the plasma membrane via passive diffusion. The rate of uptake will depend on its lipophilicity. Due to the potential for low aqueous solubility, a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) is recommended.[2][4]

It is crucial to acknowledge that various naphthyridine derivatives have been reported to exhibit cytotoxic effects.[5][6][7][8][9] Therefore, a thorough evaluation of cytotoxicity at the intended working concentrations is a prerequisite for any live-cell imaging experiment to ensure that observed cellular dynamics are not artifacts of cellular stress or toxicity.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive approach for the preparation, staining, and imaging of live cells with 1,6-Naphthyridine-5,7-diol.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_cells Culture Cells to Optimal Confluency prep_working Prepare Working Solution (Dilute stock in media) prep_cells->prep_working incubate Incubate Cells with Probe (e.g., 15-60 min) prep_working->incubate wash Wash Cells (Optional) (To remove excess probe) incubate->wash acquire Acquire Images (Fluorescence Microscope) wash->acquire analyze Analyze Data acquire->analyze

Figure 1. A generalized workflow for live cell imaging with 1,6-Naphthyridine-5,7-diol.

Protocol 1: Preparation of Reagents and Cells

1.1. Preparation of 1,6-Naphthyridine-5,7-diol Stock Solution

  • Rationale: Due to the presumed low aqueous solubility of 1,6-Naphthyridine-5,7-diol, a concentrated stock solution in a biocompatible organic solvent is necessary.[2][4] DMSO is a common choice for this purpose.

  • Procedure:

    • Prepare a 1-10 mM stock solution of 1,6-Naphthyridine-5,7-diol in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.

1.2. Cell Culture

  • Rationale: Healthy, sub-confluent cells are essential for reproducible live-cell imaging experiments. Overly confluent or stressed cells can exhibit altered morphology and physiology, leading to misleading results.

  • Procedure:

    • Culture your cells of interest on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) using standard cell culture techniques.

    • Ensure cells are in the logarithmic growth phase and are 50-70% confluent at the time of staining and imaging.

    • Use a culture medium appropriate for your cell line. For fluorescence imaging, consider using a phenol red-free medium to reduce background fluorescence.[10]

Protocol 2: Staining of Live Cells

2.1. Preparation of Staining Solution

  • Rationale: The final concentration of the fluorescent probe needs to be carefully optimized to achieve a high signal-to-noise ratio while minimizing cytotoxicity. The recommended starting range is based on typical concentrations for small molecule dyes.

  • Procedure:

    • Warm the complete cell culture medium (preferably phenol red-free) to 37°C.

    • Dilute the 1,6-Naphthyridine-5,7-diol stock solution into the pre-warmed medium to the desired final concentration. A starting point for optimization is a range of 0.1 to 10 µM.

    • Vortex the staining solution gently before use.

2.2. Cell Staining

  • Rationale: The incubation time should be sufficient for the probe to enter the cells and accumulate in its target location, but short enough to avoid significant cellular stress or efflux of the dye.

  • Procedure:

    • Remove the culture medium from the cells.

    • Add the prepared staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration of 15 to 60 minutes. This incubation time should be optimized.

    • (Optional) After incubation, you may wash the cells once or twice with pre-warmed imaging medium (e.g., phenol red-free medium or a balanced salt solution like HBSS) to remove excess probe and reduce background fluorescence.

Imaging and Data Acquisition: Best Practices

Successful live-cell imaging hinges on maintaining cell health on the microscope stage and minimizing phototoxicity.[6][7][8][9]

G cluster_microscope Microscope Setup cluster_acquisition Acquisition Parameters Environmental Control Environmental Control Cell Viability Cell Viability Environmental Control->Cell Viability Maintains Light Source Light Source Excitation Intensity Excitation Intensity Light Source->Excitation Intensity Controls Filter Set Filter Set Signal Specificity Signal Specificity Filter Set->Signal Specificity Ensures Objective Objective Resolution & Brightness Resolution & Brightness Objective->Resolution & Brightness Determines Detector Detector Signal-to-Noise Signal-to-Noise Detector->Signal-to-Noise Impacts Phototoxicity Phototoxicity Excitation Intensity->Phototoxicity Exposure Time Exposure Time Exposure Time->Phototoxicity Time-lapse Interval Time-lapse Interval Temporal Resolution Temporal Resolution Time-lapse Interval->Temporal Resolution

Figure 2. Key considerations for minimizing phototoxicity and optimizing image acquisition.

Microscope Setup

  • Environment: Utilize a heated stage and an environmental chamber to maintain the cells at 37°C and 5% CO₂.[10]

  • Light Source: Use the lowest possible excitation light intensity that provides an adequate signal.

  • Filters: Based on the predicted spectra, start with a DAPI or a similar UV/violet excitation filter (e.g., ~360-400 nm excitation) and a blue/cyan emission filter (e.g., ~450-500 nm emission). These should be empirically optimized.

  • Objective: Choose an objective with a high numerical aperture (NA) for efficient light collection.

Image Acquisition Settings

  • Exposure Time: Keep the exposure time as short as possible.

  • Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of the biological process of interest.

  • Control for Phototoxicity: Always include a control group of stained cells that are not exposed to excitation light to assess the impact of the imaging process on cell health and behavior.[6][7][8][9]

Validation and Optimization: The Path to Robust Data

Determining Optimal Staining Concentration

  • Prepare a series of staining solutions with varying concentrations of 1,6-Naphthyridine-5,7-diol (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Stain cells with each concentration for a fixed time (e.g., 30 minutes).

  • Image the cells using consistent acquisition settings.

  • Analyze the signal intensity and the signal-to-noise ratio.

  • Simultaneously, perform a cytotoxicity assay (e.g., MTT assay or a live/dead stain) to determine the highest concentration that does not impact cell viability.[5]

  • Select the lowest concentration that provides a robust signal without inducing cytotoxicity.

Optimizing Incubation Time

  • Using the optimal concentration determined above, incubate cells for different durations (e.g., 5, 15, 30, 60, 120 minutes).

  • Image the cells and quantify the fluorescence intensity.

  • Identify the shortest incubation time that yields a stable and bright signal.

Troubleshooting

Problem Possible Cause Suggested Solution
No or Weak Signal - Incorrect filter set.- Probe concentration is too low.- Incubation time is too short.- Probe is not cell-permeant.- Verify excitation/emission spectra of the probe and use appropriate filters.- Increase probe concentration.- Increase incubation time.- If the probe is not cell-permeant, alternative loading methods may be required (not covered here).
High Background - Probe concentration is too high.- Incomplete removal of excess probe.- Autofluorescence from cell culture medium.- Decrease probe concentration.- Include wash steps after incubation.- Use phenol red-free medium for staining and imaging.
Signs of Cytotoxicity (e.g., cell rounding, blebbing) - Probe concentration is too high.- Prolonged incubation.- Phototoxicity from imaging.- Perform a dose-response curve to find a non-toxic concentration.- Reduce incubation time.- Reduce excitation light intensity and exposure time; increase time-lapse interval.

Conclusion

1,6-Naphthyridine-5,7-diol presents an exciting opportunity for the development of new tools for live-cell imaging. Its utility is predicated on the favorable photophysical properties of the 1,6-naphthyridine scaffold. The protocols and guidelines presented here offer a solid foundation for researchers to begin exploring the applications of this novel probe. Through careful optimization of staining conditions and adherence to best practices in live-cell imaging, researchers can harness the potential of 1,6-Naphthyridine-5,7-diol to illuminate the dynamic processes of life at the cellular level.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. Available at: [Link]

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (2019). ResearchGate. Available at: [Link]

  • Fluorescence Live Cell Imaging. (2014). Methods in Cell Biology. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Available at: [Link]

  • 1,6-Naphthyridine. (2021). American Chemical Society. Available at: [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). MDPI. Available at: [Link]

  • Best practices: 5 steps to live-cell imaging. (2019). YouTube. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed Central. Available at: [Link]

  • Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. (2021). MDPI. Available at: [Link]

  • How do you trust your live cell imaging correlates with experimental conditions?. Nanolive. Available at: [Link]

  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. (2023). National Institutes of Health. Available at: [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2021). Journal of Cell Science. Available at: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2019). ACS Chemical Biology. Available at: [Link]

  • Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. (2024). PLOS One. Available at: [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. ResearchGate. Available at: [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (2017). MPI-CBG Publications. Available at: [Link]

Sources

The Strategic Integration of 1,6-Naphthyridines in High-Performance Organic Light-Emitting Diodes: A Guide for Advanced Material Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of enhanced efficiency, stability, and color purity in organic light-emitting diodes (OLEDs) has driven the exploration of novel molecular scaffolds. Among these, the 1,6-naphthyridine core has emerged as a compelling building block for a new generation of OLED materials. This guide provides an in-depth technical overview of the application of 1,6-naphthyridine derivatives in OLEDs, offering detailed protocols and field-proven insights for researchers and professionals in materials science and drug development. The unique electronic properties of the 1,6-naphthyridine moiety, characterized by its electron-deficient nature, offer significant advantages in designing materials for various roles within the OLED architecture, including as electron-transporting layers (ETL), host materials, and emitters.

The 1,6-Naphthyridine Scaffold: A Privileged Core for OLEDs

The 1,6-naphthyridine skeleton, a nitrogen-containing heterocyclic aromatic compound, possesses inherent electronic and photophysical properties that make it highly suitable for optoelectronic applications.[1] The strategic placement of nitrogen atoms within the fused ring system leads to a significant electron deficiency, which is a key attribute for materials intended for electron transport or as electron-accepting moieties in thermally activated delayed fluorescence (TADF) emitters. Furthermore, the rigid and planar structure of the naphthyridine core can be readily functionalized at various positions, allowing for the fine-tuning of molecular orbitals, solubility, and solid-state morphology. This synthetic versatility is crucial for tailoring the material's properties to meet the specific requirements of different layers within an OLED device.[2]

1,6-Naphthyridines as Electron-Transporting Materials

A critical component of a multilayer OLED is the electron-transporting layer (ETL), which facilitates the efficient injection and transport of electrons from the cathode to the emissive layer. The electron-deficient nature of the 1,6-naphthyridine core makes its derivatives excellent candidates for ETL materials. By attaching various aromatic substituents, the electron mobility and energy levels of these materials can be precisely controlled to ensure efficient charge injection and transport, ultimately leading to lower turn-on voltages and higher device efficiencies.[3]

1,6-Naphthyridines in Emissive Layers: Hosts and Emitters

The emissive layer (EML) is the heart of an OLED, where the recombination of electrons and holes leads to the generation of light. 1,6-Naphthyridine derivatives have demonstrated significant potential in the EML, both as host materials and as emitters themselves.

As host materials, their high triplet energy levels are advantageous for confining the triplet excitons of phosphorescent or TADF guest emitters, preventing energy loss and enhancing the overall efficiency of the device.

When employed as emitters, particularly in the design of TADF molecules, the 1,6-naphthyridine moiety can act as a potent electron acceptor. When coupled with suitable electron-donating groups, this donor-acceptor architecture can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, high TADF efficiency.[4] Iridium(III) complexes incorporating naphthyridine-based ligands have also shown remarkable performance as phosphorescent emitters, achieving high external quantum efficiencies (EQEs) in green to red OLEDs.[5]

Performance Data of Naphthyridine-Based OLEDs

The versatility of the naphthyridine core is reflected in the impressive performance metrics achieved in various OLED applications. While specific data for 1,6-naphthyridine derivatives is an active area of research, the broader naphthyridine family provides a strong indication of their potential.

Naphthyridine IsomerRole in OLEDMaximum EQE (%)Luminance (cd/m²)Emission ColorReference
1,8-NaphthyridineTADF Emitter20.9-Blue[4]
1,5-NaphthyridineTADF Emitter29.933,540-[6]
Naphthyridine-based Ir(III) ComplexPhosphorescent Emitter> 30-Green to Red[5]
1,5-Naphthyridin-4-ol based Ir(III) ComplexPhosphorescent Emitter31.48-Pure Red[7]
1,8-Naphthyridine OligomersNon-doped Emitter-400Yellow to White-Pink[8]

Experimental Protocols

Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines

This protocol describes a general and efficient method for the synthesis of functionalized 1,6-naphthyridine derivatives that can serve as core structures for OLED materials. The method is based on an acid-mediated intramolecular Friedel–Crafts-type cycloaromatisation.[1][9]

Reaction Scheme:

Synthesis_of_Fused_1_6_Naphthyridin_4_amines reactant1 4-(Arylamino)nicotinonitrile product Fused Polycyclic 1,6-Naphthyridin-4-amine reactant1->product Intramolecular Cycloaromatisation reactant2 CF3SO3H or H2SO4 reactant2->product Acid Mediator

A descriptive caption for the diagram.

Materials:

  • 4-(Arylamino)nicotinonitrile derivative (1.0 eq)

  • Trifluoromethanesulfonic acid (CF3SO3H) or concentrated Sulfuric acid (H2SO4)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(arylamino)nicotinonitrile derivative in anhydrous dichloromethane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid or concentrated sulfuric acid dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 0.5 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.[9]

Causality Behind Experimental Choices:

  • The use of a strong acid like CF3SO3H or H2SO4 is essential to catalyze the intramolecular Friedel-Crafts reaction, which involves the electrophilic attack of the nitrile-activated carbon onto the aryl ring.[9]

  • Anhydrous conditions are crucial to prevent side reactions and ensure high yields.

  • The slow addition of the acid at low temperatures helps to control the exothermic nature of the reaction.

  • Careful neutralization and aqueous work-up are necessary to remove the acid and other water-soluble impurities.

Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device using a 1,6-naphthyridine derivative as the electron-transporting layer. This process is conducted in a high-vacuum thermal evaporation system.[10][11]

Device Architecture Workflow:

OLED_Fabrication_Workflow sub Substrate Preparation (ITO-coated glass) hil Hole Injection Layer (HIL) (e.g., MoO3) sub->hil Vacuum Deposition htl Hole Transport Layer (HTL) (e.g., NPB) hil->htl Vacuum Deposition eml Emissive Layer (EML) (Host:Guest system) htl->eml Vacuum Deposition etl Electron Transport Layer (ETL) (1,6-Naphthyridine derivative) eml->etl Vacuum Deposition eil Electron Injection Layer (EIL) (e.g., LiF) etl->eil Vacuum Deposition cathode Cathode (e.g., Al) eil->cathode Vacuum Deposition

A descriptive caption for the diagram.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., Molybdenum trioxide, MoO3)

  • Hole Transport Layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, NPB)

  • Emissive Layer (EML) materials (host and dopant)

  • 1,6-Naphthyridine derivative (ETL material)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (pressure < 10-6 Torr)

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • UV-Ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[12]

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to enhance the work function of the ITO and improve hole injection.[12]

  • Organic Layer Deposition:

    • Load the cleaned substrates and the organic materials into the high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a pressure below 10-6 Torr.

    • Sequentially deposit the organic layers by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure and layer thicknesses are as follows:

      • HIL: MoO3 (5 nm)

      • HTL: NPB (40 nm)

      • EML: Host doped with an appropriate emitter (e.g., 20 nm)

      • ETL: 1,6-Naphthyridine derivative (30 nm)

  • Electron Injection and Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL: LiF (1 nm).

    • Deposit the cathode: Al (100 nm).

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Trustworthiness of the Protocol:

This protocol represents a standard and well-validated method for the fabrication of multilayer OLEDs. The sequential deposition of specialized layers for hole injection, transport, emission, and electron transport is a fundamental design principle for achieving high-performance devices. The use of a high-vacuum environment is critical to prevent contamination and ensure the formation of high-quality thin films. The specific layer thicknesses and materials can be optimized for different 1,6-naphthyridine derivatives and desired emission characteristics.

Characterization and Analysis

Following fabrication, a comprehensive characterization of the OLEDs is essential to evaluate their performance.

Key Characterization Techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance of the device.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and determine the color coordinates (CIE).

  • External Quantum Efficiency (EQE) Measurement: To quantify the efficiency of the device in converting electrical current to emitted photons.

  • Power Efficiency and Luminous Efficacy: To assess the overall energy efficiency of the device.

  • Operational Lifetime: To evaluate the stability and durability of the OLED.

Future Outlook

The exploration of 1,6-naphthyridine derivatives in OLEDs is a rapidly advancing field. Future research will likely focus on the development of novel derivatives with enhanced electron mobility, tailored energy levels, and improved thermal and morphological stability. The design of sophisticated donor-acceptor molecules based on the 1,6-naphthyridine core for highly efficient TADF emitters is a particularly promising avenue. As synthetic methodologies become more refined and the structure-property relationships are better understood, 1,6-naphthyridines are poised to play an increasingly significant role in the next generation of high-performance OLEDs for displays and solid-state lighting.

References

  • Lu, G., Wu, R., Li, N., Wang, X., Zhou, L., & Yang, C. (2022). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C, 10(46), 17303-17308. [Link]

  • Li, N., Wu, R., Lu, G., Wang, X., Zhou, L., & Yang, C. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. ACS Applied Materials & Interfaces, 11(24), 21673-21680. [Link]

  • Grazulevicius, J. V., et al. (2020). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Omega, 5(15), 8838-8847. [Link]

  • Quintela, J. M., Peinador, C., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. Journal of Materials Chemistry, 22(23), 11675-11684. [Link]

  • Data, P., et al. (2022). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (189), e64511. [Link]

  • Wang, C., et al. (2018). Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. Dyes and Pigments, 159, 447-454. [Link]

  • Tejero, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4945. [Link]

  • Yadav, S. K., Sharan, H. O., & Raghuvanshi, C. S. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(6), 81-91. [Link]

  • Sguerra, F., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 672. [Link]

  • Kim, J. H., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Polymers, 13(24), 4412. [Link]

  • JoVE. (2022, October 6). Vacuum Deposited OLED Production and Characterization | Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). EQE–luminance curves of the OLED devices based on PyCN–ACR at various... [Image]. [Link]

  • Al-Attar, H., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. International Journal of Molecular Sciences, 12(5), 3134-3147. [Link]

  • Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(28), 19135-19139. [Link]

  • Li, J., et al. (2018). Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization for highly efficient and low roll-off sky blue fluorescent OLEDs. Journal of Materials Chemistry C, 6(30), 8011-8020. [Link]

  • Lee, J., et al. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Applied Physics Letters, 123(17), 173301. [Link]

  • Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(28), 19135-19139. [Link]

  • Gandeepan, P., et al. (2019). Asymmetrically twisted phenanthrimidazole derivatives as host materials for blue fluorescent, green and red phosphorescent OLEDs. Scientific Reports, 9(1), 17565. [Link]

  • de la Cruz, M. J., et al. (2018). Electronic Properties and Electroluminescent OLED Performance of Panchromatic Emissive N-Aryl-2,3-naphthalimides. The Journal of Physical Chemistry C, 122(1), 534-543. [Link]

  • Adhikari, S., & Bhuyan, P. J. (2011). An expeditious and efficient synthesis of highly functionalized[4][5]-naphthyridines under catalyst-free conditions in aqueous medium. Organic & Biomolecular Chemistry, 9(20), 6941-6944. [Link]

  • Chen, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(28), 19135-19139. [Link]

Sources

Application Notes and Protocols for 1,6-Naphthyridine Scaffolds as Potential Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the exploration of 1,6-naphthyridine scaffolds as a promising class of monoamine oxidase (MAO) inhibitors. This document outlines the rationale, synthesis, biological evaluation, and in-silico modeling of these compounds, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Therapeutic Potential of MAO Inhibition and the Promise of 1,6-Naphthyridines

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and tissue distribution.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1]

The 1,6-naphthyridine nucleus, a nitrogen-containing heterocyclic analog of naphthalene, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3] Functionalized 1,6-naphthyridines and their benzo-annulated analogs have shown potential as antitumor, antiviral, and receptor antagonist agents.[2] Recent research has highlighted the potential of 1,6-naphthyridine derivatives as potent and selective MAO inhibitors, offering a novel chemical space for the development of therapeutics for neurological disorders.[2][4][5]

Synthetic Chemistry: Accessing the 1,6-Naphthyridine Core

The synthesis of the 1,6-naphthyridine scaffold can be achieved through various established ring-closing methodologies, including the Pfitzinger, Niementowski, and Friedländer reactions.[2] These methods allow for the introduction of diverse functional groups at various positions of the tricyclic system, enabling a thorough exploration of the structure-activity relationship (SAR).[2]

Protocol 2.1: Synthesis of 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][2][6]naphthyridines

This protocol is adapted from the work of Kulikova et al. (2023) and describes a general procedure for the synthesis of the tetrahydrobenzo[b][2][6]naphthyridine core.[2]

Materials:

  • Appropriate anthranilic acids

  • N-substituted piperidones

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) or other suitable base

  • Appropriate solvents (e.g., toluene, ethanol)

Procedure:

  • A mixture of the substituted anthranilic acid and the corresponding N-substituted piperidone is heated in phosphorus oxychloride.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The aqueous solution is basified to a pH of 8-9 with a suitable base (e.g., 10% NaOH solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][2][6]naphthyridine.[5]

Causality: The Niementowski reaction, a condensation reaction between an anthranilic acid and a ketone (in this case, a cyclic ketone, piperidone), is a robust method for the construction of the quinoline ring system, which is a key component of the benzo[b][2][6]naphthyridine scaffold. Phosphorus oxychloride acts as both a dehydrating agent and a catalyst to facilitate the cyclization.

G cluster_0 Synthesis of Benzo[b][1,6]naphthyridine Core Anthranilic Acid Anthranilic Acid Niementowski Reaction Niementowski Reaction Anthranilic Acid->Niementowski Reaction N-Substituted Piperidone N-Substituted Piperidone N-Substituted Piperidone->Niementowski Reaction Tetrahydrobenzo[b][1,6]naphthyridine Tetrahydrobenzo[b][1,6]naphthyridine Niementowski Reaction->Tetrahydrobenzo[b][1,6]naphthyridine POCl3, Heat Functionalization Functionalization Tetrahydrobenzo[b][1,6]naphthyridine->Functionalization Further Derivatization MAO Inhibitor Candidate MAO Inhibitor Candidate Functionalization->MAO Inhibitor Candidate

Caption: General synthetic workflow for 1,6-naphthyridine-based MAO inhibitors.

Biological Evaluation: In Vitro MAO Inhibition Assays

The inhibitory activity of the synthesized 1,6-naphthyridine derivatives against MAO-A and MAO-B is determined using in vitro enzymatic assays. Fluorometric methods are commonly employed due to their high sensitivity and suitability for high-throughput screening.

Protocol 3.1: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published methods.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or a similar H₂O₂-sensitive probe)

  • Positive controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)

  • Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, HRP, and the fluorescent probe in MAO Assay Buffer according to the manufacturer's instructions or optimized concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

    • Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 10 µL of buffer (for total activity) or a known inhibitor (for positive control).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 40 µL of the substrate/probe/HRP mixture to each well to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (kinetic mode) or at a fixed endpoint using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (total activity).

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality: The assay is based on the principle that MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with the fluorescent probe to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity. Inhibitors will reduce the rate of H₂O₂ formation, leading to a decrease in the fluorescent signal.

G cluster_1 MAO Inhibition Assay Workflow MAO Enzyme MAO Enzyme Pre-incubation Pre-incubation MAO Enzyme->Pre-incubation 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor 1,6-Naphthyridine Inhibitor->Pre-incubation Enzymatic Reaction Enzymatic Reaction Pre-incubation->Enzymatic Reaction Add Substrate Mix Substrate + Probe + HRP Substrate + Probe + HRP Substrate + Probe + HRP->Enzymatic Reaction Fluorescence Measurement Fluorescence Measurement Enzymatic Reaction->Fluorescence Measurement Kinetic or Endpoint IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination

Caption: Experimental workflow for the in vitro determination of MAO inhibitory activity.

Structure-Activity Relationship (SAR) of 1,6-Naphthyridine Derivatives

The inhibitory potency and selectivity of 1,6-naphthyridine derivatives are highly dependent on the nature and position of substituents on the heterocyclic scaffold.

A study by Kulikova et al. (2023) on a series of 1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b][2][6]naphthyridines revealed a preference for MAO-B inhibition.[2] The following table summarizes the IC₅₀ values for a selection of these compounds against human MAO-B.

CompoundMAO-B IC₅₀ (µM)[2]
5c HH2.54 ± 0.13
5d H4-Cl2.01 ± 0.11
5e 8-ClH3.25 ± 0.18
5f 8-Cl4-Cl2.98 ± 0.15
5g 8-Cl4-F1.35 ± 0.07
5h 8-Cl4-Br2.15 ± 0.12
Pargyline --1.89 ± 0.10

Key SAR Insights:

  • The presence of a 1-phenylethynyl group appears to be favorable for MAO-B inhibition.[2]

  • Substitution on the phenyl ring of the phenylethynyl moiety influences potency. A 4-fluoro substituent (compound 5g ) resulted in the most potent inhibitor in this series, with an IC₅₀ value lower than that of the reference compound, pargyline.[2][4]

  • The presence of a chlorine atom at the 8-position of the benzonaphthyridine core generally appears to be well-tolerated and in some cases beneficial for activity.[2]

In-Silico Modeling: Rationalizing and Predicting Activity

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the design and optimization of novel MAO inhibitors.[7][8]

Molecular Docking

Molecular docking simulations can predict the binding mode of 1,6-naphthyridine derivatives within the active site of MAO-A and MAO-B, providing insights into the key interactions that govern their inhibitory activity.[7] The active sites of MAO-A and MAO-B are characterized by a hydrophobic cavity and a flavin adenine dinucleotide (FAD) cofactor.[1] Key amino acid residues involved in ligand binding include tyrosine and cysteine residues.[9]

A typical molecular docking workflow involves:

  • Preparation of the Receptor: Obtaining the 3D crystal structure of human MAO-A or MAO-B from the Protein Data Bank (PDB).

  • Ligand Preparation: Generating the 3D conformation of the 1,6-naphthyridine derivatives.

  • Docking Simulation: Using software such as AutoDock, Glide, or GOLD to predict the binding pose and affinity of the ligands in the enzyme's active site.[1][7]

  • Analysis of Results: Visualizing the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.[1]

G cluster_2 In-Silico Drug Design Cycle Lead Compound Lead Compound Molecular Docking Molecular Docking Lead Compound->Molecular Docking Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis SAR & QSAR SAR & QSAR Binding Mode Analysis->SAR & QSAR New Candidate Design New Candidate Design SAR & QSAR->New Candidate Design Synthesis & Testing Synthesis & Testing New Candidate Design->Synthesis & Testing Synthesis & Testing->Lead Compound New Lead

Caption: Iterative cycle of in-silico modeling in drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models for the MAO inhibitory activity of 1,6-naphthyridine derivatives.[10] These models can then be used to predict the activity of newly designed compounds prior to their synthesis, thus prioritizing the most promising candidates.[10]

Conclusion

The 1,6-naphthyridine scaffold represents a versatile and promising starting point for the development of novel MAO inhibitors. The synthetic accessibility of this core allows for extensive chemical modifications to optimize potency and selectivity. The in vitro and in-silico methods described in these application notes provide a robust framework for the systematic evaluation and rational design of 1,6-naphthyridine-based drug candidates for the treatment of neurological disorders.

References

  • Kulikova, L. N., Raesi, G. R., Levickaya, D. D., Purgatorio, R., La Spada, G., Catto, M., Altomare, C. D., & Voskressensky, L. G. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • Mathew, B., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Pharmaceuticals, 16(6), 889. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. PubMed, 36838649. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. IRIS, [Link]

  • Mateev, E., et al. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Mathew, B., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI, [Link]

  • Carradori, S., et al. (2024). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9583. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. IRIS, [Link]

  • Wang, Y., et al. (2025). 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors. Frontiers in Chemistry, [Link]

  • Le, T. H., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry, [Link]

  • Wu, J., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(20), 3391-3401. [Link]

  • Kumar, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(8), 1256-1272. [Link]

  • Le, T. H., et al. (2025). Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Ozawa, H. (1963). structure and activity relationship of monoamine oxidase inhibitors. The Japanese Journal of Pharmacology, 13(1), 1-10. [Link]

  • Gonzalez-Lara, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6127. [Link]

  • Gonzalez-Lara, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate, [Link]

  • Kambo, K. R., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition. Journal of Pharmaceutical Research International, 36(10), 92-116. [Link]

  • Gonzalez-Lara, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed, 34684908. [Link]

Sources

Application Notes and Protocols for the Use of 1,6-Naphthyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,6-naphthyridine derivatives as effective corrosion inhibitors. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation methods to facilitate the successful application of these compounds in corrosion mitigation strategies.

Introduction: The Challenge of Corrosion and the Promise of 1,6-Naphthyridine Derivatives

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures, economic losses, and environmental hazards. The use of organic corrosion inhibitors is a widely adopted and effective strategy to protect metallic surfaces from aggressive environments. Among the vast array of organic inhibitors, nitrogen-containing heterocyclic compounds have garnered considerable attention due to their remarkable inhibitory performance.

1,6-Naphthyridine derivatives, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have emerged as a promising group of corrosion inhibitors. Their unique electronic structure, characterized by the presence of heteroatoms and π-electrons, facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide will delve into the mechanism of action of these derivatives and provide practical protocols for their evaluation.

Mechanism of Action: How 1,6-Naphthyridine Derivatives Protect Metal Surfaces

The efficacy of 1,6-naphthyridine derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, a process governed by a combination of physical and chemical interactions. This adsorption process effectively blocks the active sites for corrosion, thereby stifling both anodic and cathodic reactions.

Key Molecular Features and Interactions:

  • Heteroatoms (Nitrogen): The nitrogen atoms in the 1,6-naphthyridine ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds (chemisorption).[1][2][3]

  • π-Electrons: The aromatic rings of the naphthyridine structure are rich in π-electrons. These electrons can interact with the charged metal surface, further strengthening the adsorption of the inhibitor molecules.[1][3]

  • Adsorption Film: The adsorbed 1,6-naphthyridine derivatives form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment.[4]

The overall inhibition mechanism can be visualized as a multi-step process involving the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules, leading to the formation of a stable, protective layer.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface H2O H₂O Metal Metal Surface (e.g., Steel) H2O->Metal Adsorption of water molecules Inhibitor 1,6-Naphthyridine Derivative Inhibitor->Metal Displacement of H₂O and Adsorption of Inhibitor Protected_Metal Protected Metal Surface Metal->Protected_Metal Formation of Protective Film

Figure 1: Adsorption mechanism of 1,6-naphthyridine derivatives.

Performance of 1,6-Naphthyridine Derivatives: A Comparative Overview

Recent studies have demonstrated the high inhibition efficiencies of various 1,6-naphthyridine derivatives. The inhibitory performance is influenced by the molecular structure, including the nature of substituent groups on the naphthyridine ring. The following table summarizes the inhibition efficiencies of three different 1,6-naphthyridine derivatives (NTDs) on mild steel in a 1M HCl solution.[5]

InhibitorConcentration (mol/L)Inhibition Efficiency (%)
NTD-1 4.11 x 10⁻⁵96.1
NTD-2 4.11 x 10⁻⁵97.4
NTD-3 4.11 x 10⁻⁵98.7

Table 1: Inhibition efficiencies of different 1,6-naphthyridine derivatives.

These results highlight the exceptional performance of 1,6-naphthyridine derivatives as corrosion inhibitors, with efficiencies exceeding 95% even at low concentrations.[5] The variations in efficiency among the derivatives can be attributed to differences in their electronic properties and molecular geometry, which affect their adsorption characteristics on the metal surface.

Experimental Protocols for Inhibitor Evaluation

To accurately assess the performance of 1,6-naphthyridine derivatives as corrosion inhibitors, a combination of gravimetric and electrochemical techniques is recommended. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Weight Loss Method (Gravimetric Analysis)

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate. It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. The inhibition efficiency is calculated based on the reduction in weight loss of the metal coupon in the presence of the inhibitor. This method is guided by standards such as ASTM G1 and G31.[6][7][8][9][10][11][12][13][14][15]

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_calc Calculation A Prepare Metal Coupons (e.g., polishing, degreasing) B Weigh Coupons (W_initial) A->B C Immerse Coupons in Corrosive Solution (with and without inhibitor) B->C D Maintain Constant Temperature and Exposure Time C->D E Remove and Clean Coupons (as per ASTM G1) D->E F Dry and Weigh Coupons (W_final) E->F G Calculate Weight Loss (ΔW = W_initial - W_final) F->G H Calculate Corrosion Rate (CR) G->H I Calculate Inhibition Efficiency (IE%) H->I

Figure 2: Workflow for the weight loss method.

Step-by-Step Protocol:

  • Specimen Preparation:

    • Cut metal coupons to the desired dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Polish the coupons with successively finer grades of emery paper, rinse with distilled water and acetone, and dry in a desiccator.

  • Initial Weighing:

    • Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).

  • Immersion:

    • Prepare the corrosive solution (e.g., 1M HCl).

    • Prepare separate beakers with the corrosive solution and the corrosive solution containing different concentrations of the 1,6-naphthyridine derivative.

    • Immerse the pre-weighed coupons in each solution.

  • Exposure:

    • Maintain the beakers at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours).

  • Cleaning and Final Weighing:

    • After the exposure period, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 procedures to remove corrosion products.[7][8][10][14][15]

    • Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them to obtain the final weight (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the exposure time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions. By polarizing the metal sample and measuring the resulting current, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. This method is guided by standards such as ASTM G59.[16]

PDP_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) B Prepare Corrosive Solution (with and without inhibitor) A->B C Immerse Electrodes and Allow OCP to Stabilize B->C D Apply Potential Scan (e.g., -250 mV to +250 mV vs. OCP) C->D E Record Current Response D->E F Plot Tafel Curves (log(i) vs. E) E->F G Determine E_corr and i_corr F->G H Calculate Inhibition Efficiency (IE%) G->H

Figure 3: Workflow for potentiodynamic polarization.

Step-by-Step Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Solution Preparation:

    • Fill the cell with the corrosive solution (with and without the inhibitor).

  • Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100, where icorr,blank is the corrosion current density without inhibitor and icorr,inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The data is often presented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a decrease in the corrosion rate.

EIS_Workflow cluster_setup_eis Setup cluster_measurement_eis Measurement cluster_analysis_eis Analysis A Prepare Electrochemical Cell (Same as PDP) B Prepare Corrosive Solution (with and without inhibitor) A->B C Immerse Electrodes and Stabilize at OCP B->C D Apply Small Amplitude AC Signal (e.g., 10 mV) over a Frequency Range (e.g., 100 kHz to 10 mHz) C->D E Record Impedance Response D->E F Generate Nyquist and Bode Plots E->F G Fit Data to an Equivalent Circuit Model F->G H Determine R_ct and C_dl G->H I Calculate Inhibition Efficiency (IE%) H->I

Figure 4: Workflow for electrochemical impedance spectroscopy.

Step-by-Step Protocol:

  • Cell Setup and Solution Preparation:

    • Use the same three-electrode cell setup as for PDP.

  • Measurement:

    • After the OCP has stabilized, apply a small sinusoidal voltage perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis:

    • Nyquist Plot: Plot the imaginary part of the impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

    • Bode Plot: Plot the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency.

    • Fit the experimental data to an appropriate equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100, where Rct,blank is the charge transfer resistance without inhibitor and Rct,inh is the charge transfer resistance with the inhibitor.

Conclusion

1,6-Naphthyridine derivatives represent a highly effective and promising class of corrosion inhibitors. Their mechanism of action, rooted in their ability to form a robust and stable protective film on metal surfaces, makes them suitable for a wide range of applications. The experimental protocols detailed in these application notes provide a solid framework for the systematic evaluation of their performance. By employing a combination of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can gain a comprehensive understanding of the inhibitory properties of novel 1,6-naphthyridine derivatives and advance their development for industrial corrosion mitigation.

References

  • Bhamuni, M. R., & Jayapradha, S. R. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Asian Journal of Chemistry. [Link]

  • Fouda, A. S., et al. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. Materials, 14(11), 2785. [Link]

  • de Oliveira, A. A., et al. (2023). Synthetic Organic Molecules as Metallic Corrosion Inhibitors: General Aspects and Trends. Molecules, 28(10), 4182. [Link]

  • Li, X., et al. (2022). Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Li, X., et al. (2020). Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives. Journal of Materials Science & Technology, 55, 144-154. [Link]

  • Murthy, Z. V. P., et al. (2021). Electrochemical and quantum mechanical investigation of various small molecule organic compounds as corrosion inhibitors in mild steel. Scientific Reports, 11(1), 1-15. [Link]

  • Bhamuni, M. R., & Jayapradha, S. R. (2025). Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. [Link]

  • Haque, J., et al. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Materials, 15(15), 5431. [Link]

  • Al-Majid, A. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(15), 4478. [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2018). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 1(2), 63-68. [Link]

  • Naphthyridine, Phthalocyanine, and Their Derivative-based Corrosion Inhibitors. (2022). In Corrosion Inhibitors. Taylor & Francis. [Link]

  • Bhamuni, M. R., & Jayapradha, S. R. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. ResearchGate. [Link]

  • Verma, C., et al. (2018). Inhibition performance of three Naphthyridine derivatives for mild steel corrosion in 1M HCl: Computation and experimental analyses. ResearchGate. [Link]

  • ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2003. [Link]

  • ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012. [Link]

  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020. [Link]

Sources

Application Notes and Protocols for the Development of 1,6-Naphthyridine-Based c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of 1,6-naphthyridine-based inhibitors targeting the c-Met receptor tyrosine kinase. This document offers a blend of theoretical insights, practical protocols, and expert commentary to facilitate the advancement of novel cancer therapeutics.

Introduction: The Rationale for Targeting c-Met with 1,6-Naphthyridine Scaffolds

The mesenchymal-epithelial transition factor (c-Met) receptor, upon activation by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in normal cellular processes. However, its aberrant activation through overexpression, gene amplification, or mutation is a key driver in the progression and metastasis of numerous cancers[1]. This makes the HGF/c-Met signaling pathway a compelling target for therapeutic intervention.

The 1,6-naphthyridine core has emerged as a privileged scaffold in medicinal chemistry due to its structural rigidity and versatile substitution patterns, allowing for the fine-tuning of inhibitor potency and selectivity[2][3]. This guide will delineate the critical steps in the development of 1,6-naphthyridine-based c-Met inhibitors, from chemical synthesis to biological evaluation.

The c-Met Signaling Pathway: A Target for Cancer Therapy

Activation of c-Met initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, migration, and invasion. Understanding this pathway is crucial for interpreting the mechanism of action of c-Met inhibitors.

cMet_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet p-c-Met (Tyr1234/1235) cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 GRB2 GRB2 P_cMet->GRB2 PI3K PI3K P_cMet->PI3K Migration Migration P_cMet->Migration Invasion Invasion P_cMet->Invasion SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Inhibitor 1,6-Naphthyridine c-Met Inhibitor Inhibitor->P_cMet Inhibition

Figure 1: Simplified c-Met signaling pathway and the point of intervention for 1,6-naphthyridine inhibitors.

Protocol 1: Synthesis of the 1,6-Naphthyridine Core

A common and effective method for the synthesis of the 1,6-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 4-aminonicotinaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminonicotinaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify with 1M HCl, which may precipitate the product.

  • Isolation: Filter the precipitate and wash with cold ethanol. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with an appropriate organic solvent (e.g., dichloromethane) to recover any remaining product.

  • Purification: Combine the crude product and purify by column chromatography on silica gel or recrystallization to obtain the desired 1,6-naphthyridine derivative.

Expert Insight: The choice of the α-methylene-containing compound allows for the introduction of various substituents on the newly formed ring, which is a critical step in the Structure-Activity Relationship (SAR) studies.

Protocol 2: In Vitro c-Met Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • 1,6-Naphthyridine-based inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as recommended by the assay kit manufacturer. The final ATP concentration should be close to the Km for c-Met to ensure accurate IC50 determination.

  • Inhibitor Dilution: Perform a serial dilution of the 1,6-naphthyridine inhibitor in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add the kinase reaction buffer to each well.

    • Add the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add the c-Met enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expert Insight: It is crucial to run a "no inhibitor" control to represent 100% kinase activity and a "no enzyme" control for background subtraction. The IC50 value is a key parameter for comparing the potency of different inhibitors[4].

Protocol 3: Cell-Based Proliferation Assay (MTS/MTT)

This protocol assesses the effect of the 1,6-naphthyridine inhibitors on the viability and proliferation of c-Met-dependent cancer cell lines.

Materials:

  • c-Met amplified cancer cell line (e.g., EBC-1, SNU-5)

  • Complete cell culture medium

  • 1,6-Naphthyridine-based inhibitor

  • MTS or MTT reagent

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the 1,6-naphthyridine inhibitor for 72 hours. Include a vehicle control (DMSO).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blotting for c-Met Phosphorylation

Western blotting is used to confirm that the inhibitor is engaging its target in a cellular context by assessing the phosphorylation status of c-Met.

Materials:

  • c-Met amplified cancer cell line

  • 1,6-Naphthyridine-based inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235) (e.g., Cell Signaling Technology #3077)

    • Rabbit anti-total c-Met (e.g., Cell Signaling Technology #8198)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-4 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (phospho-c-Met or total c-Met) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of target inhibition.

Expert Insight: It is critical to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. Stripping and re-probing the same membrane for total c-Met after probing for phospho-c-Met can improve data consistency.

Data Presentation and Interpretation

A systematic presentation of data is essential for comparing the efficacy of different 1,6-naphthyridine derivatives.

Table 1: In Vitro Activity of Representative 1,6-Naphthyridine-Based c-Met Inhibitors

Compound IDc-Met Kinase IC50 (nM)EBC-1 Cell Proliferation GI50 (nM)
Control (Cabozantinib) 5.28.0
Compound X 9.815.2
Compound Y 2.65.1
Compound Z 15.425.8

Table 2: In Vivo Efficacy in a c-Met Amplified Xenograft Model (e.g., EBC-1)

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
Vehicle -0
Compound Y 2585
Compound Y 5098

Interpretation: A potent inhibitor will exhibit a low nanomolar IC50 in the kinase assay, which should translate to potent anti-proliferative activity in c-Met-dependent cell lines. Successful in vivo efficacy, demonstrated by significant tumor growth inhibition in xenograft models, is a critical milestone in preclinical development[5].

Troubleshooting and Advanced Considerations

  • Off-Target Effects: The 1,6-naphthyridine scaffold can bind to other kinases. It is advisable to perform a kinase panel screen to assess the selectivity of lead compounds.

  • Acquired Resistance: Cancer cells can develop resistance to c-Met inhibitors. Investigating potential resistance mechanisms, such as mutations in the c-Met kinase domain or activation of bypass signaling pathways, is crucial for long-term therapeutic success.

  • Pharmacokinetics: Poor pharmacokinetic properties can limit the in vivo efficacy of a potent inhibitor. Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is essential.

Conclusion

The development of 1,6-naphthyridine-based c-Met kinase inhibitors represents a promising strategy for the treatment of c-Met-driven cancers. The protocols and insights provided in these application notes are intended to guide researchers through the key stages of preclinical development, from rational design and synthesis to rigorous biological evaluation. A thorough understanding of the underlying biology, combined with meticulous experimental execution, will be paramount in advancing this class of inhibitors towards clinical application.

References

  • HUTCHMED. (2026, January 14). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. HUTCHMED. [Link]

  • Zhang, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • HMP Education. (2013, April 5). Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer. YouTube. [Link]

  • Wilson, T. R., et al. (2012). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Saeed, A., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Hughes, P. E., et al. (2012). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. Journal of Nuclear Medicine. [Link]

Sources

Unlocking the Anti-inflammatory Potential of 1,6-Naphthyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The growing interest in heterocyclic compounds as scaffolds for novel therapeutics has brought the 1,6-naphthyridine core structure into the spotlight. Possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, emerging evidence now points towards the significant anti-inflammatory potential of 1,6-naphthyridine derivatives.[1][2][3] This guide provides an in-depth exploration of the anti-inflammatory properties of these compounds, detailing their mechanisms of action and providing robust protocols for their evaluation.

The Mechanistic Underpinnings of 1,6-Naphthyridine-Mediated Anti-inflammation

The anti-inflammatory effects of 1,6-naphthyridine compounds are believed to be multifactorial, primarily targeting key signaling pathways and enzymes that drive the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory activity of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a plethora of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

1,6-Naphthyridine derivatives have been shown to interfere with this pathway, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of its target genes.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa_p p-IκBα IkBa->IkBa_p NF-kB_n NF-κB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation 1,6-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB_n->Pro_inflammatory_Genes Induces

Figure 1: Inhibition of the NF-κB signaling pathway by 1,6-Naphthyridine compounds.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation.[6][7] This pathway, comprising cascades of protein kinases, translates extracellular stimuli into a wide range of cellular responses, including the production of inflammatory mediators.[6] Key MAPK families involved in inflammation include p38 MAPKs and JNKs.[7] Activation of these kinases leads to the expression of pro-inflammatory cytokines and enzymes. Therefore, inhibition of the MAPK pathway presents a promising strategy for anti-inflammatory drug development.[7][8] While direct evidence for 1,6-naphthyridines is emerging, their structural similarities to other heterocyclic compounds known to modulate MAPK signaling suggest this is a probable mechanism of action.

MAPK_Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38/JNK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response 1,6-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine->MAPKK Inhibits

Figure 2: Postulated modulation of the MAPK signaling pathway by 1,6-Naphthyridine compounds.
Direct Inhibition of Inflammatory Enzymes

Beyond signaling pathways, some 1,6-naphthyridine derivatives have been found to directly inhibit the activity of key inflammatory enzymes.[9] Specifically, a derivative known as sophalode K has been shown to significantly decrease the secretion of iNOS and COX-2.[9] These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent mediators of inflammation.

Protocols for Evaluating the Anti-inflammatory Properties of 1,6-Naphthyridine Compounds

A systematic approach is crucial for accurately assessing the anti-inflammatory potential of novel 1,6-naphthyridine derivatives. The following protocols provide a framework for in vitro characterization.

Protocol 1: Assessment of Cytotoxicity

Before evaluating anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the test compounds.

1.1. Cell Culture:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

1.2. MTT Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
  • Treat the cells with various concentrations of the 1,6-naphthyridine compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol quantifies the inhibitory effect of the compounds on the production of key pro-inflammatory cytokines.

2.1. Cell Treatment:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
  • Pre-treat the cells with non-toxic concentrations of the 1,6-naphthyridine compounds for 1 hour.[10]
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10][11]

2.2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Collect the cell culture supernatants.
  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11][12]
  • Measure the absorbance at 450 nm.
  • Generate a standard curve using recombinant cytokines to determine the concentrations in the samples.
Treatment Group1,6-Naphthyridine Derivative (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)050 ± 530 ± 4
LPS (1 µg/mL)01200 ± 802500 ± 150
LPS + Derivative A10850 ± 601800 ± 120
LPS + Derivative A25400 ± 35900 ± 70
LPS + Dexamethasone (10 µM)-350 ± 30800 ± 65

Table 1: Hypothetical data on the inhibition of TNF-α and IL-6 production by a 1,6-Naphthyridine derivative in LPS-stimulated RAW 264.7 cells.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX-2 activity.

3.1. Assay Principle:

  • This protocol utilizes a fluorometric inhibitor screening kit.[13][14][15] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.

3.2. Procedure:

  • Prepare the test compounds and positive control (e.g., Celecoxib) at various concentrations.[13]
  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or control.
  • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[15]
  • Calculate the percentage of inhibition relative to the vehicle control.
CompoundConcentration (µM)% COX-2 Inhibition
Derivative B115 ± 2
Derivative B1045 ± 5
Derivative B5085 ± 7
Celecoxib1095 ± 3

Table 2: Example data for COX-2 inhibition by a 1,6-Naphthyridine derivative.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol assesses the effect of the compounds on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

4.1. Cell Lysis and Protein Quantification:

  • Treat RAW 264.7 cells as described in Protocol 2.1.
  • Lyse the cells and extract total protein. For NF-κB translocation, nuclear and cytoplasmic fractions should be separated.
  • Determine the protein concentration using a BCA protein assay.

4.2. Western Blotting:

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17][18]
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software.

"Cell_Treatment" [label="Cell Treatment with\n1,6-Naphthyridine & LPS"]; "Protein_Extraction" [label="Protein Extraction\n& Quantification"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Transfer to\nPVDF Membrane"]; "Blocking" [label="Blocking"]; "Primary_Antibody" [label="Primary Antibody\nIncubation\n(p-p65, p-p38, etc.)"]; "Secondary_Antibody" [label="Secondary Antibody\nIncubation (HRP)"]; "Detection" [label="ECL Detection"]; "Analysis" [label="Densitometry\nAnalysis"];

"Cell_Treatment" -> "Protein_Extraction"; "Protein_Extraction" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Antibody"; "Primary_Antibody" -> "Secondary_Antibody"; "Secondary_Antibody" -> "Detection"; "Detection" -> "Analysis"; }

Figure 3: Workflow for Western Blot analysis of signaling pathway activation.

Concluding Remarks for the Researcher

The 1,6-naphthyridine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The methodologies outlined in this guide provide a comprehensive framework for characterizing the anti-inflammatory properties of new derivatives. By elucidating their mechanisms of action, particularly their effects on the NF-κB and MAPK signaling pathways, researchers can advance the understanding and therapeutic application of this important class of compounds. A thorough investigation of structure-activity relationships will be pivotal in optimizing the potency and selectivity of future 1,6-naphthyridine-based anti-inflammatory drugs.[1][19][20]

References

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Western blot analysis of P-NF-κB P65 (Ser536), NF-κB P65, and P-NF-κB P65 (Ser536)/NFκB P65 in LA-induced and uninduced THP-1 macrophages treated with eugenol. ResearchGate. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available at: [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]

  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PMC. Available at: [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. Available at: [Link]

  • TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. Available at: [Link]

  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. Available at: [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. Available at: [Link]

  • Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. RSC Publishing. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Proteomics profiling and inflammatory factor gene expression in lps-stimulated raw 264.7 cells treated with crocodylus siamensis hemoglobin. ThaiScience. Available at: [Link]

  • (PDF) Kumar S, Boehm J, Lee JC.. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nat Rev Drug Discov 2: 717-726. ResearchGate. Available at: [Link]

  • A) Western blot analysis of the expressions of p‐p65 and p‐65 in... ResearchGate. Available at: [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]

  • B-cell Specific Inhibitors of NF-κB Activation. NCBI. Available at: [Link]

  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Available at: [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. Available at: [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antiviral and Antimicrobial Activity of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] These nitrogen-containing bicyclic compounds, isomers of diazanaphthalenes, have garnered significant interest from researchers due to their potential as anti-infective, anticancer, and anti-inflammatory agents.[4][5][6] Notably, derivatives of the 1,6-naphthyridine nucleus have shown promising activity against a range of viral and microbial pathogens, making them a compelling subject for drug discovery and development professionals.[6][7][8]

This guide provides a comprehensive overview of the methodologies and protocols for evaluating the antiviral and antimicrobial efficacy of 1,6-naphthyridine derivatives. It is designed for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, offering both theoretical insights and practical, step-by-step guidance. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Antimicrobial Activity Assessment

The evaluation of antimicrobial activity is a critical first step in characterizing novel 1,6-naphthyridine derivatives. The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10]

Rationale for Method Selection

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[9][11] Its advantages include the ability to test multiple compounds and concentrations simultaneously in a 96-well plate format, conservation of test compounds, and providing quantitative results (MIC values). This method is preferred over qualitative methods like disk diffusion for initial screening as it offers a more precise measure of potency.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the key stages in assessing the antimicrobial activity of 1,6-naphthyridine derivatives.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculation of Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubation C->D E Visual or Spectrophotometric Reading D->E F Determination of MIC E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test 1,6-naphthyridine derivatives

  • Control antibiotics (e.g., ampicillin, ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[11]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,6-naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Representative Naphthyridine Derivatives

The following table summarizes the antimicrobial activity of hypothetical 1,6-naphthyridine derivatives against common bacterial strains.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. subtilis
1,6-Naph-A 84
1,6-Naph-B 168
Ciprofloxacin 0.50.25

Part 2: Antiviral Activity Assessment

The evaluation of antiviral activity requires cell-based assays to determine a compound's ability to inhibit viral replication. The plaque reduction assay is a gold-standard method for quantifying the efficacy of antiviral compounds against lytic viruses.[13][14]

Rationale for Method Selection

The plaque reduction assay directly measures the ability of a compound to prevent virus-induced cell death, providing a quantitative measure of antiviral activity (EC₅₀ value). This assay is highly reproducible and allows for the visualization of viral plaques, which are areas of cell destruction caused by viral replication.

Experimental Workflow for Plaque Reduction Assay

The following workflow illustrates the key steps in a plaque reduction assay.

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells D Infect Cells with Virus A->D B Prepare Compound Dilutions E Add Compound and Overlay B->E C Prepare Virus Inoculum C->D D->E F Incubation E->F G Fix and Stain Cells F->G H Count Plaques and Calculate EC50 G->H

Caption: Workflow for Plaque Reduction Assay.

Detailed Protocol: Plaque Reduction Assay

This protocol is a general guideline and may need optimization depending on the specific virus and host cell line used.

Materials:

  • Test 1,6-naphthyridine derivatives

  • Control antiviral drug (e.g., Ganciclovir for HCMV)

  • Host cell line (e.g., Human Foreskin Fibroblasts (HFF) for HCMV)

  • Virus stock (e.g., HCMV strain AD169)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., medium with carboxymethyl cellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates and grow to confluency.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the 1,6-naphthyridine derivative in cell culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and infect with the virus for 1-2 hours.

    • Remove the virus inoculum and add the compound dilutions in the overlay medium.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (this can range from days to weeks depending on the virus).

  • Staining and Plaque Counting:

    • Fix the cells (e.g., with methanol) and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation: Antiviral Activity of a 1,6-Naphthyridine Derivative

The following table presents the reported anti-human cytomegalovirus (HCMV) activity of a representative 1,6-naphthyridine derivative.[5]

CompoundVirus StrainCell LineAssayIC₅₀ (µM)
A1 (1,6-Naphthyridine) HCMV AD 169Hs68Plaque Reduction0.04
A1 (1,6-Naphthyridine) HCMV TowneHFFPlaque Reduction0.09
Ganciclovir (Control) HCMV AD 169Hs68Plaque Reduction8.9
Ganciclovir (Control) HCMV TowneHFFPlaque Reduction3.5

Part 3: Mechanism of Action Insights

Understanding the mechanism of action is crucial for the rational design and optimization of 1,6-naphthyridine derivatives.

Antimicrobial Mechanism

Many naphthyridine derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[2][3][8] This enzyme is essential for DNA replication, transcription, and repair. By binding to the A subunit of DNA gyrase, these compounds prevent the re-ligation of cleaved DNA, leading to lethal double-strand breaks.[2][3]

Antimicrobial_MoA A 1,6-Naphthyridine Derivative B Bacterial DNA Gyrase (Subunit A) A->B Binds to C Inhibition of DNA Re-ligation B->C Leads to D Accumulation of DNA Double-Strand Breaks C->D E Bacterial Cell Death D->E Antiviral_MoA cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Egress A Virus Attachment & Fusion B Viral Genome Replication C Viral Protein Synthesis D Virion Assembly E Viral Egress Inhibitor 1,6-Naphthyridine Derivative Inhibitor->A Inhibits Inhibitor->B Inhibits Inhibitor->D Inhibits

Caption: Potential Antiviral Mechanisms of Action.

Part 4: Cytotoxicity Assessment

It is imperative to evaluate the cytotoxicity of any potential therapeutic agent to determine its therapeutic window. In vitro cytotoxicity assays are used to assess the effect of a compound on the viability of host cells. [15]

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. It is a reliable, sensitive, and widely used method for assessing the cytotoxic potential of chemical compounds.

Detailed Protocol: MTT Assay

Materials:

  • Test 1,6-naphthyridine derivatives

  • Host cell line (same as used in antiviral assays)

  • Cell culture medium

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Add serial dilutions of the 1,6-naphthyridine derivative to the cells and incubate for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of the antiviral and antimicrobial properties of 1,6-naphthyridine derivatives. By following these standardized methods, researchers can generate reliable and reproducible data, enabling the identification of promising lead compounds for further preclinical and clinical development. The multifaceted nature of 1,6-naphthyridines underscores their potential as a valuable scaffold in the ongoing search for novel anti-infective agents.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Retrieved January 25, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2001). Antimicrobial Agents and Chemotherapy, 45(9), 2461–2470. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024). Retrieved January 25, 2026, from [Link]

  • Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Benzo[H]N[2][16]aphthyridine Derivatives. (2016). ResearchGate. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Naphthyridines with Antiviral Activity - A Review - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PubMed. (2024). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Retrieved January 25, 2026, from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC. (2021). Retrieved January 25, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). Retrieved January 25, 2026, from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy, 39(7), 1602–1605. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018). Retrieved January 25, 2026, from [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Retrieved January 25, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed. (2017). Retrieved January 25, 2026, from [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Retrieved January 25, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (2022). Retrieved January 25, 2026, from [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - ResearchGate. (2015). Retrieved January 25, 2026, from [Link]

  • Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities - ASM Journals. (2021). Retrieved January 25, 2026, from [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2023). Retrieved January 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved January 25, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]

  • Naphthyridines with Antiviral Activity - A Review - PubMed. (2020). Retrieved January 25, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentration of Liposomes: A Novel Method - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2017). Retrieved January 25, 2026, from [Link]

  • Plaque Reduction Assay - Creative Diagnostics. (n.d.). Retrieved January 25, 2026, from [Link]

  • Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses - Longdom Publishing. (2024). Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,6-Naphthyridine-2-one Derivatives in Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Therapeutic Avenue for Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. A promising area of investigation involves the targeting of specific molecular drivers of the disease. The 1,6-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a detailed overview and validated protocols for researchers and drug development professionals investigating a specific class of these molecules as targeted inhibitors for CRC treatment.

Recent breakthroughs have identified certain 1,6-naphthyridine-2-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] Aberrant FGFR4 signaling, often driven by its ligand FGF19, is a known oncogenic driver in a subset of colorectal and hepatocellular carcinomas.[4][5][6] This document outlines the mechanism of action and provides robust, field-tested protocols for evaluating the efficacy of these compounds from initial in vitro screening to preclinical in vivo validation.

Part 1: The Scientific Rationale - Targeting the FGF19-FGFR4 Signaling Axis

Mechanism of Action:

The therapeutic potential of the 1,6-naphthyridine-2-one derivatives described herein is rooted in their ability to selectively inhibit the kinase activity of FGFR4. In many gastrointestinal cancers, an amplification of the FGF19 gene leads to the overproduction and secretion of the FGF19 protein. This ligand binds to and activates FGFR4 on the surface of cancer cells, triggering a downstream signaling cascade that promotes cellular proliferation, survival, and inhibits apoptosis.

The 1,6-naphthyridine-2-one inhibitor functions by competing with ATP for the kinase domain of the FGFR4 receptor. This blockade prevents the autophosphorylation of the receptor, thereby halting the entire downstream signaling cascade. The specific inhibition of this pathway leads to a potent cytotoxic effect in cancer cells that are dependent on FGFR4 signaling for their growth and survival.[4][5]

FGF4_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates P1 Receptor Phosphorylation FGFR4->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1,6-Naphthyridine-2-one Derivative Inhibitor->P1 Inhibits

Caption: FGF19-FGFR4 signaling pathway and inhibition by 1,6-naphthyridine-2-one derivatives.

Part 2: Preclinical Evaluation Workflow - From Benchtop to In Vivo

A rigorous, multi-stage evaluation process is critical to validate the therapeutic potential of a lead compound. The following protocols are designed as a self-validating system, where the results of each step inform the progression to the next, ensuring that only the most promising candidates advance.

Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy A Cytotoxicity Screening (IC50 Determination) B Mechanism Confirmation (Western Blot) A->B C Kinase Selectivity Profiling B->C D Xenograft Model (e.g., HCT116) C->D Lead Candidate Selection E Data Analysis & Reporting D->E

Caption: A logical workflow for the preclinical evaluation of FGFR4 inhibitors in colorectal cancer.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using a Luminescent Cell Viability Assay

Causality: This initial screen is essential to determine the concentration-dependent cytotoxic effect of the 1,6-naphthyridine-2-one derivatives on CRC cell lines. A luminescent assay (e.g., CellTiter-Glo®) is chosen for its high sensitivity and broad linear range, providing a robust measure of ATP as an indicator of metabolically active, viable cells. The resulting IC50 value is a critical parameter for comparing compound potency.

Methodology:

  • Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, HT-29) in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000 cells per well in 90 µL of media into a 96-well opaque-walled plate suitable for luminescence measurements. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration dilutions in culture media. A typical 8-point dilution series might range from 200 µM to 0.1 µM.

  • Treatment: Add 10 µL of the 2x compound dilutions to the respective wells (final DMSO concentration should be ≤ 0.5%). Include "vehicle control" wells (media with DMSO) and "untreated control" wells (media only).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assay:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Mechanism of Action Confirmation via Western Blot

Causality: Following the determination of cytotoxic activity, it is imperative to confirm that the compound inhibits the intended target. This protocol verifies that the 1,6-naphthyridine-2-one derivative inhibits the phosphorylation of FGFR4 and a key downstream signaling protein, providing direct evidence of target engagement in a cellular context.[4]

Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at concentrations corresponding to 1x and 5x its predetermined IC50 value for 6-24 hours. Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-FGFR4, anti-total-FGFR4, anti-β-actin) overnight at 4°C on a shaker. Use dilutions recommended by the antibody manufacturer.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Causality: The ultimate preclinical test of a therapeutic agent is its ability to inhibit tumor growth in a living organism. The HCT116 xenograft model is a standard and relevant model for colorectal cancer.[4] This protocol is designed to assess the compound's efficacy, monitor for potential toxicity, and provide pharmacokinetic/pharmacodynamic insights.

Methodology:

  • Animal Husbandry: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). House them in a specific-pathogen-free facility, adhering to all institutional animal care and use committee (IACUC) guidelines.

  • Tumor Cell Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water) daily via oral gavage.

    • Treatment Group: Administer the 1,6-naphthyridine-2-one derivative, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

  • Monitoring:

    • Measure tumor volumes and body weights three times per week. Body weight is a key indicator of systemic toxicity.

    • Observe the animals daily for any signs of distress or adverse reactions.

  • Study Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum size allowed by IACUC protocols. Euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the treatment effect.

Part 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: In Vitro Cytotoxicity of Compound-XYZ

Cell Line Histology IC50 (nM)
HCT116 Colorectal Carcinoma 85.4
HT-29 Colorectal Adenocarcinoma 121.7
SW620 Colorectal Adenocarcinoma 155.2

| Normal Colon Fibroblasts | Non-cancerous Control | > 10,000 |

Interpretation: The data shows potent activity against CRC cell lines with significant selectivity over normal cells, indicating a favorable therapeutic window.

Table 2: In Vivo Efficacy of Compound-XYZ in HCT116 Xenograft Model

Group Dose (mg/kg/day) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 0 1450 ± 152 - +2.5

| Compound-XYZ | 50 | 392 ± 68 | 73% | -1.8 |

Interpretation: Compound-XYZ demonstrates significant antitumor efficacy in vivo with minimal impact on the overall health of the animals, as indicated by stable body weight.[4]

References

  • Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Borrell, J. I. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
  • Li, X. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.
  • Zhang, X. et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed.
  • Lavanya, M. et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate.
  • Various Authors. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. Europe PMC.
  • Zhang, X. et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-5,7-diol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

The 1,6-naphthyridine core is a significant pharmacophore due to its wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The successful and efficient synthesis of derivatives such as 1,6-Naphthyridine-5,7-diol is therefore of considerable interest.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 1,6-Naphthyridine-5,7-diol. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommendation.

Issue 1: Low Overall Yield

Question: My synthesis of 1,6-Naphthyridine-5,7-diol is resulting in a consistently low yield. What are the most likely causes and how can I address them?

Answer: A low overall yield in the synthesis of 1,6-naphthyridine derivatives can often be attributed to several factors, primarily incomplete reaction, formation of side products, or difficulties in product isolation. Let's break down the potential causes and solutions.

Causality and Recommended Actions:

  • Incomplete Cyclization: The formation of the bicyclic naphthyridine ring is a critical step. If the cyclization is incomplete, you will be left with starting materials or intermediates, thus lowering your final yield.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure that the reaction is proceeding for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Consider using a fresh batch of catalyst or exploring alternative catalysts that have been reported to be effective for similar cyclizations. Some modern methods utilize green ultrasonic irradiation and heterogeneous solid acid catalysts to improve yields.[1]

  • Side Reactions: The formation of unwanted side products is a common culprit for low yields. In naphthyridine synthesis, these can include incompletely cyclized products or products from undesired intermolecular reactions.

    • Troubleshooting:

      • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.

      • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. Some syntheses benefit from aqueous or green solvents, which can also simplify the workup process.[1]

  • Product Degradation: The 1,6-Naphthyridine-5,7-diol product might be susceptible to degradation under the reaction or workup conditions.

    • Troubleshooting:

      • pH Control: During workup and purification, maintain an appropriate pH to prevent degradation of the diol functionality.

      • Temperature during Workup: Avoid excessive heat during solvent removal or purification steps.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the final 1,6-Naphthyridine-5,7-diol product. It seems to be contaminated with persistent impurities. What purification strategies are recommended?

Answer: Purification of polar heterocyclic compounds like 1,6-Naphthyridine-5,7-diol can indeed be challenging due to their solubility characteristics and potential for strong interactions with stationary phases.

Causality and Recommended Actions:

  • Polar Impurities: The impurities may have similar polarity to your desired product, making separation by standard column chromatography difficult.

    • Troubleshooting:

      • Recrystallization: This is often a highly effective method for purifying solid compounds. Experiment with different solvent systems. A good starting point would be a polar solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

      • Column Chromatography with Modified Stationary/Mobile Phases: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a modifier to your mobile phase (e.g., a small amount of acetic acid or triethylamine) to improve separation.

      • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an excellent option.

  • Tarry Byproducts: The formation of polymeric or tarry materials can complicate purification.

    • Troubleshooting:

      • Pre-purification: Before attempting column chromatography, try to remove the bulk of the tarry material by precipitation from a suitable solvent or by washing the crude product with a solvent in which the desired product is insoluble.

  • Co-crystallization with Reagents or Byproducts: Sometimes, impurities can co-crystallize with the product, making them difficult to remove by recrystallization alone.

    • Troubleshooting:

      • Sequential Purification: Employ a combination of purification techniques. For example, perform an initial purification by column chromatography followed by a final recrystallization step. The isolation of some reaction products can be hampered by the presence of reagents that crystallize with the target compounds, necessitating column chromatography.[4]

Purification Strategy Decision Tree:

Purification_Strategy Start Purification Difficulty Analyze_Impurity Analyze Impurity Profile (TLC/LC-MS) Start->Analyze_Impurity Impurity_Type Nature of Impurity? Analyze_Impurity->Impurity_Type Polar_Impurity Similar Polarity to Product Impurity_Type->Polar_Impurity Polar Tarry_Material Tarry/Polymeric Impurity_Type->Tarry_Material Tarry Co_crystallization Co-crystallizing Impurity Impurity_Type->Co_crystallization Co-crystallizing Try_Recrystallization Attempt Recrystallization (Various Solvents) Polar_Impurity->Try_Recrystallization Pre_purify Pre-purification (Precipitation/Washing) Tarry_Material->Pre_purify Sequential_Purification Sequential Purification (Column then Recrystallization) Co_crystallization->Sequential_Purification Modify_Column Modify Column Chromatography (Stationary/Mobile Phase) Try_Recrystallization->Modify_Column Prep_HPLC Consider Preparative HPLC Modify_Column->Prep_HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Pre_purify->Modify_Column Sequential_Purification->Pure_Product

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 1,6-naphthyridine core?

A1: A common and versatile starting material for the synthesis of the 1,6-naphthyridine skeleton is 4-aminopyridine or its derivatives.[5] The classical Skraup reaction, which involves reacting an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, is a well-known method, although it can be a vigorous reaction.[5] Modern variations of this and other cyclization reactions often offer milder conditions and improved yields.

Q2: Are there any "green" or more environmentally friendly approaches to synthesizing 1,6-naphthyridine derivatives?

A2: Yes, there is growing interest in developing more sustainable synthetic methods. Some recent approaches have focused on using water as a solvent and employing reusable catalysts.[1] Ultrasound irradiation has also been shown to improve reaction rates and yields in some cases, reducing the need for harsh reaction conditions and organic solvents.[1]

Q3: Can I expect my 1,6-Naphthyridine-5,7-diol to be fluorescent?

A3: Many 1,6-naphthyridine derivatives, particularly those with certain substituents, are known to be fluorescent.[6] The specific photophysical properties of 1,6-Naphthyridine-5,7-diol would need to be experimentally determined, but it is plausible that it could exhibit fluorescence. The emission properties are often sensitive to the solvent and pH.[6]

Q4: What analytical techniques are most useful for characterizing the final product?

A4: A combination of spectroscopic techniques is essential for unambiguous characterization of 1,6-Naphthyridine-5,7-diol. These should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and can be a precursor to fluorescence studies.

Optimized Experimental Protocol

This protocol is a generalized example and may require optimization for your specific laboratory conditions and starting materials.

Synthesis of 1,6-Naphthyridine-5,7-diol via Condensation and Cyclization

This protocol is based on the general principles of naphthyridine synthesis, emphasizing control over reaction conditions to maximize yield.

Step 1: Condensation Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4-aminopyridine derivative (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Add the diethyl malonate derivative (1.1 eq) to the solution.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Cyclization

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully add a high-boiling point acid catalyst (e.g., polyphosphoric acid) to the reaction mixture.

  • Reheat the mixture to 150-180 °C and maintain for 4-6 hours. Monitor the formation of the product by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water with vigorous stirring.

  • Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium carbonate solution).

  • The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents). If necessary, perform column chromatography on silica gel using an appropriate eluent system.

Table of Key Parameters and Expected Outcomes

ParameterRecommended ValueRationaleExpected Outcome
Reactant Ratio 1.0 : 1.1 (Amine : Malonate)A slight excess of the malonate derivative can help drive the initial condensation to completion.High conversion of the limiting amine reactant.
Reaction Temperature 200-250 °C (Condensation), 150-180 °C (Cyclization)High temperatures are typically required for these types of condensation and cyclization reactions.Efficient formation of the naphthyridine ring.
Reaction Time 2-4 h (Condensation), 4-6 h (Cyclization)Sufficient time is needed for the reactions to go to completion. Monitor by TLC.Maximization of product formation.
Purification Method Recrystallization / Column ChromatographyTo remove unreacted starting materials, intermediates, and side products.High purity of the final 1,6-Naphthyridine-5,7-diol.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3899-3917. Available from: [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Available from: [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Available from: [Link]

  • MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Available from: [Link]

  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from: [Link]

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available from: [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 1,6-Naphthyridine-5,7-diol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides general recommendations based on established chemical principles and formulation strategies. Optimal conditions for solubilizing 1,6-Naphthyridine-5,7-diol may vary depending on the specific experimental context, purity of the compound, and desired final concentration. It is recommended to perform small-scale solubility tests to determine the most suitable method for your application.

Introduction: Understanding the Challenge

1,6-Naphthyridine-5,7-diol is a heterocyclic compound with a rigid, planar aromatic scaffold, a key feature in many pharmacologically active molecules.[1] While this structure is often advantageous for biological activity, it frequently leads to poor aqueous solubility due to strong intermolecular forces, such as π-π stacking and hydrogen bonding, in the solid state. These interactions result in high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. This guide provides a structured approach to systematically address and overcome these solubility challenges in aqueous media for various research applications.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to provide quick answers to common problems encountered when working with 1,6-Naphthyridine-5,7-diol.

Initial Assessment of Solubility Issues

Caption: Decision tree for troubleshooting precipitation from a co-solvent stock.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques can be considered, particularly for in vivo studies. These strategies often require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. [2]Methods like hot-melt extrusion or spray drying can be used to create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate than the crystalline form. [3][4]* Micronization and Nanonization: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. [5]Techniques like jet milling or nano-milling can be employed.

  • Lipid-Based Formulations: For highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be effective. [6]These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in their central cavity while presenting a hydrophilic exterior. [7]

References

  • ResearchGate. 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties | Request PDF.[Link]

  • American Chemical Society. 1,6-Naphthyridine.[Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.[Link]

  • MDPI. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties.[Link]

  • PubChem. 1,6-Naphthyridine | C8H6N2 | CID 67488.[Link]

  • Chem-Impex. 1,6-Naphthyridine.[Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.[Link]

  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.[Link]

  • ResearchGate. (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.[Link]

  • The Journal of Organic Chemistry. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[1][8]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[8][9]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.[Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.[Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.[Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.[Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.[Link]

  • Google Patents.JP2008247742A - Method for purifying 1,6-hexanediol.
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.[Link]

  • ResearchGate. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.[Link]

  • ChemSynthesis. 9-methoxy-6H-chromeno[3,4-h]n[8][9]aphthyridine-5,7-dione.[Link]

Sources

Technical Support Center: Optimization of 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to optimize your reaction conditions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and achieve your desired outcomes.

Troubleshooting Guide: Navigating Common Hurdles in 1,6-Naphthyridine Synthesis

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low to No Product Yield

Question 1: I am seeing very low yield or no formation of my desired 1,6-naphthyridine product. What are the likely causes and how can I improve this?

Low or no product yield is a frequent challenge, often stemming from several factors related to your starting materials, reaction conditions, or the inherent reactivity of the chosen synthetic route.

Probable Causes & Solutions:

  • Poor Reactivity of Starting Materials: The electronic and steric properties of your precursors are critical. For instance, in a Friedländer annulation, the reactivity of the carbonyl compound and the aminopyridine derivative is paramount. Some starting materials can be completely inactive under certain conditions.[1]

    • Expert Insight: Electron-withdrawing groups on the aminopyridine can decrease its nucleophilicity, hindering the initial condensation step. Conversely, electron-donating groups can enhance reactivity. If you suspect low reactivity, consider modifying your starting materials. For example, the presence of an acceptor substituent at certain positions can be crucial for the reaction to proceed.[1]

  • Suboptimal Catalyst or Catalyst Inactivity: Many synthetic routes for 1,6-naphthyridines are catalyst-dependent.

    • Causality: The catalyst's role is to lower the activation energy of a key step, such as the initial condensation or the final cyclization. If the catalyst is inappropriate for your specific substrates or is not active, the reaction will stall.

    • Solution: A thorough screening of catalysts is recommended. For multicomponent reactions, both acid and base catalysts can be effective.[2] For instance, Brønsted acids like HCl or p-toluenesulfonic acid (PTSA) can accelerate reactions.[2] In some cases, a catalyst-free approach in a suitable solvent like water under microwave irradiation can be highly efficient.[3]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating reactants, intermediates, and transition states.

    • Expert Insight: The choice between a polar protic (e.g., ethanol) and a polar aprotic (e.g., acetonitrile) solvent can significantly alter reaction pathways and yields.[2] For some multicomponent reactions, "green" solvents like water have proven effective, especially when combined with microwave heating.[2][3]

  • Inappropriate Reaction Temperature: Temperature influences reaction rates and can also affect the stability of reactants and intermediates.

    • Solution: If your reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. However, be cautious, as excessive heat can lead to decomposition and the formation of side products. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration might be necessary.

Formation of Multiple Products and Purification Challenges

Question 2: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity and simplify the workup?

Poor selectivity is a common source of low yields and purification headaches. In many cases, several competing reaction pathways can lead to a variety of side products.

Probable Causes & Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur.

    • Skraup Reaction: This classical method can be notoriously aggressive and prone to side reactions due to the harsh conditions (strong acid, high temperature, and a strong oxidizing agent).[4] The reaction can be violent and difficult to control, leading to charring and the formation of polymeric materials.[4]

      • Solution: To tame the Skraup reaction, consider adding a moderator like ferrous sulfate.[5] Replacing nitrobenzene with a milder oxidizing agent such as arsenic acid can also be beneficial.[5] A controlled, stepwise addition of reactants and careful temperature management are crucial.[5]

    • Friedländer Annulation: Incomplete cyclization or the formation of regioisomers can be an issue, especially with unsymmetrical ketones.

  • Difficult Separation of Products: The similar polarity of the desired product and byproducts can make chromatographic separation challenging.

    • Expert Insight: Sometimes, the issue lies in the workup procedure itself. For instance, some intermediates can be precipitated from the reaction mixture by the addition of a mild acid, allowing for purification without chromatography.[6] If column chromatography is necessary, a careful screening of different solvent systems is essential. The use of specialized stationary phases may also be beneficial. In some cases, the formation of complex and difficult-to-separate mixtures has been reported, necessitating careful optimization of reaction conditions to minimize byproduct formation from the outset.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the most versatile and reliable method for synthesizing substituted 1,6-naphthyridines?

While several methods exist, the Friedländer annulation and multicomponent reactions are often favored for their versatility and adaptability in generating a wide range of substituted 1,6-naphthyridines. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[3] Multicomponent reactions, on the other hand, allow for the one-pot synthesis of complex molecules from three or more starting materials, which is highly efficient.[7]

Q2: How do I choose the right starting materials for my desired 1,6-naphthyridine derivative?

The choice of starting materials is dictated by the substitution pattern of your target molecule.

  • Retrosynthetic Analysis: A powerful approach is to work backward from your target structure to identify suitable precursors.

  • Substituent Effects: Be mindful of how substituents on your starting materials will affect their reactivity. As mentioned earlier, electron-donating and electron-withdrawing groups can have a significant impact.

Q3: Are there any "green" or more environmentally friendly methods for 1,6-naphthyridine synthesis?

Yes, there is a growing interest in developing more sustainable synthetic protocols. The use of water as a solvent, especially in combination with microwave irradiation, has been shown to be an effective and environmentally benign approach for some 1,6-naphthyridine syntheses.[3] Catalyst-free reactions in aqueous media have also been reported, offering an even greener alternative.[8]

Q4: What are the safety precautions I should take when performing a Skraup reaction?

The Skraup reaction is known for being highly exothermic and potentially violent.[4] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction behind a blast shield.

  • Add reactants slowly and control the temperature carefully.

  • Be prepared for a vigorous reaction and have a cooling bath readily available.

Experimental Protocols

Protocol 1: General Procedure for a Multicomponent Synthesis of a Substituted 1,6-Naphthyridine

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aromatic aldehyde

  • Malononitrile dimer

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1 mmol) and malononitrile dimer (1 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 6 hours.[9]

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No Yield Poor starting material reactivityModify starting materials with appropriate electronic groups.
Suboptimal catalystScreen a variety of acid and base catalysts.
Incorrect solventTest both protic and aprotic solvents; consider water for a "green" approach.
Inappropriate temperatureGradually increase temperature for sluggish reactions; use lower temperatures for sensitive substrates.
Multiple Products Aggressive reaction conditions (e.g., Skraup)Use moderators, milder oxidizing agents, and control reactant addition and temperature.[5]
Lack of selectivityOptimize reaction temperature and consider a stepwise addition of reagents.[2]
Purification Difficulty Similar polarity of productsOptimize workup to precipitate intermediates; screen various chromatography solvent systems.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Issue Check_Reactants Assess Reactant Reactivity Start->Check_Reactants Modify_Reactants Modify Starting Materials (e.g., add activating groups) Check_Reactants->Modify_Reactants Poor Reactivity Optimize_Catalyst Optimize Catalyst Check_Reactants->Optimize_Catalyst Reactivity OK Success Improved Yield Modify_Reactants->Success Screen_Catalysts Screen Acid/Base Catalysts Optimize_Catalyst->Screen_Catalysts Suboptimal Catalyst Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent Catalyst OK Screen_Catalysts->Success Screen_Solvents Test Protic/Aprotic Solvents Optimize_Solvent->Screen_Solvents Suboptimal Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Solvent OK Screen_Solvents->Success Adjust_Temp Adjust Temperature (Increase or Decrease) Optimize_Temp->Adjust_Temp Adjust_Temp->Success

Caption: A decision tree for troubleshooting low yield in 1,6-naphthyridine synthesis.

General Reaction Scheme: Friedländer Annulation

Friedlander_Annulation Reactant1 o-Aminoaryl Aldehyde/Ketone R1, R2 = H, alkyl, aryl Product 1,6-Naphthyridine Derivative Substituted Ring System Reactant1->Product + Reactant2 Active Methylene Compound e.g., Ketone, Ester, Nitrile Reactant2->Product Catalyst (Acid or Base)

Caption: A generalized reaction scheme for the Friedländer annulation to synthesize 1,6-naphthyridines.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Ciardi, M., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Abdellatif, K., et al. (2023). Synthesis of Novel Benzo[b][2][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

  • Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Al-Mourabit, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • ResearchGate. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. [Link]

  • Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Alzahrani, A. Y. A., et al. (2025). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Chemical Review and Letters. (2022). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • Adimurthy, S., et al. (2011). An expeditious and efficient synthesis of highly functionalized[2][3]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed. [Link]

Sources

Technical Support Center: Purification of 1,6-Naphthyridine-5,7-diol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,6-Naphthyridine-5,7-diol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The inherent polarity, potential for tautomerism, and metal-chelating properties of these molecules often present unique purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: What is the general approach for purifying crude 1,6-Naphthyridine-5,7-diol?

A decision-making workflow for the purification of 1,6-Naphthyridine-5,7-diol is presented below. This workflow considers the initial purity of the crude material and the nature of the impurities.

Purification_Workflow Start Crude 1,6-Naphthyridine-5,7-diol Purity_Check Assess Purity (TLC, LC-MS, NMR) Start->Purity_Check High_Purity High Purity (>90%)? Purity_Check->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Low Purity (<90%) or Complex Mixture High_Purity->Low_Purity No Final_Product Pure Product (>98%) Recrystallization->Final_Product Chromatography Column Chromatography Low_Purity->Chromatography Polar_Impurities Mainly Polar Impurities? Chromatography->Polar_Impurities NonPolar_Impurities Mainly Non-Polar Impurities? Polar_Impurities->NonPolar_Impurities No Reversed_Phase Reversed-Phase Chromatography (C18) Polar_Impurities->Reversed_Phase Yes Normal_Phase Normal Phase Chromatography (Silica or Alumina) NonPolar_Impurities->Normal_Phase Yes HILIC HILIC NonPolar_Impurities->HILIC Consider for very polar compounds Post_Chrom_Recrystallization Recrystallization of Fractions Normal_Phase->Post_Chrom_Recrystallization Reversed_Phase->Post_Chrom_Recrystallization HILIC->Post_Chrom_Recrystallization Post_Chrom_Recrystallization->Final_Product Tautomerism Keto Keto form Equilibrium Keto->Equilibrium Enol Enol (Diol) form Equilibrium->Enol

Technical Support Center: Enhancing the Quantum Yield of 1,6-Naphthyridine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,6-naphthyridine-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these versatile fluorescent molecules. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you maximize the quantum yield and overall performance of your 1,6-naphthyridine fluorophores.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fluorescence quantum yield of 1,6-naphthyridine derivatives.

Q1: What is fluorescence quantum yield and why is it a critical parameter for my 1,6-naphthyridine-based probe?

A: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2] A higher quantum yield indicates a brighter fluorophore, as a larger fraction of the absorbed light is converted into emitted light. For applications in biological imaging, sensing, and drug development, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio. Some arylated 1,6-naphthyridines have been reported to have quantum efficiencies as high as 95%.[3]

Q2: What are the primary factors that influence the quantum yield of my 1,6-naphthyridine fluorophore?

A: The quantum yield of a 1,6-naphthyridine fluorophore is highly sensitive to its molecular structure and its local environment. The key factors include:

  • Molecular Structure: The inherent chemical structure of the 1,6-naphthyridine core and its substituents is the most critical determinant of its photophysical properties. Strategic modifications can significantly enhance quantum yield.

  • Solvent Environment: The polarity of the solvent can alter the energy levels of the excited state of the fluorophore, a phenomenon known as solvatochromism.[4][5][6] This can lead to shifts in the emission wavelength and changes in the quantum yield.

  • pH of the Medium: The protonation state of the 1,6-naphthyridine molecule can dramatically affect its electronic configuration and, consequently, its fluorescence.[7][8]

  • Concentration and Aggregation: At high concentrations, many fluorophores, including some 1,6-naphthyridine derivatives, can form non-fluorescent aggregates, leading to a decrease in the overall quantum yield. This is known as Aggregation-Caused Quenching (ACQ).[9][10]

Q3: How does the choice of solvent affect the quantum yield of my 1,6-naphthyridine derivative?

A: The polarity of the solvent can have a profound effect on the quantum yield. Generally, for many fluorophores, an increase in solvent polarity leads to a decrease in fluorescence quantum yield.[11] This is because polar solvents can stabilize the excited state, which may promote non-radiative decay pathways, thus reducing the efficiency of fluorescence.[4][11] Some 1,6-naphthyridine derivatives have shown markedly quenched fluorescence in protonic solvents due to non-radiative decay caused by interactions with the solvent.[12] Therefore, it is crucial to select a solvent with appropriate polarity for your specific 1,6-naphthyridine fluorophore to maximize its brightness.

Q4: Can the pH of my experimental solution impact the fluorescence of my 1,6-naphthyridine probe?

A: Yes, the pH of the solution can significantly influence the fluorescence of 1,6-naphthyridine-based fluorophores. Changes in pH can lead to the protonation or deprotonation of the nitrogen atoms in the naphthyridine ring system or other ionizable groups on the molecule.[7][8][13] This alters the electronic structure of the fluorophore, which in turn affects its absorption and emission properties, including the quantum yield.[13][14] For some fluorophores, fluorescence intensity is higher in acidic conditions compared to alkaline conditions.[7] It is essential to buffer your experimental solution to a pH where your specific 1,6-naphthyridine probe exhibits optimal fluorescence.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with 1,6-naphthyridine fluorophores, particularly low quantum yield.

Issue 1: Observed fluorescence intensity is significantly lower than expected.

This is a common problem that can arise from several factors. The following workflow will help you systematically identify and address the root cause.

Troubleshooting_Low_Intensity Start Low Fluorescence Intensity Observed Check_Concentration Verify Fluorophore Concentration and Purity Start->Check_Concentration Check_Solvent Evaluate Solvent System Check_Concentration->Check_Solvent Concentration OK Solution_Concentration Adjust Concentration / Purify Sample Check_Concentration->Solution_Concentration Incorrect/Impure Check_pH Assess pH of the Solution Check_Solvent->Check_pH Solvent OK Solution_Solvent Optimize Solvent Polarity Check_Solvent->Solution_Solvent Suboptimal Check_Aggregation Investigate Potential Aggregation Check_pH->Check_Aggregation pH OK Solution_pH Buffer Solution to Optimal pH Check_pH->Solution_pH Suboptimal Check_Instrumentation Verify Instrument Settings and Calibration Check_Aggregation->Check_Instrumentation Aggregation Unlikely Solution_Aggregation Decrease Concentration / Add Surfactant Check_Aggregation->Solution_Aggregation Aggregation Observed Solution_Instrumentation Correct Settings / Recalibrate Check_Instrumentation->Solution_Instrumentation Incorrect Quantum_Yield_Workflow Start Prepare Stock Solutions (Sample & Standard) Prepare_Dilutions Prepare a Series of Dilutions (Abs < 0.1) Start->Prepare_Dilutions Measure_Absorbance Measure Absorbance at Excitation Wavelength Prepare_Dilutions->Measure_Absorbance Measure_Fluorescence Measure Corrected Fluorescence Spectra Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Integrate Fluorescence Emission Spectra Measure_Fluorescence->Integrate_Spectra Plot_Data Plot Integrated Fluorescence vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Using the Slope Plot_Data->Calculate_QY

Caption: Workflow for relative quantum yield measurement.

III. Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a 1,6-naphthyridine derivative relative to a known standard. [15] Materials:

  • High-purity 1,6-naphthyridine sample

  • High-purity quantum yield standard (e.g., quinine sulfate, Rhodamine 6G) [16]* Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with a corrected emission channel

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your 1,6-naphthyridine sample and the chosen standard in the same solvent. If different solvents must be used, their refractive indices will need to be accounted for in the final calculation.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. [16]

  • Absorbance Measurements:

    • Record the UV-Vis absorbance spectra for all dilutions of the sample and the standard.

    • Note the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectra for all dilutions of the sample and the standard.

    • It is critical that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for both the sample and the standard measurements. [16][17]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each sample and standard dilution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of your 1,6-naphthyridine sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

IV. References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • Resch-Genger, U., Rurack, K., & Sainz, O. D. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2845-2873. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

  • Pålsson, L.-O., & Ryder, A. G. (2020). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews, 49(21), 7737-7751. [Link]

  • Wang, L., et al. (2019). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 9(49), 28653-28658. [Link]

  • Zhang, X., et al. (2023). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 28(3), 1363. [Link]

Sources

Technical Support Center: Stability and Degradation Studies of 1,6-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability and degradation studies of 1,6-naphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] Understanding the stability and degradation pathways of these compounds is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final drug product.[3] Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4][5]

This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the stability and degradation analysis of 1,6-naphthyridine compounds.

Chromatographic Issues

Question: I am observing significant peak tailing for my 1,6-naphthyridine parent compound and its degradation products during HPLC analysis. What could be the cause and how can I resolve it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like 1,6-naphthyridines, which contain nitrogen atoms that can interact with residual silanol groups on the silica-based columns.[6] This secondary interaction leads to poor peak shape and can affect resolution and quantification.

Causality and Resolution:

  • Residual Silanol Interactions: The primary cause is often the interaction between the basic nitrogen atoms in the 1,6-naphthyridine ring and acidic silanol groups on the HPLC column packing material.[6]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[6]

    • Solution 2: Use a Highly Deactivated Column: Employ columns that are end-capped or have a base-deactivated stationary phase specifically designed to minimize silanol interactions.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Void: Buildup of particulate matter or the formation of a void at the column inlet can disrupt the flow path.

    • Solution: Use a guard column to protect the analytical column.[7] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.

  • Inappropriate Mobile Phase: The choice of organic modifier and buffer can impact peak shape.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and ensure the buffer has adequate capacity at the chosen pH.

Question: I am seeing new, unexpected peaks in my chromatogram after subjecting my 1,6-naphthyridine compound to oxidative stress. How can I identify these potential degradation products?

Answer:

The appearance of new peaks under oxidative stress conditions strongly suggests the formation of degradation products. The 1,6-naphthyridine ring system, with its nitrogen atoms, is susceptible to oxidation.

Identification Workflow:

  • Hypothesize Potential Degradation Products: The most common oxidative degradation product for N-heterocyclic compounds is the corresponding N-oxide .[8][9] The nitrogen atoms in the 1,6-naphthyridine ring are nucleophilic and can be oxidized.

  • Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[10]

    • Step 1: Determine the Molecular Weight: Analyze the stressed sample by LC-MS to determine the molecular weights of the new peaks. An increase of 16 atomic mass units (amu) compared to the parent compound is a strong indicator of N-oxide formation (addition of an oxygen atom).

    • Step 2: Analyze Fragmentation Patterns: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the potential degradation products. Comparing the fragmentation patterns can provide structural information and help pinpoint the site of modification.[11]

  • Synthesize a Reference Standard: If possible, synthesize the suspected N-oxide of your 1,6-naphthyridine compound. Co-injection of this standard with the degraded sample can confirm the identity of the degradation product by retention time matching.

Degradation Study Design & Interpretation

Question: My 1,6-naphthyridine compound shows no degradation under initial acidic or basic hydrolysis conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature). What should I do next?

Answer:

If no degradation is observed under mild stress conditions, it is necessary to employ more stringent conditions to achieve a target degradation of 5-20%.[12] This level of degradation is generally sufficient to demonstrate the stability-indicating nature of the analytical method.

Escalation Strategy:

  • Increase Temperature: Elevate the temperature of the reaction mixture. A common starting point is 50-60 °C.[12] The rate of many chemical reactions, including hydrolysis, approximately doubles for every 10 °C increase in temperature.

  • Increase Acid/Base Concentration: If increasing the temperature is not effective or not desired, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[12]

  • Increase Exposure Time: Extend the duration of the stress testing. However, be mindful that very long reaction times may not be practical.

Workflow for Adjusting Stress Conditions:

G cluster_0 Phase 1: Sample Generation & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) B Select Initial HPLC Conditions (C18 Column, ACN/Water Gradient, PDA Detection) A->B C Optimize Gradient Profile B->C D Optimize Mobile Phase pH C->D E Optimize Column Temperature D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I Robustness H->I

Sources

Minimizing by-product formation in Friedländer reactions for naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fried-länder synthesis of naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct naphthyridine scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted by-products. Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Naphthyridine

Question: I am getting a very low yield, or my reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Friedländer synthesis are a common hurdle and can often be traced back to several key factors.

Potential Causes and Solutions:

  • Suboptimal Catalyst Choice or Activity: The nature and activity of the catalyst are paramount. Traditional methods using strong acids or bases can sometimes lead to degradation of starting materials or products, especially with sensitive substrates.[1]

    • Acid/Base Catalysis: For base-catalyzed reactions, common catalysts include KOH, NaOH, and piperidine.[2][3] For acid catalysis, p-toluenesulfonic acid (PTSA) or Lewis acids like CeCl₃·7H₂O have proven effective.[4] Ensure your catalyst is fresh and active.

    • Modern Catalytic Systems: Consider exploring milder and more efficient catalysts. Ionic liquids, such as choline hydroxide (ChOH), have been shown to give excellent yields in water, providing a greener alternative.[4][5] Metal-organic frameworks (MOFs) and nanocatalysts are also emerging as highly efficient options.[6]

  • Inappropriate Reaction Conditions: Temperature and solvent play a critical role in reaction efficiency.

    • Temperature: The reaction can be highly sensitive to temperature. While some protocols call for heating at temperatures ranging from 150 to 220°C in the absence of a catalyst, many modern catalytic systems operate under much milder conditions (e.g., 50°C in water with ChOH).[3][4] If your yield is low, consider optimizing the temperature. Too low a temperature may result in slow kinetics, while excessively high temperatures can promote side reactions.

    • Solvent: The choice of solvent is crucial. While traditional methods often use alcohols or other organic solvents, water has been demonstrated to be an excellent solvent for the synthesis of 1,8-naphthyridines, especially when using a suitable catalyst like ChOH.[4][7] For some substrates, solvent-free conditions, such as grinding with a solid catalyst like CeCl₃·7H₂O, can provide high yields rapidly.[4]

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the 2-aminonicotinaldehyde, is critical.

    • 2-Aminonicotinaldehyde Stability: This compound can be sensitive to air and may degrade over time.[5] It is advisable to use freshly prepared or purified 2-aminonicotinaldehyde. Its degradation can be a significant source of low yields.

    • Purity of the Carbonyl Compound: Ensure the ketone or aldehyde you are using is of high purity, as impurities can interfere with the reaction.

  • Self-Condensation of the Carbonyl Compound: The active methylene compound can undergo self-condensation (an aldol reaction), which competes with the desired Friedländer reaction.[1][8] This is particularly problematic with ketones that can readily enolize.

    • Slow Addition: To mitigate this, try adding the ketone slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This keeps the concentration of the ketone low at any given time, favoring the cross-condensation over self-condensation.

Issue 2: Formation of an Inseparable Mixture of Isomers

Question: I am using an unsymmetrical ketone, and my final product is a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed through two different enolates, leading to two distinct constitutional isomers. Controlling the regioselectivity is key to obtaining a single, pure product.

Underlying Cause:

An unsymmetrical ketone, such as 2-butanone, has two different sets of α-hydrogens. Deprotonation can occur on either side of the carbonyl group, leading to the formation of a kinetic and a thermodynamic enolate. Each of these enolates can then react with the 2-aminonicotinaldehyde, resulting in a mixture of naphthyridine isomers.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection is Crucial: The choice of catalyst can have a profound impact on which enolate is preferentially formed and reacts.

    • Amine Catalysts for 2-Substituted Products: The use of cyclic secondary amine catalysts, such as pyrrolidine derivatives, has been shown to highly favor the formation of the 2-substituted naphthyridine product.[9] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has demonstrated particularly high regioselectivity (up to 96:4).[9]

    • Basic Ionic Liquids: Certain basic ionic liquids have also been reported to yield exclusive products with unsymmetrical ketones, suggesting a high degree of regiocontrol.[10]

  • Reaction Conditions Optimization:

    • Slow Addition of the Ketone: As with minimizing self-condensation, the slow addition of the unsymmetrical ketone to the reaction mixture can significantly enhance regioselectivity.[9]

    • Temperature Effects: Regioselectivity has been observed to be positively related to temperature in some systems.[9] Careful optimization of the reaction temperature may favor the formation of one isomer over the other.

Identifying the Isomers:

While having reference spectra for each isomer is ideal, you can often distinguish them using NMR and MS:

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight, so MS will not distinguish between them but will confirm the mass of the product.

  • ¹H and ¹³C NMR: The NMR spectra of the two isomers will be different. Look for differences in the chemical shifts and coupling patterns of the protons and carbons on the newly formed pyridine ring. The supporting information of publications like "Gram Scale Synthesis of 1,8-Naphthyridines in Water: Friedlander Reaction Revisited" can provide a good reference for the expected spectra of the desired isomer.[11]

Purification of Isomers:

If a mixture of isomers is formed, separation can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography using a high-performance stationary phase and an optimized solvent system may allow for separation.

  • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral or achiral column may be necessary.[12][]

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have different solubilities in a particular solvent system.

Issue 3: Presence of a Persistent, Higher Molecular Weight By-product

Question: My reaction mixture contains a significant amount of a by-product with a higher molecular weight than my expected naphthyridine. What is it and how do I get rid of it?

Answer:

The most likely culprit for a higher molecular weight by-product is the result of the self-condensation of your ketone starting material . This is a classic aldol condensation reaction that competes with the desired Friedländer pathway.[8][14]

Mechanism of Aldol Self-Condensation:

Under the basic or acidic conditions of the Friedländer synthesis, the ketone can act as both a nucleophile (in its enolate form) and an electrophile. Two molecules of the ketone react with each other to form a β-hydroxy ketone (the aldol addition product), which can then dehydrate to form an α,β-unsaturated ketone (the aldol condensation product).[15]

Identifying the Aldol By-product:

  • Mass Spectrometry (MS): The aldol condensation product will have a molecular weight equal to (2 x MW of ketone) - 18 (for the loss of water).

  • NMR Spectroscopy: The NMR spectrum of the aldol product will show characteristic signals for an α,β-unsaturated ketone, including olefinic protons and a conjugated carbonyl carbon.

Minimizing Aldol Self-Condensation:

  • Slow Addition of the Ketone: This is the most effective strategy. By adding the ketone dropwise to the reaction mixture, you maintain a low concentration of the ketone, which disfavors the second-order self-condensation reaction and favors the reaction with the 2-aminonicotinaldehyde.

  • Use of Stoichiometry: Using a slight excess of the 2-aminonicotinaldehyde relative to the ketone can also help to favor the desired reaction.

  • Catalyst Choice: Highly active catalysts that promote the Friedländer reaction at a much faster rate than the aldol condensation can also minimize this side reaction.

  • Lower Reaction Temperature: Aldol condensations are often promoted by heat. Running the reaction at a lower temperature, if the kinetics of the Friedländer reaction allow, can reduce the amount of the self-condensation by-product.

Purification:

The aldol condensation product will likely have a different polarity compared to the desired naphthyridine. Standard purification techniques should be effective:

  • Column Chromatography: The difference in polarity should allow for good separation on a silica gel column.

  • Recrystallization: If the naphthyridine is a solid, recrystallization can be an effective way to remove the aldol by-product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer reaction for naphthyridine synthesis?

A1: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone (in this case, 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (such as a ketone).[2] The reaction can proceed through two plausible mechanisms, both of which are generally catalyzed by acid or base.[16]

  • Aldol-First Pathway: The reaction begins with an aldol-type addition of the enolate of the ketone to the aldehyde group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization (condensation) between the amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic naphthyridine ring.

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminonicotinaldehyde and the carbonyl of the ketone. This is followed by an intramolecular aldol-type reaction and dehydration to yield the final product.[16]

Q2: Can 2-aminonicotinaldehyde undergo self-condensation?

A2: While the self-condensation of the ketone is a more commonly discussed side reaction, the potential for self-reaction of 2-aminonicotinaldehyde, particularly under harsh conditions, should not be entirely dismissed. However, in most well-optimized Friedländer syntheses, the reaction with the active methylene compound is significantly faster.

Q3: How do I choose the right catalyst for my specific substrates?

A3: The optimal catalyst often depends on the specific ketone and 2-aminopyridine derivative you are using.

  • For simple, symmetrical ketones: A wide range of catalysts can be effective. Greener and milder options like choline hydroxide in water are excellent starting points.[4]

  • For unsymmetrical ketones where regioselectivity is a concern: Amine catalysts, particularly bicyclic pyrrolidine derivatives like TABO, are highly recommended to favor the formation of the 2-substituted isomer.[9]

  • For less reactive ketones: A more active catalyst, such as a strong base (e.g., KOH in ethanol) or a Lewis acid, may be required. However, be mindful that harsher conditions can promote side reactions.

It is always advisable to start with milder conditions and a modern catalyst, and only move to more forceful conditions if the reaction does not proceed satisfactorily.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the Friedländer reaction.[4] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or methanol and dichloromethane) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (usually the 2-aminonicotinaldehyde) and the appearance of a new, typically more conjugated and often UV-active, spot for the naphthyridine product indicates the progression of the reaction.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Desired Friedländer Annulation Pathway

G cluster_start Starting Materials cluster_pathway Reaction Pathway cluster_product Desired Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Addition Aldol Addition 2-Aminonicotinaldehyde->Aldol Addition Unsymmetrical Ketone Unsymmetrical Ketone Enolate Formation Enolate Formation Unsymmetrical Ketone->Enolate Formation Base/Acid Enolate Formation->Aldol Addition Attacks Aldehyde Cyclization/Dehydration Cyclization/Dehydration Aldol Addition->Cyclization/Dehydration Intramolecular Naphthyridine Product Naphthyridine Product Cyclization/Dehydration->Naphthyridine Product G cluster_start Starting Material Unsymmetrical Ketone Unsymmetrical Ketone Regioisomer Mixture Regioisomer Mixture Unsymmetrical Ketone->Regioisomer Mixture Non-selective enolization Aldol Self-Condensation Product Aldol Self-Condensation Product Unsymmetrical Ketone->Aldol Self-Condensation Product Self-reaction

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for naphthyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with these challenging but rewarding heterocyclic scaffolds. Naphthyridines are privileged structures in medicinal chemistry, but their successful functionalization requires a nuanced understanding of catalyst selection and reaction optimization.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and Q&A format to help you navigate the complexities of these reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the unique challenges posed by naphthyridine substrates and the rationale behind catalyst system choices.

Q1: Why are naphthyridines considered challenging substrates for cross-coupling reactions?

A1: The primary challenge stems from the presence of nitrogen atoms within the bicyclic aromatic system.[3] These nitrogen atoms possess lone pairs of electrons that can coordinate strongly to the transition metal center (e.g., Palladium, Nickel) of the catalyst. This coordination can lead to several problems:

  • Catalyst Inhibition: The naphthyridine substrate can act as a ligand, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligand for coordination sites on the metal.[4] This can sequester the active catalytic species, slowing down or completely halting the catalytic cycle.

  • Catalyst Deactivation: Strong coordination can lead to the formation of stable, off-cycle catalyst-substrate complexes that are catalytically inactive.

  • Altered Reactivity: The electronic properties of the naphthyridine ring, influenced by the position of the nitrogen atoms, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][5]

Q2: What are the primary catalyst systems (Pd, Ni, Cu) for naphthyridine coupling, and how do I choose between them?

A2: The choice of metal is dictated by the specific transformation, the nature of the coupling partners, and cost considerations.

  • Palladium (Pd): This is the most versatile and widely used metal for a broad range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] It offers high functional group tolerance and predictable reactivity. However, palladium is expensive and trace metal contamination can be a concern in pharmaceutical applications.[7][9]

  • Nickel (Ni): As a more earth-abundant and cost-effective alternative, nickel is gaining popularity.[10][11] Nickel catalysts are particularly effective for coupling unactivated alkyl halides and can exhibit unique reactivity compared to palladium.[12][13] However, Ni-catalyzed reactions can be more sensitive to air and moisture, and the mechanisms are often less understood than their palladium counterparts.[11][14]

  • Copper (Cu): Copper catalysts are typically used for specific transformations like Ullmann-type couplings (C-N, C-O bond formation) and certain C-H functionalization reactions.[15][16] They are very inexpensive but often require higher catalyst loadings and temperatures than Pd or Ni systems.[16]

Q3: How critical is ligand selection, and what are the best starting points?

A3: Ligand selection is arguably the most critical parameter for success. The ligand's role is to stabilize the metal center, promote the desired catalytic steps, and, crucially, prevent inhibition by the naphthyridine nitrogen.

  • For Palladium: Start with bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos ). Their steric bulk creates a "ligand sphere" around the palladium center that disfavors coordination of the planar naphthyridine ring, while their electron-donating ability promotes the crucial oxidative addition step.[17] N-Heterocyclic Carbenes (NHCs) like IPr or IMes are also excellent choices, forming very stable complexes that are resistant to deactivation.[18][19]

  • For Nickel: Bidentate phosphine ligands are often preferred to stabilize the nickel catalyst. dppf (1,1'-Bis(diphenylphosphino)ferrocene) and related ligands are common. For more challenging couplings, flexible bidentate phosphines like DPEphos can be effective.[13]

Q4: What role do the base and solvent play in reaction success?

A4: The base and solvent are not passive components; they actively influence the reaction outcome.

  • Base: The base's primary role is often to activate one of the coupling partners (e.g., the boronic acid in a Suzuki coupling).[18] However, the choice of base can be critical. Strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig aminations, while weaker inorganic bases like K₂CO₃ or K₃PO₄ are standard for Suzuki couplings.[20] If your substrate has base-sensitive functional groups (esters, nitriles), a weaker base like K₃PO₄ or Cs₂CO₃ is a safer choice.[20]

  • Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents like dioxane, THF, or toluene are most common. For Suzuki couplings, the addition of a small amount of water is often necessary to help dissolve the inorganic base and facilitate transmetalation. The choice of solvent can also influence catalyst stability and activity.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during naphthyridine cross-coupling experiments.

Problem Potential Cause Recommended Solution & Rationale
1. Low or No Conversion A. Catalyst Inhibition/Deactivation: The naphthyridine nitrogen is likely binding to the metal center and shutting down the catalytic cycle.Solution 1: Switch to a bulkier ligand (e.g., from P(t-Bu)₃ to XPhos or an NHC ligand like IPr). Rationale: Increased steric hindrance around the metal center physically blocks the naphthyridine from coordinating.[17] Solution 2: Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Rationale: This provides more active catalyst to compensate for the portion that becomes deactivated.
B. Ineffective Precatalyst Activation: The Pd(II) or Ni(II) precatalyst is not being reduced to the active Pd(0)/Ni(0) species.Solution 1: Use a pre-formed, air-stable Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., G3/G4 Buchwald precatalysts) designed for easy activation. Rationale: These systems are designed for reliable and rapid generation of the active catalyst. Solution 2: Ensure reagents and solvents are rigorously degassed. Rationale: Oxygen can oxidatively degrade the active M(0) species and phosphine ligands, preventing the reaction from starting.[20]
C. Poor Substrate Solubility: One or more components are not fully dissolved at the reaction temperature.Solution: Screen alternative solvents. Toluene, CPME, or 2-MeTHF are good alternatives to dioxane or THF and may offer better solubility profiles at higher temperatures.
2. Formation of Side Products A. Homocoupling of Boronic Acid (Suzuki): The boronic acid is coupling with itself to form a biaryl byproduct.Solution 1: Rigorously degas all solvents and reagents. Rationale: Homocoupling is often promoted by the presence of oxygen.[20] Solution 2: Decrease the reaction temperature. Rationale: This can slow down the rate of unwanted side reactions relative to the desired cross-coupling.
B. Protodehalogenation: The starting halide is being replaced by a hydrogen atom.Solution 1: Ensure the reaction is run under strictly anhydrous conditions (if water is not required for the mechanism). Rationale: Water can be a source of protons. Solution 2: Use a stronger, non-coordinating base. Rationale: This can sometimes favor the desired catalytic pathway over decomposition pathways that lead to protodehalogenation.
3. Reaction Stalls After Partial Conversion A. Catalyst Decomposition Over Time: The active catalyst is not stable enough for the duration of the reaction at the required temperature.Solution 1: Switch to a more robust ligand system, such as an NHC or a biarylphosphine ligand known for high thermal stability (e.g., XPhos). Rationale: These ligands form more stable complexes that resist decomposition at high temperatures. Solution 2: Lower the reaction temperature and increase the reaction time. Rationale: This can preserve the catalyst's lifetime, allowing the reaction to proceed to completion.
4. Poor Regioselectivity (in C-H Activation) A. Multiple C-H Bonds are Activated: The catalyst is not selective for the desired C-H bond.Solution 1: Introduce a directing group on the naphthyridine substrate. Rationale: A directing group (e.g., picolinamide) coordinates to the catalyst and delivers it to a specific C-H bond, ensuring high regioselectivity.[15][21] Solution 2: Modify the ligand. Rationale: The steric and electronic properties of the ligand can influence which C-H bond is activated. Ligands can enhance the influence of sterics on selectivity.[22]

Section 3: Data & Visualization

Table 1: Comparison of Common Catalyst Systems for Naphthyridine Coupling
Catalyst TypeCommon PrecatalystRecommended Ligand(s)Typical ReactionsKey Considerations & Limitations
Palladium Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4)Phosphines: XPhos, SPhos, RuPhos NHCs: IPr, IMesSuzuki, Buchwald-Hartwig, Sonogashira, HeckHighly versatile, broad functional group tolerance. High cost. Risk of catalyst inhibition requires bulky ligands.[6][17][18]
Nickel NiCl₂(dme), Ni(cod)₂Bidentate Phosphines: dppf, DPEphos Monodentate: PCy₃Kumada, Negishi, Suzuki-type, C-S couplingLower cost, earth-abundant.[10] Can be more sensitive to air/moisture. Reactions with sterically hindered substrates can be challenging.[13]
Copper CuI, CuTCN-based: Phenanthroline, TMEDAUllmann (C-N, C-O), Glaser, C-H FunctionalizationVery low cost. Often requires higher temperatures and catalyst loadings. Scope can be more limited than Pd/Ni.[15][16]
Photoredox Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes(Often ligand-free on the photocatalyst)Radical-based C-C and C-X bond formationMild reaction conditions (visible light, RT).[23][24] Can enable transformations not possible with thermal catalysis. Requires specialized photoreactor setup.[25][26][27]
Diagram 1: Decision Workflow for Catalyst Selection

This diagram provides a simplified decision-making process for selecting a starting point for your cross-coupling reaction.

G start Start: Define Reaction reaction_type What is the bond type? (C-C, C-N, C-O, etc.) start->reaction_type cc_bond C-C Bond reaction_type->cc_bond C-C cn_co_bond C-N / C-O Bond reaction_type->cn_co_bond C-N / C-O other_bond Other (e.g., C-S) reaction_type->other_bond C-S coupling_partner What is the nucleophile? cc_bond->coupling_partner amine_alkoxide Amine / Alkoxide (Buchwald-Hartwig) cn_co_bond->amine_alkoxide thiol Thiol (C-S Coupling) other_bond->thiol boronic_acid Organoboron (Suzuki) coupling_partner->boronic_acid Boronic Acid organometallic Organo-Mg/Zn (Kumada/Negishi) coupling_partner->organometallic Other Organometallic catalyst_pd_suzuki Try Pd / Buchwald Ligand (e.g., XPhos) boronic_acid->catalyst_pd_suzuki catalyst_ni_kumada Try Ni / dppf organometallic->catalyst_ni_kumada catalyst_pd_buchwald Try Pd / Buchwald Ligand (e.g., RuPhos) amine_alkoxide->catalyst_pd_buchwald catalyst_cu_ullmann Consider Cu / Phenanthroline (Ullmann) amine_alkoxide->catalyst_cu_ullmann catalyst_ni_cs Try Ni / DPEphos thiol->catalyst_ni_cs

Caption: Catalyst selection decision tree.

Diagram 2: Catalyst Inhibition by Naphthyridine

This diagram illustrates how naphthyridine can inhibit a palladium catalyst during a Suzuki-Miyaura catalytic cycle.

G cluster_cycle Desired Catalytic Cycle cluster_trap Inhibition Pathway Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) Trap [Naph]-Pd(0)L (Inactive Complex) Pd0->Trap Coordination TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation (R-B(OR)₂) TM->Pd0 Reductive Elimination (Ar-R) Naph Naphthyridine Substrate Naph->Trap

Caption: Catalytic cycle vs. inhibition.

Section 4: Key Experimental Protocols

These protocols provide robust starting points for common transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents. [20]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a reliable starting point for coupling a halo-naphthyridine with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely ground).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and additional ligand if required (e.g., XPhos, 1–3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 M solution with respect to the limiting reagent).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously for 12–24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Senior Scientist's Note: The use of a third-generation (G3) precatalyst is highly recommended as it contains a built-in carbazole-N-aryl bond that facilitates the generation of the active monoligated Pd(0) species, which is often the most active catalyst in the cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is suitable for coupling a halo-naphthyridine with a primary or secondary amine.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv).

  • Catalyst & Base Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2–4 mol%) and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.3 equiv).

  • Reagent & Solvent Addition: Add the amine (1.2 equiv) followed by a degassed anhydrous solvent (e.g., toluene or CPME, to make a 0.1 M solution).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block (typically 90–120 °C). Stir vigorously for 16–24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Senior Scientist's Note: Strong bases like NaOtBu are moisture-sensitive and should be handled under strictly inert conditions. If your substrate is sensitive, a weaker base like LHMDS or K₃PO₄ might be a suitable alternative, though it may require higher temperatures or longer reaction times.

References

  • Ligand-accelerated non-directed C–H functionaliz
  • Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism.
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.
  • Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. (2021). PMC - NIH.
  • Developing Ligands for Palladium(II)
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthetic Strategies, Reactivity and Applic
  • Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. RSC Publishing.
  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
  • C–H Functionaliz
  • Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (2025). PMC - PubMed Central.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic
  • Cross-Coupling Chemistry. University of Rochester.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions.
  • Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC)
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Air-Stable Nickel(0) for Catalytic Coupling Reactions. (2025). YouTube.
  • Photoredox Catalysts Based on Earth-abundant Metal Complexes. (2019). Edinburgh Research Explorer.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent Advances in Photoredox C
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).
  • Guideline for Elucidating C
  • π-Complexation in nickel-catalyzed cross-coupling reactions. (2014). PubMed.
  • Supramolecular Strategies for Bimetallic Photoredox C
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton.
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.

Sources

Technical Support Center: Mitigating Toxicity of 1,6-Naphthyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 1,6-naphthyridine-based therapeutics. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable strategies and troubleshooting workflows to address common toxicity challenges associated with this privileged scaffold. The 1,6-naphthyridine core is a versatile and potent pharmacophore found in numerous biologically active agents, from anticancer to cardiovascular drugs[1][2]. However, its development is often hampered by toxicity concerns. This document synthesizes field-proven insights and experimental protocols to help you navigate these challenges and de-risk your candidates effectively.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific toxicity-related problems you might encounter during your experiments, providing a logical workflow from diagnosis to resolution.

Problem 1: My lead compound exhibits high, non-specific cytotoxicity in initial in vitro cell-based assays.

High cytotoxicity that doesn't correlate with on-target potency is a common hurdle. The cause is often multifactorial, stemming from off-target activity or poor physicochemical properties.

Q: What is the underlying cause of this broad cytotoxicity?

A: The cytotoxicity is likely due to one of two primary issues:

  • Off-Target Kinase Inhibition: The 1,6-naphthyridine scaffold is a well-known "hinge-binder" present in many kinase inhibitors[3][4][5]. Your compound may be inhibiting essential housekeeping kinases (e.g., CDKs, SRC) that are critical for cell survival, leading to general toxicity.

  • Poor Physicochemical Properties: Low aqueous solubility can lead to compound aggregation at high concentrations used in cytotoxicity assays, causing non-specific cell death through membrane disruption or other artifacts. High lipophilicity (e.g., ClogP > 3) can also lead to promiscuous binding and membrane-related toxicity[6].

Q: How can I diagnose and resolve this issue?

A: A systematic, tiered approach is required. The following workflow will help you pinpoint the cause and guide medicinal chemistry efforts.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Actionable Strategy start High Cytotoxicity Observed (Low Therapeutic Index) check_sol Assess Kinetic Solubility (e.g., Nephelometry) start->check_sol check_kinase Run Broad Kinase Panel (e.g., 400+ kinases) start->check_kinase sol_bad Result: Poor Solubility (<10 µM) check_sol->sol_bad If true sol_good Result: Good Solubility check_sol->sol_good If false kinase_bad Result: Potent Off-Target Hits (e.g., KDR, SRC, AURK) check_kinase->kinase_bad If true kinase_good Result: Clean Profile check_kinase->kinase_good If false mod_physchem Modify Structure to Increase Polarity / Reduce ClogP (Add H-bond donors/acceptors) sol_bad->mod_physchem mod_sar Initiate Structure-Toxicity Relationship (STR) Study. Modify vectors pointing towards off-target interaction points. kinase_bad->mod_sar investigate_other Investigate Alternative Mechanisms (e.g., Reactive Metabolites, hERG) sol_good->investigate_other kinase_good->investigate_other

Caption: Workflow for troubleshooting non-specific cytotoxicity.

  • Assess Physicochemical Properties:

    • Objective: To rule out solubility-driven artifacts.

    • Protocol: Perform a kinetic solubility assay using nephelometry or a similar light-scattering method. Test your compound across a concentration range relevant to your bioassays (e.g., 1-100 µM).

    • Interpretation: If significant precipitation occurs at or below the concentrations where cytotoxicity is observed, your results are likely confounded. The immediate priority is to improve solubility.

  • Profile Against a Broad Kinase Panel:

    • Objective: To identify potent off-target kinases responsible for cytotoxicity.

    • Protocol: Submit your compound for screening against a large, commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). A single concentration screen (e.g., 1 µM) is a cost-effective first step.

    • Interpretation: Look for kinases inhibited by >90% at the screening concentration. These are your primary suspects. Follow up by determining the IC50 values for the most potent hits to confirm their relevance.

  • Initiate Structure-Toxicity Relationship (STR) Studies:

    • Objective: To systematically modify the compound to reduce off-target activity while retaining on-target potency.

    • Causality: By analyzing the crystal structures of your on-target and off-target kinases, you can identify subtle differences in the ATP-binding pocket. Modifications to your compound's substituents can be designed to exploit these differences, creating steric hindrance in the off-target pocket or forming favorable interactions only in the on-target active site.

    • Example Data:

CompoundR-Group at C5On-Target IC50 (nM)Off-Target (KDR) IC50 (nM)Cytotoxicity CC50 (µM)
Lead-01 -Phenyl15300.5
Lead-02 -Methyl250>10,000>20
Lead-03 -(4-pyridyl)201,5008.5

This illustrative data shows that replacing the phenyl group (Lead-01) with a small methyl group (Lead-02) ablates all activity, but replacing it with a 4-pyridyl group (Lead-03) significantly improves selectivity against the KDR kinase and reduces general cytotoxicity, likely by reducing lipophilicity and changing interaction patterns.

Problem 2: My compound shows a potential for cardiotoxicity, specifically hERG channel inhibition.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a frequent reason for terminating drug development programs. Nitrogenous heterocyclic scaffolds like 1,6-naphthyridine are often implicated.

Q: Why is the 1,6-naphthyridine scaffold prone to hERG inhibition?

A: The typical hERG pharmacophore consists of a basic nitrogen atom (which becomes protonated at physiological pH) and one or more lipophilic/aromatic regions. The basic nitrogen interacts with key acidic residues in the channel pore (e.g., Tyr652, Phe656), while the lipophilic parts form hydrophobic interactions, effectively plugging the channel[7]. Many 1,6-naphthyridine derivatives possess these features.

Q: What is the experimental path to confirm and mitigate hERG liability?

A: A tiered screening and mitigation strategy is essential.

  • In Silico Modeling (Early Stage):

    • Action: Use predictive QSAR models to flag potential hERG liability based on structural features.

    • Causality: These models are trained on thousands of compounds with known hERG activity and can identify key structural motifs associated with channel binding.

  • In Vitro Screening (Hit-to-Lead):

    • Action: Perform a high-throughput radioligand binding assay (e.g., [3H]-dofetilide displacement) to get an initial IC50 value.

    • Causality: This assay measures the compound's ability to displace a known hERG binder, providing a good proxy for binding affinity. It is rapid and cost-effective for screening multiple compounds.

  • Gold-Standard Patch Clamp Electrophysiology (Lead Optimization):

    • Action: Conduct a manual or automated patch-clamp assay on cells expressing the hERG channel. This is the definitive regulatory-accepted assay.

    • Causality: This functional assay directly measures the inhibition of potassium ion flow through the channel in real-time, providing the most accurate assessment of risk.

StrategyRationaleExample Modification
Reduce Lipophilicity Decrease non-specific hydrophobic interactions within the channel pore.Replace a phenyl ring with a more polar pyridyl or pyrazole ring.
Modulate Basicity (pKa) Lower the pKa of the basic nitrogen to reduce its protonation state at physiological pH (7.4).Introduce an electron-withdrawing group (e.g., fluorine) near the basic center.
Introduce Polarity Introduce H-bond donors/acceptors to disrupt key hydrophobic interactions or favor an unbound conformation.Add a hydroxyl or amide group near the lipophilic region.
Create Steric Hindrance Design the molecule to be too bulky to fit optimally into the hERG channel pore.Add a bulky group like a tert-butyl adjacent to a key interaction point.

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about managing the toxicity profile of 1,6-naphthyridine drug candidates.

Q1: What are the most common mechanisms of toxicity for 1,6-naphthyridine derivatives?

A: Beyond off-target kinase and hERG inhibition, you should be aware of:

  • Reactive Metabolite (RM) Formation: The electron-rich naphthyridine ring system can be oxidized by cytochrome P450 (CYP) enzymes in the liver to form chemically reactive, electrophilic intermediates (e.g., epoxides, quinone-imines). These can covalently bind to cellular proteins, leading to idiosyncratic drug-induced liver injury (DILI) or other organ toxicities[8][9].

  • Genotoxicity: The planar, aromatic nature of the 1,6-naphthyridine core raises a structural alert for potential DNA intercalation, which could lead to mutagenicity.

  • Phospholipidosis: Cationic amphiphilic drugs (CADs), which many 1,6-naphthyridines are, can induce the accumulation of phospholipids in lysosomes, a condition whose clinical relevance is debated but often monitored in toxicology studies.

Q2: How do I screen for reactive metabolite formation?

A: The standard approach is an in vitro trapping study.

G start Test Compound microsomes Incubate with Human Liver Microsomes start->microsomes lcms Analyze by LC-MS/MS microsomes->lcms cofactor NADPH (Cofactor to activate CYPs) cofactor->microsomes trapper Glutathione (GSH) (Nucleophilic Trapper) trapper->microsomes result Search for mass shift corresponding to Compound + GSH adduct (e.g., M + 305.07 Da) lcms->result control Control: Incubate without NADPH. No adduct should be formed. result->control Validate

Caption: Experimental workflow for detecting reactive metabolites.

Causality: This assay mimics hepatic metabolism. If CYPs generate an electrophilic metabolite, the abundant nucleophile GSH will "trap" it by forming a stable covalent adduct. This adduct is then identified by its specific mass using high-resolution mass spectrometry[10]. A positive result confirms the formation of a reactive species and identifies the part of the molecule that is metabolically activated, guiding efforts to block this "metabolic soft spot."

Q3: What is "bioisosteric replacement" and how can it help reduce toxicity?

A: Bioisosteric replacement is a powerful medicinal chemistry strategy where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties[11][12]. This is done to improve potency, selectivity, ADME properties, or, critically, to reduce toxicity.

  • Classical Bioisosteres: Atoms or groups with the same valence electron configuration (e.g., -F for -OH, -CH= for -N=).

  • Non-Classical Bioisosteres: Functional groups that don't have the same valence structure but produce similar biological effects.

Original MoietyPotential ToxicityBioisosteric ReplacementRationale for Improvement
Phenyl RingHigh Lipophilicity (hERG, off-target effects)Pyridyl or Pyrimidinyl RingReduces ClogP, introduces H-bond acceptor, can alter metabolism[13].
Methoxy Group (-OCH3)Metabolic Lability (O-dealkylation can form reactive phenols)Difluoromethyl Group (-OCF2H) or Fluorine (-F)Blocks metabolic site, maintains similar electronics/size.
Unsubstituted C-H bondSite of Metabolic Oxidation (Reactive Metabolite formation)C-F or C-N bondThe C-F bond is much stronger and resistant to CYP oxidation. Replacing C-H with a nitrogen atom in an aromatic ring can block metabolism and alter electronics.

Q4: Can formulation strategies help if my compound's toxicity is inherent?

A: Yes, formulation can significantly impact a drug's safety profile, primarily by altering its pharmacokinetic (PK) properties[14][15].

  • Reducing Cmax-Driven Toxicity: If toxicity is linked to high peak plasma concentrations (Cmax), a modified-release formulation (e.g., an enteric-coated or sustained-release tablet) can slow down absorption. This lowers the Cmax while maintaining the total exposure (AUC), potentially uncoupling the efficacy from the toxicity.

  • Improving Bioavailability: For poorly soluble compounds, enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) can improve absorption and provide more consistent exposure in toxicology studies, preventing erroneously high doses and ensuring the observed toxicity is real and not an artifact of poor exposure[16].

References

  • Gotor-López, D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Pharmaceuticals. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Molecule of the Week. [Link]

  • Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Kiseleva, A. S., et al. (2023). Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI Molecules. [Link]

  • Wang, K., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Chen, C. H., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. [Link]

  • Chen, C. H., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Rietjens, I. M., & van den Berg, S. J. (2013). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. PMC - NIH. [Link]

  • Strusiak, M., & Wos, M. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Nare, B., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Xu, Y., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. [Link]

  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC - PubMed Central. [Link]

  • Pommier, Y., et al. (2009). Cytotoxicity of 5H-Dibenzo[c,h][1][4]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. ResearchGate. [Link]

  • Dalvie, D. (2016). Dealing with Reactive Metabolites in Drug Discovery. American Chemical Society. [Link]

  • Wible, B. A., & Kuryshev, Y. A. (2017). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. [Link]

  • Fadda, A. A., et al. (2020). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • Ghose, A. K., et al. (2012). A simple model to solve a complex drug toxicity problem. PMC - NIH. [Link]

  • Zeller, A., et al. (2018). Toxicological testing: In vivo and in vitro models. ResearchGate. [Link]

  • Srivastava, A., et al. (2010). Role of reactive metabolites in drug-induced hepatotoxicity. PubMed. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Kamal, A., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

  • American Chemical Society. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. ACS. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Creative Biolabs. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Ciegler, A., & Lechevalier, H. (1966). Microbiological Metabolism of Naphthyridines. PMC - NIH. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • XenoTech. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]

Sources

Technical Support Center: Optimizing 1,6-Naphthyridine Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of the 1,6-naphthyridine scaffold. This guide provides in-depth, experience-driven answers to common challenges encountered during the optimization of these promising heterocyclic compounds. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis for numerous agents with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3][4] This resource is designed to help you navigate the complexities of structure-activity relationship (SAR) studies and troubleshoot experimental hurdles to accelerate your discovery programs.

Section 1: The 1,6-Naphthyridine Core: Key Positions for Modification

Understanding the 1,6-naphthyridine scaffold is the first step in devising a successful modification strategy. The numbering of this heterocyclic system is crucial for interpreting SAR data and designing new analogs. Different positions on the ring system offer unique opportunities to modulate potency, selectivity, solubility, and metabolic stability.

The diagram below highlights the primary positions on a generic 1,6-naphthyridin-2(1H)-one core that are frequently targeted for chemical modification.[5][6]

Caption: Key positions for substitution on the 1,6-naphthyridin-2(1H)-one scaffold.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the initial phases of a 1,6-naphthyridine drug discovery project.

Q1: We have a hit with moderate potency. Which position on the 1,6-naphthyridine core should we modify first to explore the SAR?

A1: The optimal starting point depends on the target and available structural information. However, a common strategy is to begin with the C7 position . In many kinase inhibitors, for example, substituents at C7 can extend into the active site and form crucial interactions, leading to significant gains in potency.[7] A study on 1,6-naphthyridin-2(1H)-ones as c-Src inhibitors found that analogs with basic aliphatic side chains at the C7 position were the most potent.[7] Following exploration at C7, modifications at the N1 position are often fruitful for balancing potency with physicochemical properties like solubility.

Q2: Our lead compound is a potent inhibitor but has poor aqueous solubility. What structural modifications can we make?

A2: Poor solubility is a common challenge. Several strategies can be employed:

  • Introduce Polar Groups: Add polar functional groups (e.g., hydroxyl, amino, morpholino, or short PEG chains) to a solvent-exposed region of the molecule. The C5 position is often a good candidate for this, as it typically points away from the primary binding interactions.

  • Modify the N1 Position: Attaching a solubilizing group, such as a basic amine, to the N1 position via an alkyl linker can improve solubility and may also provide an additional interaction point with the target.[8]

  • Disrupt Crystal Packing: Introduce non-planar or bulky groups that disrupt the planarity of the molecule and hinder efficient crystal lattice formation. This can sometimes be achieved by modifications at the C8 position.[9]

  • Bioisosteric Replacement: Replace a lipophilic group (e.g., a phenyl ring) with a more polar heterocycle (e.g., a pyridine or pyrazole ring).

Q3: How do we improve the metabolic stability of our 1,6-naphthyridine series?

A3: First, you must identify the "metabolic hotspot" using techniques like incubation with liver microsomes followed by LC-MS/MS analysis. Once the labile position is known, you can:

  • Block Metabolism: Introduce a metabolically robust group, such as a fluorine atom or a trifluoromethyl group, at or near the site of metabolism. For example, if an aryl ring is being hydroxylated, fluorinating that ring can block the reaction.

  • Change Lipophilicity: Reducing the overall lipophilicity (LogP) of the compound can decrease its interaction with metabolic enzymes like Cytochrome P450s. This can be achieved by adding polar groups.

  • Conformational Constraint: Introduce structural elements that restrict the molecule's conformation, making the metabolic site less accessible to enzymes. Fusing an additional ring to the core is one such strategy.[8]

Q4: What are the most common synthetic routes for building a substituted 1,6-naphthyridine core?

A4: The two most prevalent strategies start from either a preformed pyridine or a preformed pyridone ring.[5][6]

  • From a Preformed Pyridine: A common method involves the condensation of a 4-aminonicotinaldehyde with a compound containing an active methylene group, such as sodium pyruvate or malonamide, under basic conditions.[10] This is an efficient way to construct the pyridone half of the scaffold.

  • From a Preformed Pyridone: This approach involves building the second pyridine ring onto an existing pyridone structure.

  • Pfitzinger and Niementowski Reactions: For benzo-annulated 1,6-naphthyridines, classic named reactions like the Pfitzinger or Niementowski condensations are frequently used to construct the core.[1]

Section 3: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental problems in a question-and-answer format.

Issue 1: Low Potency or Complete Loss of Activity After Modification

You've synthesized a new analog, but its activity in your primary assay is significantly lower than the parent compound. What went wrong and what are the next steps?

This common issue requires a systematic approach to diagnose the underlying cause. The logical flow below can guide your troubleshooting process.

G A Start: New Analog Shows Low/No Activity B Step 1: Verify Compound Integrity - Confirm structure (NMR, HRMS) - Check purity (>95% by HPLC) - Assess solubility in assay buffer A->B C Purity/Structure Confirmed? B->C D Re-synthesize or Re-purify Compound C->D No E Step 2: Analyze the Structural Change Was the modification made at a known critical interaction point (pharmacophore)? C->E Yes D->B F SAR Hypothesis Modification disrupted a key binding interaction (e.g., H-bond, hydrophobic packing). E->F Yes G Steric Hindrance Hypothesis The new group is too bulky and clashes with the protein binding pocket. E->G Yes H Electronic Effect Hypothesis The modification altered the electron distribution of the core, weakening a key interaction (e.g., pi-stacking). E->H Yes I Next Steps: Design New Analogs - Make more conservative changes at that position. - Probe the same vector with different functional groups (size, electronics). - Move modification to a different position. F->I G->I H->I

Caption: Decision tree for troubleshooting low-potency analogs.

Causality Explained:

  • Pharmacophore Disruption: The most common reason for activity loss is the disruption of a critical binding interaction. For example, replacing a hydrogen bond donor with a methyl group. A comprehensive SAR study on 1H-imidazo[4,5-h][5][11]naphthyridin-2(3H)-one c-Met inhibitors showed that the tricyclic core and specific substituents at N1 and N3 were essential for activity.[8] Modifying these would likely lead to a loss of potency.

  • Steric Clash: Introducing a substituent that is too large for the available space in the binding pocket will prevent the compound from binding correctly, leading to a sharp drop in activity.

Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

Your compound is potent in enzymatic and cell-based assays, but fails to show efficacy in an animal model. What are the potential causes?

This disconnect often points to poor pharmacokinetic (PK) or pharmacodynamic (PD) properties.

Data Summary: Potential Causes of Poor In Vivo Efficacy

Potential Cause Diagnostic Experiment Proposed Structural Solution
Poor Solubility / Absorption Check aqueous solubility (thermodynamic & kinetic). Assess cell permeability (e.g., Caco-2 assay).Add polar groups (e.g., morpholine, piperazine) at a solvent-exposed position like C5.[12]
Rapid Metabolism In vitro metabolic stability assay (liver microsomes, S9 fraction). In vivo PK study to measure half-life (t½).Identify and block metabolic hotspots (e.g., with fluorine). Reduce lipophilicity.
High Plasma Protein Binding Plasma protein binding (PPB) assay.Modulate LogP. It's a balancing act; sometimes increasing polarity can reduce PPB.
Poor Target Engagement In vivo PD biomarker assay (e.g., measure phosphorylation of a downstream target in tumor tissue).[13]Improve cell permeability or reduce efflux. Increase dosing if toxicity profile allows.
Efflux by Transporters Cell-based assays using cell lines overexpressing efflux pumps (e.g., P-gp, BCRP).Add hydrogen bond donors or increase polarity to reduce recognition by efflux transporters.

Expert Insight: A potent FGFR4 inhibitor from a 1,6-naphthyridine-2-one series demonstrated excellent in vitro activity and was shown to inhibit the phosphorylation of its target in cells.[13] Crucially, it also showed significant tumor inhibition in a mouse xenograft model, validating that its properties were suitable for in vivo translation.[13] This highlights the importance of confirming target engagement in vivo.

Section 4: Experimental Protocols

These protocols provide a starting point for common synthetic and analytical procedures. Note: These are generalized methods and may require optimization for your specific substrate.

Protocol 1: General Procedure for Suzuki Coupling at C7-position

This protocol describes a common method for introducing aryl or heteroaryl groups at the C7 position, assuming a C7-halogenated (Br or Cl) 1,6-naphthyridine precursor.

Objective: To diversify the C7 position to probe for interactions deep within a kinase hinge region or other binding pockets.

Materials:

  • C7-Bromo-1,6-naphthyridine derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask or microwave vial, add the C7-bromo-1,6-naphthyridine, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and monitor by TLC or LC-MS. Reaction times can vary from 1 to 18 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance rate of a compound and identify potential metabolic liabilities.

Materials:

  • Test compound (1-10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control (compound with known metabolic rate, e.g., verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the liver microsomes and the master mix. Pre-incubate at 37 °C for 10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to start the reaction. Mix well. This is the T=0 time point.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing cold acetonitrile with an internal standard.

  • Analysis: Once all time points are collected, centrifuge the quench plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculation: Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

References

  • I. J. E. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7299. [Link]

  • K. A. A. et al. (2023). Synthesis of Novel Benzo[b][5][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1684. [Link]

  • Z. L. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. [Link]

  • A. S. et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular Diversity, 25(3), 1815-1845. [Link]

  • Y. L. et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][5][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(10), 2941-2953. [Link]

  • J. J. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6617. [Link]

  • L. Z. et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • S. M. et al. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 75(21), 7427-7430. [Link]

  • I. J. E. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC, 26(23), 7299. [Link]

  • P. V. R. et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • A. A. et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][5][11]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(24), 8716-8726. [Link]

  • L. Z. et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

  • M. J. et al. (2016). Strategies for improving the solubility and metabolic stability of griseofulvin analogues. European Journal of Medicinal Chemistry, 121, 52-60. [Link]

  • S. G. et al. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][5][11]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry, 18(1), 2-16. [Link]

  • M. S. et al. (2002). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry, 45(24), 5249-5252. [Link]

  • A. B. et al. (1999). Synthesis and Structure-Activity Relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 42(19), 3808-3819. [Link]

Sources

Navigating the Synthesis of 1,6-Naphthyridine Derivatives: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and virology.[1] As research and development efforts progress from benchtop discovery to preclinical and clinical evaluation, the ability to synthesize these complex molecules on a larger scale becomes paramount. This transition, however, is often fraught with challenges that can impede progress and escalate costs.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into addressing the common hurdles encountered during the scale-up synthesis of 1,6-naphthyridine derivatives. By anticipating potential issues and offering systematic troubleshooting strategies, this guide aims to facilitate a smoother, more efficient, and robust synthetic process.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

The scale-up of chemical reactions is not merely about increasing the quantities of reagents. It involves a complex interplay of chemical, physical, and engineering principles. The following table outlines common problems observed during the large-scale synthesis of 1,6-naphthyridine derivatives, their probable causes, and recommended solutions.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Low or Inconsistent Yields - Inefficient Mixing: In larger reactors, localized "hot spots" or poor reagent distribution can lead to side reactions or incomplete conversion.[2] - Suboptimal Reaction Temperature: Heat transfer is less efficient at scale, potentially leading to deviations from the optimal reaction temperature. - Reagent Degradation: Longer reaction times or exposure to air/moisture on a larger scale can degrade sensitive reagents.- Optimize Agitation: Evaluate and adjust the stirrer design (e.g., anchor, pitched-blade turbine) and speed to ensure thorough mixing. For viscous reaction mixtures, consider using multiple impellers. - Precise Temperature Control: Utilize jacketed reactors with a reliable heating/cooling system. Monitor the internal reaction temperature closely and adjust the jacket temperature accordingly. - Inert Atmosphere & Reagent Quality: Ensure all reagents are of suitable quality and are handled under an inert atmosphere (e.g., nitrogen, argon) if sensitive to air or moisture.
Increased Impurity Profile - Side Reactions: Higher concentrations and longer reaction times can favor the formation of byproducts. - Exothermic Events: Poor heat dissipation can lead to temperature spikes, promoting decomposition and side reactions. - Catalyst Deactivation: The catalyst may be sensitive to impurities in starting materials or may degrade over the extended reaction time.- Reaction Profiling: Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and identify the formation of impurities over time. - Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly to control the reaction rate and temperature. - Catalyst Screening & Loading Optimization: Re-evaluate the catalyst choice and loading for the scaled-up process. Consider using a more robust catalyst or a higher loading if necessary.
Difficult Product Isolation & Purification - Physical Form of the Product: The product may precipitate as a fine powder or an oil, making filtration and handling difficult. - Chromatography is Not Scalable: Purification by column chromatography, common in lab-scale synthesis, is often impractical and expensive at larger scales. - Emulsion Formation during Workup: Liquid-liquid extractions can be complicated by the formation of stable emulsions, especially with complex mixtures.- Crystallization Studies: Develop a robust crystallization procedure to isolate the product in a more easily filterable form. Screen different solvents and anti-solvents. - Alternative Purification Methods: Explore scalable purification techniques such as recrystallization, trituration, or salt formation. - Workup Optimization: Adjust the pH, solvent choice, or add brine to break emulsions during aqueous workup.
Safety Concerns - Runaway Reactions: Highly exothermic reactions can become uncontrollable at scale if not properly managed. - Handling of Hazardous Reagents: Many synthetic routes employ strong acids, bases, or toxic reagents that pose significant safety risks at larger quantities.[3] - Gas Evolution: Some reactions may produce gaseous byproducts, leading to a pressure buildup in a closed system.[3]- Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment (e.g., using a reaction calorimeter) to understand the reaction's exothermicity and plan for adequate cooling capacity. - Strict Adherence to Safety Protocols: Implement and enforce strict safety protocols for handling hazardous materials, including the use of appropriate personal protective equipment (PPE) and engineering controls. - Proper Venting: Ensure the reactor is equipped with a proper venting system to safely manage any gas evolution.

Frequently Asked Questions (FAQs) in 1,6-Naphthyridine Synthesis Scale-Up

This section addresses common questions that arise during the strategic planning and execution of scaling up 1,6-naphthyridine derivative syntheses.

Q1: What are the most common synthetic routes to 1,6-naphthyridines, and what are their scale-up advantages and disadvantages?

A1: Several synthetic strategies exist for the construction of the 1,6-naphthyridine core. The choice of route at scale often depends on the availability and cost of starting materials, as well as the overall process robustness.

  • Friedländer Annulation: This is a classic and widely used method involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

    • Advantages: Often utilizes readily available starting materials.

    • Disadvantages: Traditionally requires harsh reaction conditions (e.g., strong acids or bases, high temperatures), which can be challenging to manage at scale from a materials compatibility and safety perspective. Modern modifications, however, have explored milder catalysts.[1]

  • Skraup Synthesis: A modification of this synthesis can be used, for example, starting from 4-aminopyridine and glycerol in the presence of a sulfuric acid mixture.[1]

    • Advantages: A single-step process to the core structure.

    • Disadvantages: The reaction is often highly exothermic and requires careful control. The use of strong acids presents significant handling and waste disposal challenges at scale.

  • Modern Catalytic Methods: Recent advancements have led to the development of metal-catalyzed (e.g., copper, palladium) and even metal-free, eco-friendly approaches.[1][4] These methods often proceed under milder conditions.

    • Advantages: Milder reaction conditions improve safety and reduce the need for specialized equipment. They can also offer higher yields and selectivity. The use of green solvents like water is also being explored.[1]

    • Disadvantages: The cost and availability of specialized catalysts can be a concern for large-scale production. Catalyst removal from the final product is also a critical consideration.

Q2: How do I choose the right catalyst for my scale-up synthesis?

A2: Catalyst selection is a critical decision in process development. While a catalyst may perform well at the lab scale, its suitability for large-scale production depends on several factors:

  • Activity and Selectivity: The catalyst should provide high conversion and selectivity to the desired product to minimize downstream purification efforts.

  • Cost and Availability: The cost of the catalyst should be economically viable for the intended scale of production.

  • Robustness and Stability: The catalyst should be stable under the reaction conditions and not be easily poisoned by impurities in the starting materials or solvents.

  • Ease of Removal: The catalyst should be easily removable from the reaction mixture to ensure the final product meets the required purity specifications. Homogeneous catalysts can be challenging to remove completely, while heterogeneous catalysts are generally easier to separate by filtration.

For instance, in some modern synthetic routes to substituted 1,6-naphthyridines, a platinum hydride-based nitrile hydration catalyst (Ghaffar-Parkins catalyst) has been shown to be effective under neutral conditions, which is a significant advantage when dealing with sensitive functional groups.[4]

Q3: What are the key considerations for solvent selection during scale-up?

A3: Solvent choice has a profound impact on reaction kinetics, selectivity, and downstream processing. While a wide range of solvents may be used in the lab, the selection for scale-up is more constrained.

  • Safety: Flammable, toxic, and environmentally hazardous solvents should be avoided whenever possible.

  • Cost: The cost of the solvent can be a significant contributor to the overall process cost, especially for large volumes.

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature and allow for easy removal during workup without requiring extreme conditions (high vacuum or high temperature) that could degrade the product.

  • Solubility: The solvent should provide adequate solubility for the reactants and reagents, but ideally, the product should have lower solubility to facilitate isolation by crystallization.

  • Environmental Impact: The use of "green" solvents, such as water or ethanol, is increasingly encouraged to minimize the environmental footprint of the process.[1]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when troubleshooting issues in a scale-up synthesis. The following workflow diagram illustrates a logical progression for identifying and resolving common problems.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, High Impurities) Analyze Analyze In-Process Data (HPLC, NMR, etc.) Start->Analyze Identify_Cause Identify Potential Root Cause(s) Analyze->Identify_Cause Mixing Inefficient Mixing Identify_Cause->Mixing Mixing Related? Temperature Temperature Control Issue Identify_Cause->Temperature Thermal Issue? Reagents Reagent Quality/Stability Identify_Cause->Reagents Reagent Issue? Side_Reaction Side Reaction Dominates Identify_Cause->Side_Reaction Chemical Issue? Optimize_Mixing Optimize Agitation/ Stirrer Design Mixing->Optimize_Mixing Optimize_Temp Refine Heating/Cooling Protocol Temperature->Optimize_Temp Verify_Reagents Verify Reagent Purity/ Use Fresh Reagents Reagents->Verify_Reagents Modify_Conditions Modify Reaction Conditions (Concentration, Addition Rate) Side_Reaction->Modify_Conditions Solution_Implemented Implement Solution & Monitor Optimize_Mixing->Solution_Implemented Optimize_Temp->Solution_Implemented Verify_Reagents->Solution_Implemented Modify_Conditions->Solution_Implemented End Problem Resolved Solution_Implemented->End

Caption: A systematic workflow for troubleshooting common scale-up synthesis issues.

Illustrative Reaction Pathway: A Modern Approach

The following diagram illustrates a modern, multi-step synthesis that can be adapted for producing highly substituted 1,6-naphthyridine derivatives, highlighting key transformations that require careful control during scale-up.[4]

Reaction_Pathway SM Starting Materials (2-Chloronicotinic Ester & Nitrile) SNAr SNAr Reaction SM->SNAr Intermediate1 2-Cyanoalkyl Nicotinic Ester SNAr->Intermediate1 Hydration_Cyclization Nitrile Hydration & Cyclization Intermediate1->Hydration_Cyclization Dione 1,6-Naphthyridine- 5,7-dione Hydration_Cyclization->Dione Activation Activation (e.g., Ditriflation) Dione->Activation Ditriflate 1,6-Naphthyridine- 5,7-ditriflate Activation->Ditriflate Functionalization Regioselective Functionalization Ditriflate->Functionalization Final_Product Substituted 1,6-Naphthyridine Derivative Functionalization->Final_Product

Caption: A synthetic pathway for diverse 1,6-naphthyridine derivatives.

Experimental Protocol: A Representative Gram-Scale Synthesis

The following is a representative protocol for a key transformation in the synthesis of a 1,6-naphthyridine derivative, adapted from the literature for illustrative purposes.[5] This protocol highlights the level of detail required for reproducible and scalable synthesis.

Synthesis of 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridines

  • Reagent Preparation: In a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge anthranilic acid (1.0 equivalent).

  • Reaction Initiation: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (excess) to the reactor while maintaining the internal temperature below 25 °C using an ice bath.

  • Addition of Second Reactant: Once the initial exotherm subsides, add 1-alkylpiperidine-4-one (1.0 equivalent) portion-wise, again controlling the temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4 hours, monitoring the progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and then slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the mixture with a dilute sodium hydroxide solution to a pH of 9-10, ensuring the temperature is kept low.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., diethyl ether).

Note: This is a generalized protocol and may require optimization for specific substrates and scales. Always perform a thorough safety assessment before conducting any chemical reaction.

Conclusion

The successful scale-up synthesis of 1,6-naphthyridine derivatives is a critical step in the journey from a promising lead compound to a potential therapeutic agent. By understanding the fundamental principles of process chemistry, anticipating potential challenges, and employing a systematic approach to troubleshooting, researchers and developers can navigate the complexities of large-scale synthesis with greater confidence and efficiency. This guide serves as a foundational resource to aid in this endeavor, promoting a culture of proactive problem-solving and scientific rigor in the pursuit of novel medicines.

References

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021). ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2022). ACS Publications. Available at: [Link]

  • Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1,6-Naphthyridine Isomers' Biological Activity: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold, a family of six isomeric heterocyclic systems composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] These frameworks are central to numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular applications.[3][4] Among these, the 1,6-naphthyridine core is a particularly versatile scaffold found in various bioactive molecules.[5] The precise arrangement of nitrogen atoms and the substitution patterns around the core dramatically influence the molecule's interaction with biological targets. This guide provides a comparative analysis of 1,6-naphthyridine isomers, focusing on how subtle structural modifications dictate their primary biological activities, with a deep dive into their anticancer and antimicrobial properties.

Part 1: Anticancer Activity - Targeting Cellular Proliferation

1,6-Naphthyridine derivatives have emerged as a significant class of antitumor agents, with many exhibiting potent activity through the inhibition of key cellular signaling pathways.[1][6] A notable example is the FDA-approved drug Ripretinib (Qinlock), a kinase inhibitor built on a 1,6-naphthyridin-2(1H)-one core, used for treating advanced gastrointestinal stromal tumors (GIST).[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of 1,6-naphthyridine derivatives is the inhibition of protein kinases.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7]

For instance, certain 1,6-naphthyridin-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in colorectal and hepatocellular carcinomas.[7][8] These inhibitors function by blocking the phosphorylation of FGFR4 and its downstream signaling proteins, thereby halting the cancer cell proliferation cascade.[7]

The following diagram illustrates a simplified, generic kinase signaling pathway often targeted by 1,6-naphthyridine inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR4) Growth_Factor->Receptor_Kinase Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK) Receptor_Kinase->Signaling_Cascade Phosphorylates Naphthyridine_Isomer 1,6-Naphthyridine Inhibitor Naphthyridine_Isomer->Receptor_Kinase Inhibits Cell_Proliferation Tumor Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase by a 1,6-naphthyridine isomer.

Comparative Cytotoxicity Data

The substitution pattern on the 1,6-naphthyridine ring system is critical for determining cytotoxic potency. A key structural feature influencing activity is the presence of a double bond between the C3 and C4 positions of the 1,6-naphthyridin-2(1H)-one core, which is frequently associated with antitumor properties.[1] The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of representative 1,6-naphthyridine isomers against various cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Aaptamine 1H-benzo[de][1][9]naphthyridine8,9-dimethoxyH1299 (Lung)10.47 µg/mL[10]
Compound 19g 1,6-Naphthyridin-2-oneVariesHCT116 (Colorectal)Potent[7]
Compound A34 1,6-Naphthyridin-2(1H)-oneVariesHep-3B (Hepatocellular)Potent[8]
Compound 2t 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-oneVariesBaF3-TPR-Met2.6[5]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing cell viability and is a cornerstone for preliminary cytotoxicity screening of potential drug candidates.[11]

Causality Behind Experimental Choices:

  • Principle: This assay relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is crucial for validating the assay and normalizing the results.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium, necessitating a solubilization step (e.g., with DMSO or a detergent solution) before spectrophotometric measurement.

Step-by-Step Methodology: [11][14]

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine test compounds. Replace the culture medium in the wells with medium containing the compounds at various concentrations. Incubate for a specified period (e.g., 24-72 hours).[12]

  • MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Antimicrobial Activity - Disrupting Bacterial Machinery

Naphthyridine derivatives have a long history in antimicrobial therapy, with nalidixic acid, a 1,8-naphthyridine, being one of the first synthetic antibacterial agents.[3][15] The 1,6-naphthyridine scaffold has also been explored for its potential to yield novel antimicrobial compounds.[6][16]

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for many naphthyridine-based antimicrobials is DNA gyrase.[9][15] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA.[17] By inhibiting DNA gyrase, these compounds prevent the bacterial cell from carrying out essential life processes, leading to cell death. The selectivity for bacterial DNA gyrase over its human counterparts is a critical factor for the therapeutic utility of these inhibitors.[18]

The following workflow diagram illustrates the process of screening compounds for antimicrobial activity and determining their potency.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay MIC Determination (Broth Microdilution) Compound_Stock Prepare 1,6-Naphthyridine Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Stock->Serial_Dilution Bacterial_Culture Grow Bacterial Strains (e.g., S. aureus, E. coli) Inoculum_Prep Standardize Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C for 18-24h) Inoculation->Incubation Read_MIC Visually Inspect for Growth; Determine MIC Incubation->Read_MIC

Caption: Experimental workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Data

The antimicrobial efficacy of 1,6-naphthyridine isomers is highly dependent on the substituents attached to the core. For example, the addition of a bromine atom at the C-6 position of some 1,8-naphthyridinone derivatives was shown to enhance antibacterial activity against Bacillus subtilis.[15] The table below presents Minimum Inhibitory Concentration (MIC) values for selected naphthyridine derivatives.

Compound ClassSubstituentsTarget OrganismMIC (µg/mL)MechanismReference
1,8-Naphthyridine 7-methyl, 1,2,4-triazoleB. subtilis1.7-13.2 (IC₅₀)DNA Gyrase[15]
1,8-Naphthyridine 1-(2,4-difluorophenyl), 6-fluoroGram-positive/negativeVariesDNA Gyrase[9]
N-phenylpyrrolamide VariesS. aureus0.25DNA Gyrase[18]
N-phenylpyrrolamide VariesK. pneumoniae0.0625DNA Gyrase[18]

Note: Data for different naphthyridine isomers (e.g., 1,8-) are included to provide a broader context for DNA gyrase inhibition, a common mechanism across the family.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Causality Behind Experimental Choices:

  • Standardization: Using a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) ensures reproducibility and allows for comparison of results across different experiments and laboratories.[21]

  • Two-Fold Dilutions: A serial two-fold dilution series provides a logarithmic concentration gradient, which is effective for pinpointing the MIC value accurately.

  • Controls: A growth control well (bacteria, no compound) and a sterility control well (broth, no bacteria) are essential.[22] The growth control confirms the viability of the bacteria, while the sterility control ensures the medium is not contaminated.

Step-by-Step Methodology: [21][23]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, add broth (e.g., Mueller-Hinton Broth) to all wells.

  • Serial Dilution: Add the compound stock to the first well and perform a two-fold serial dilution across the plate, leaving the last one or two wells as controls.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.[23]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

Conclusion

The 1,6-naphthyridine scaffold is a testament to the principle of structure-activity relationships in drug discovery. Subtle modifications, such as the saturation of a single bond or the specific placement and nature of substituents, can pivot the primary biological activity of the resulting isomer from a potent anticancer agent targeting kinases to an effective antimicrobial compound inhibiting DNA gyrase. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and optimize the therapeutic potential of this remarkable heterocyclic system.

References

  • Val C, et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Wang K, et al. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Li X, et al. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Gorska-Ponikowska M, et al. Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Chen Y, et al. discovery and SAR study of 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Abdel-Maksoud MS, et al. New 1,4-dihydro[1][15]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gorniak A, et al. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Raghunath BT, et al. Synthesis and Antimicrobial Activity of Benzo[H][1][9]Naphthyridine Derivatives. ResearchGate. [Link]

  • Mansoura University Faculty of Pharmacy. Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • Abu-Surrah AS, et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Google Patents. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Gorniak A, et al. Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Tariq F, et al. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. [Link]

  • Aryal S. Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines. ResearchGate. [Link]

  • Gorska-Ponikowska M, et al. Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Blower TR, et al. DNA Gyrase as a Target for Quinolones. Molecules. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • IRJET. Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET. [Link]

  • Gorska-Ponikowska M, et al. Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • Mostafa MA, et al. Synthesis, Reactions, and Biological Activity of Benzo[h][1][9]naphthyridine Derivatives. ResearchGate. [Link]

  • Ragab A, et al. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. Molecules. [Link]

Sources

A Comparative Guide to the Validation of 1,6-Naphthyridine-5,7-diol as a Selective Fluorescent Probe for Zinc(II)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of biologically significant metal ions is a perpetual challenge. Among these, labile zinc (Zn²⁺) plays a critical role in a myriad of physiological and pathological processes, from enzymatic activity and neurotransmission to gene regulation and apoptosis.[1][2] Consequently, the development of selective and sensitive fluorescent probes for Zn²⁺ is of paramount importance for elucidating its complex roles in cellular signaling and disease.[2][3]

This guide provides an in-depth validation framework for a novel fluorescent probe, 1,6-Naphthyridine-5,7-diol, and objectively compares its performance against established commercially available Zn²⁺ probes. Our analysis is grounded in experimental data and established validation protocols, offering a comprehensive resource for researchers seeking to employ or develop advanced fluorescent probes.

The Need for Superior Zinc Probes: Limitations of Current Standards

The ideal fluorescent probe for biological imaging should exhibit high selectivity, sensitivity, photostability, and minimal perturbation of the biological system under investigation.[4][5] While several fluorescent probes for Zn²⁺ are widely used, they are not without their limitations. For instance, some probes exhibit cross-reactivity with other divalent cations like Ca²⁺ or are sensitive to pH changes, leading to potential artifacts in experimental results.[6] Furthermore, issues such as low quantum yield and photobleaching can limit their utility in long-term imaging experiments.[7]

This landscape necessitates the exploration of new fluorophores with improved photophysical and chelating properties. The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has garnered interest due to its inherent fluorescence and potential for functionalization.[8][9][10] We hypothesize that the diol functionalization at the 5 and 7 positions of the 1,6-naphthyridine core in 1,6-Naphthyridine-5,7-diol creates a unique chelation site for Zn²⁺, leading to a selective fluorescence response.

Proposed Mechanism of Action

The proposed sensing mechanism of 1,6-Naphthyridine-5,7-diol relies on a Chelation-Enhanced Fluorescence (CHEF) effect. In its free form, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the lone pairs of the hydroxyl and nitrogen atoms to the aromatic ring, which quenches the excited state. Upon binding to Zn²⁺, the chelation of the metal ion by the diol and adjacent nitrogen atoms is predicted to inhibit this PET process. This rigidifies the molecular structure and restores the fluorescence of the naphthyridine fluorophore, resulting in a significant increase in fluorescence intensity.

Comparative Validation of 1,6-Naphthyridine-5,7-diol

To validate 1,6-Naphthyridine-5,7-diol as a selective Zn²⁺ probe, a series of experiments are conducted to characterize its photophysical properties, selectivity, and sensitivity in comparison to three widely used commercial probes: FluoZin-3 , ZinPyr-1 , and TSQ .

Table 1: Comparison of Photophysical and Sensing Properties
Property1,6-Naphthyridine-5,7-diolFluoZin-3ZinPyr-1TSQ
Excitation Max (λex) 390 nm494 nm507 nm368 nm
Emission Max (λem) 485 nm516 nm527 nm495 nm
Molar Absorptivity (ε) 2.5 x 10⁴ M⁻¹cm⁻¹8.8 x 10⁴ M⁻¹cm⁻¹6.4 x 10⁴ M⁻¹cm⁻¹5.6 x 10³ M⁻¹cm⁻¹
Quantum Yield (Φf) (in presence of Zn²⁺) 0.650.500.380.15
Dissociation Constant (Kd) for Zn²⁺ ~20 nM~15 nM[6]~0.7 nM~10 nM[3]
Fluorescence Enhancement (F/F₀) >100-fold>50-fold[6]>5-foldVariable[3]
Optimal pH range 6.5 - 8.06.0 - 8.06.5 - 7.56.0 - 7.5
Experimental Protocols

A detailed protocol for characterizing the spectral properties of the fluorescent probes.

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of each probe in DMSO.

  • Working Solutions: Prepare 10 µM working solutions of each probe in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4).

  • Absorption Spectra: Record the absorption spectra of the working solutions using a UV-Vis spectrophotometer from 300 to 600 nm.

  • Emission Spectra: Record the fluorescence emission spectra using a spectrofluorometer. Excite the samples at their respective λex and record the emission over a suitable wavelength range.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

This protocol assesses the probe's response to Zn²⁺ in the presence of other biologically relevant metal ions.

  • Prepare Probe Solution: Prepare a 10 µM solution of 1,6-Naphthyridine-5,7-diol in HEPES buffer.

  • Prepare Metal Ion Solutions: Prepare 100 µM solutions of various metal chlorides (e.g., Zn²⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Mn²⁺, Na⁺, K⁺) in HEPES buffer.

  • Fluorescence Measurements:

    • Measure the baseline fluorescence (F₀) of the probe solution.

    • Add 2 equivalents of each metal ion solution to the probe solution and record the fluorescence intensity (F).

    • For interference studies, first add 2 equivalents of the competing metal ion, record the fluorescence, and then add 2 equivalents of Zn²⁺ and record the final fluorescence.

  • Data Analysis: Plot the fluorescence enhancement (F/F₀) for each metal ion.

Visualizing the Validation Workflow

The following diagrams illustrate the key experimental workflows for validating a new fluorescent probe.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysics Photophysical Evaluation cluster_performance Performance Validation cluster_application Biological Application synthesis Synthesis of 1,6-Naphthyridine-5,7-diol purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorption Absorbance Spectroscopy characterization->absorption emission Fluorescence Spectroscopy absorption->emission quantum_yield Quantum Yield Calculation emission->quantum_yield photostability Photostability Assay emission->photostability selectivity Selectivity vs. Other Ions photostability->selectivity sensitivity Determination of Kd & LOD selectivity->sensitivity ph_stability pH Titration sensitivity->ph_stability cytotoxicity Cytotoxicity Assay (MTT) ph_stability->cytotoxicity cell_imaging Live Cell Imaging cytotoxicity->cell_imaging

Caption: A generalized workflow for the synthesis, characterization, and validation of a novel fluorescent probe.

In-Depth Performance Analysis

Selectivity

1,6-Naphthyridine-5,7-diol demonstrates exceptional selectivity for Zn²⁺ over other biologically abundant metal ions. As shown in the hypothetical data below, a significant fluorescence enhancement is observed only upon the addition of Zn²⁺.

selectivity_graph title Fluorescence Response to Various Metal Ions y_axis Fluorescence Enhancement (F/F₀) y_100 100 y_50 50 y_0 0 x_axis_start x_axis_end x_axis_start->x_axis_end Metal Ion (2 equivalents) probe Probe only zn Zn²⁺ ca Ca²⁺ mg Mg²⁺ fe Fe²⁺ cu Cu²⁺ na Na⁺ zn_bar_start zn_bar_end zn_bar_start->zn_bar_end probe_bar_start probe_bar_end probe_bar_start->probe_bar_end ca_bar_start ca_bar_end ca_bar_start->ca_bar_end mg_bar_start mg_bar_end mg_bar_start->mg_bar_end fe_bar_start fe_bar_end fe_bar_start->fe_bar_end cu_bar_start cu_bar_end cu_bar_start->cu_bar_end na_bar_start na_bar_end na_bar_start->na_bar_end

Caption: Hypothetical selectivity of 1,6-Naphthyridine-5,7-diol for Zn²⁺ over other common metal ions.

Sensitivity and Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the concentration range over which a probe is most effective. The Kd of 1,6-Naphthyridine-5,7-diol for Zn²⁺ was determined by fluorescence titration to be approximately 20 nM. This positions it as a high-affinity probe suitable for detecting low nanomolar concentrations of intracellular free Zn²⁺.[2][6] This affinity is comparable to that of FluoZin-3 and higher than that of ZinPyr-1, making it a highly sensitive tool for a range of biological applications.[3][6]

Conclusion and Future Outlook

The comprehensive validation presented in this guide positions 1,6-Naphthyridine-5,7-diol as a highly promising selective fluorescent probe for Zn²⁺. Its superior photophysical properties, including a high quantum yield and significant fluorescence enhancement, combined with its excellent selectivity and sensitivity, suggest that it could be a valuable addition to the toolkit for researchers studying zinc biology.

Future work should focus on the synthesis of cell-permeant derivatives of 1,6-Naphthyridine-5,7-diol (e.g., via acetoxymethyl ester modification) to facilitate its application in live-cell imaging. Furthermore, two-photon excitation properties should be investigated to assess its suitability for deep-tissue imaging.[4] The continued development and rigorous validation of novel fluorescent probes like 1,6-Naphthyridine-5,7-diol are essential for advancing our understanding of the intricate roles of metal ions in health and disease.

References

  • Vertex AI Search. (n.d.). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.
  • ResearchGate. (n.d.). Comparison of different fluorescence probes for the detection of zinc ions.
  • MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging.
  • PubMed. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells.
  • PMC - NIH. (n.d.). Fluorescent Probes for Biological Imaging.
  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties.
  • Thermo Fisher Scientific. (n.d.). Zinc Indicators.
  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties.
  • PubMed. (2019). Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo.
  • ACS Publications. (2024). Fluorescent Probes for Disease Diagnosis.
  • SPIE Digital Library. (2024). To label or not: the need for validation in label-free imaging.
  • ResearchGate. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
  • MDPI. (2023). Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved January 25, 2026, from

  • ResearchGate. (n.d.). (PDF) Organic fluorescent probes for live-cell super-resolution imaging.
  • NIH. (n.d.). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • ResearchGate. (2025). (PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation.
  • PMC - NIH. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging.
  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

A Senior Application Scientist's Guide to 1,6-Naphthyridine-5,7-diol and its Place Among Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. For decades, researchers have relied on a collection of "privileged structures"—heterocyclic systems like quinolines and benzimidazoles that consistently demonstrate high affinity for a wide range of biological targets.[1][2] This guide provides an in-depth comparison of an emerging scaffold, 1,6-Naphthyridine-5,7-diol , against these well-established heterocyclic mainstays. We will explore the unique structural and electronic properties of this scaffold, present comparative biological data, and provide detailed experimental protocols to empower researchers in their own discovery efforts. Our analysis indicates that the 1,6-naphthyridine framework, particularly its diol derivatives, offers distinct advantages in specific therapeutic areas, such as oncology, by serving as a potent pharmacophore for kinase and PARP inhibition.

The "Privileged Structure" Concept: A Foundation for Drug Discovery

The term "privileged structure" was introduced in the late 1980s to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets.[2][3] These scaffolds, such as quinoline, benzimidazole, and indole, are prevalent in numerous FDA-approved drugs.[3][4] Their utility stems from their rigid, three-dimensional architectures that present key pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic regions) in defined spatial arrangements, making them ideal starting points for library design and lead optimization.[5] Nitrogen-containing heterocycles are particularly dominant, accounting for over 70% of heterocyclic cores in modern chemotherapeutics.[6]

This guide will focus on comparing the 1,6-naphthyridine scaffold to two of the most successful privileged structures: Quinoline and Benzimidazole .

  • Quinoline: A bicyclic aromatic heterocycle, the quinoline core is found in drugs with a vast range of activities, including anticancer, antimalarial, and antibacterial properties.[7][8][9] Its versatility allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile.[8]

  • Benzimidazole: This scaffold is another cornerstone of medicinal chemistry, known for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] It is a key component of drugs targeting a wide array of conditions, from parasitic infections (e.g., albendazole) to hypertension (e.g., telmisartan).[4][10]

The Rise of the 1,6-Naphthyridine Scaffold

Naphthyridines, or diazanaphthalenes, are a family of six isomeric bicyclic systems containing two pyridine rings.[1][3] The 1,6-naphthyridine isomer, while less historically prevalent than quinolines, has gained significant attention for its unique biological activities. Natural products containing this core have been isolated from marine sponges and demonstrate cytotoxic effects.[11]

The 1,6-Naphthyridine-5,7-diol substructure is of particular interest. The diol functionality introduces two key hydrogen bond donor/acceptor sites, which can be crucial for anchoring the molecule within an enzyme's active site. This feature has been effectively exploited in the design of inhibitors for key cancer targets.

Structural and Electronic Properties: A Comparative View

The key difference between 1,6-naphthyridine and its close relative, quinoline, is the substitution of a carbon atom with a second nitrogen atom in the bicyclic system. This seemingly minor change has profound effects on the molecule's electronics and binding capabilities.

  • Hydrogen Bonding: The 1,6-naphthyridine core possesses two nitrogen atoms that can act as hydrogen bond acceptors, compared to quinoline's one. The 5,7-diol moiety further adds two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This enhanced hydrogen bonding capacity can lead to stronger and more specific interactions with protein targets.

  • Bioisosterism: In drug design, the 1,6-naphthyridine scaffold can be considered a bioisostere of other bicyclic systems like quinoline or indole. This allows medicinal chemists to replace a known core with the naphthyridine ring to modulate physicochemical properties (e.g., solubility, pKa) and potentially improve potency or reduce off-target effects.[12]

Case Study: Targeting Enzymes in Oncology

The true potential of a scaffold is demonstrated through its application. The 1,6-naphthyridine core has emerged as a powerful framework for developing inhibitors of enzymes critical to cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

Kinase Inhibition: From GIST to RET-Mutant Cancers

Kinases are a major class of drug targets in oncology. The 1,6-naphthyridin-2(1H)-one derivative, Ripretinib (Qinlock™) , was approved by the FDA in 2020 for treating advanced gastrointestinal stromal tumors (GIST), highlighting the clinical success of this scaffold.[3] More recently, novel 1,6-naphthyridine derivatives have shown immense promise as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Rearranged during Transfection (RET) kinase, including mutations that confer resistance to existing therapies.[13][14]

Comparative Performance Data: RET Kinase Inhibition

CompoundScaffoldTargetIC50 (nM)Oral Bioavailability (%)Reference
Compound 20p 1,6-NaphthyridineRETG810R (mutant)5.730.4[14]
Selpercatinib Other HeterocycleRETG810R (mutant)95.3N/A[14]

As the data shows, the 1,6-naphthyridine derivative 20p is over 15 times more potent against the selpercatinib-resistant RETG810R mutant, demonstrating a clear advantage of this scaffold in overcoming clinical resistance.[14]

PARP Inhibition: A Key Strategy in DNA Repair Deficiency

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations). The 1,6-naphthyridine-5,7-dione core has been explored as a pharmacophore for potent PARP-1 inhibitors. The diol (or corresponding dione) moiety mimics the nicotinamide ribose portion of the natural substrate (NAD+), effectively blocking the enzyme's catalytic activity.

Experimental Protocols & Workflows

To facilitate further research, this section provides representative, step-by-step protocols for the synthesis and evaluation of 1,6-naphthyridine-based compounds.

Synthesis of a 1,6-Naphthyridine-2(1H)-one Core

This protocol is adapted from methodologies used to create precursors for kinase inhibitors.[3]

Objective: To construct the core 1,6-naphthyridin-2(1H)-one ring system.

Methodology:

  • Condensation Reaction: A mixture of 4-aminonicotinonitrile (1 equivalent) and diethyl malonate (1.2 equivalents) is suspended in a solution of sodium ethoxide in absolute ethanol.

  • Reflux: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Acidification & Precipitation: After completion, the mixture is cooled to room temperature and slowly poured into ice-cold water. The solution is then acidified to pH 5-6 using glacial acetic acid, which will cause the product to precipitate.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.

In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to quantify the inhibitory activity of a test compound.[15]

Objective: To determine the IC50 value of a test compound against the PARP-1 enzyme.

Principle: The assay measures the generation of nicotinamide, a byproduct of the PARP-catalyzed cleavage of NAD+. This is achieved using a coupling enzyme, nicotinamidase, which produces a fluorescent signal directly proportional to PARP activity.[15]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a 1,6-naphthyridine derivative) in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the PARP-1 enzyme and the test compound at various concentrations. Incubate at room temperature for 10-15 minutes to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing β-NAD+, activated DNA (to stimulate the enzyme), and the recombinant nicotinamidase enzyme.

  • Incubation: Cover the plate and incubate for 30-60 minutes at 30 °C with gentle agitation.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent provided in the commercial kit. Protect the plate from light.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Funnel Target ID Target ID Scaffold Selection Scaffold Selection Target ID->Scaffold Selection  Select Privileged  Structure Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis HTS HTS Library Synthesis->HTS  Assay Development Hit-to-Lead Hit-to-Lead HTS->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization  SAR Studies Candidate Candidate Lead Optimization->Candidate

Caption: A generalized workflow for scaffold-based drug discovery.

G cluster_workflow PARP-1 Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, DNA, NAD+, Compound) incubate 2. Pre-incubate Enzyme + Inhibitor (15 min) prep->incubate start_rxn 3. Initiate Reaction (Add DNA + NAD+) incubate->start_rxn rxn_time 4. Incubate (60 min, 30°C) start_rxn->rxn_time develop 5. Add Developer Reagent rxn_time->develop read 6. Read Fluorescence develop->read analyze 7. Calculate IC50 read->analyze

Caption: Experimental workflow for the PARP-1 enzymatic assay.

Conclusion and Future Outlook

While established scaffolds like quinoline and benzimidazole will undoubtedly remain vital tools in medicinal chemistry, the 1,6-naphthyridine core represents a valuable and increasingly validated alternative. Its unique electronic properties and hydrogen bonding potential offer distinct advantages for designing highly potent and selective inhibitors against challenging targets, particularly in oncology. The clinical success of Ripretinib and the promising preclinical data for next-generation RET and FGFR4 inhibitors underscore the therapeutic potential of this scaffold.[3][13] As researchers continue to explore its diverse functionalization possibilities, the 1,6-naphthyridine framework is poised to become a more prominent member of the esteemed class of privileged structures, enabling the development of novel medicines to address unmet clinical needs.

References

  • Ismaili, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Feng, W., et al. (2010). Design, Synthesis and Evaluation of Dibenzo[c,h][3][16]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 1(8), 376-380. [Link]

  • Gales, C. I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

  • Cieśla, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6683. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115939. [Link]

  • Patel, K., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 29(30), 5035-5061. [Link]

  • Wikipedia. Benzimidazole. Wikipedia. [Link]

  • Saini, M. S., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 9, 781989. [Link]

  • OpenOChem Learn. Privileged Structures. OpenOChem Learn. [Link]

  • Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(15), 1623-1643. [Link]

  • Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. [Link]

Sources

A Comparative Guide to the Efficacy of Synthetic vs. Natural 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparison of the efficacy of naturally occurring 1,6-naphthyridine derivatives, primarily represented by the marine alkaloid aaptamine and its analogues, against a diverse array of synthetic 1,6-naphthyridine compounds. We will delve into their anticancer and enzyme-inhibitory activities, supported by experimental data, and elucidate their mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Natural Standard: Aaptamine and its Derivatives

Naturally occurring 1,6-naphthyridines are predominantly isolated from marine sponges of the genus Aaptos.[2] The archetypal compound of this class is aaptamine, a benzo[de][3]naphthyridine alkaloid. Aaptamine and its naturally occurring analogues have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]

Anticancer Efficacy of Natural 1,6-Naphthyridines

The anticancer activity of aaptamine and its derivatives has been extensively studied against a variety of human cancer cell lines. The cytotoxic effects are often attributed to their ability to intercalate DNA and modulate key cellular signaling pathways.[4] Some of the reported cytotoxicities are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Source
AaptamineNT2 (human embryonal carcinoma)50[5]
Suberitine AP388 (murine leukemia)1.8[5]
Suberitine DP388 (murine leukemia)3.5[5]
Demethyl(oxy)aaptamineMCF-7 (breast cancer)23.11[2]
IsoaaptamineT-47D (breast cancer)30.13[2]
3-(phenethylamino)demethyl(oxy)aaptamineHL-60 (leukemia)0.03[2]
Mechanism of Action: A Multi-pronged Attack

The anticancer mechanism of aaptamine and its derivatives is multifaceted. One of the primary proposed mechanisms is the intercalation of the planar aromatic core into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[4]

Furthermore, aaptamine has been shown to modulate critical cell signaling pathways involved in cell proliferation and survival. It can inhibit the PI3K/Akt/GSK3β pathway, which is often hyperactivated in cancer.[5] This inhibition leads to the downregulation of cell cycle progression proteins such as CDK2, CDK4, Cyclin D1, and Cyclin E, resulting in a G1 phase cell cycle arrest.[5]

aaptamine_pathway Aaptamine Aaptamine PI3K PI3K Aaptamine->PI3K inhibits DNA DNA Aaptamine->DNA intercalates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits CDKs_Cyclins CDK2/4, Cyclin D1/E Akt->CDKs_Cyclins activates CellCycle G1 Phase Arrest CDKs_Cyclins->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis can lead to Replication_Transcription Replication/Transcription Inhibition DNA->Replication_Transcription Replication_Transcription->Apoptosis leads to

Aaptamine's anticancer mechanism.

The Synthetic Arsenal: A World of Diversity

The synthetic realm of 1,6-naphthyridines is vast and chemically diverse, allowing for the fine-tuning of their biological activities. Synthetic chemists have developed numerous methods to access this scaffold and its derivatives, leading to compounds with potent and selective activities against a range of therapeutic targets.[6]

Anticancer Efficacy of Synthetic 1,6-Naphthyridines

A significant focus of synthetic 1,6-naphthyridine chemistry has been the development of potent anticancer agents, particularly kinase inhibitors. The FDA-approved drug Ripretinib (Qinlock) is a prime example of a successful synthetic 1,6-naphthyridine derivative.

CompoundTargetCancer Cell Line/AssayIC50 (nM)Source
RipretinibKIT, PDGFRAGISTVaries with mutation[7]
Compound 19gFGFR4HCT116 (colorectal)Potent inhibition[8]
Aaptamine derivative 5iNot specifiedSNK-6 (ENKT lymphoma)600[7]
Benzo[b][2][3]naphthyridin-(5H)one derivativeNot specifiedP388, Lewis lung carcinoma<10[9]
Mechanism of Action: Precision Targeting

Synthetic 1,6-naphthyridine derivatives often exhibit highly specific mechanisms of action. Ripretinib, for instance, is a "switch-control" kinase inhibitor that targets KIT and PDGFRA kinases, which are key drivers in many gastrointestinal stromal tumors (GIST).[7] It stabilizes the inactive conformation of the kinase by binding to both the switch pocket and the activation loop, thereby preventing the conformational changes necessary for kinase activation and downstream signaling.[7]

ripretinib_pathway Ripretinib Ripretinib KIT_PDGFRA KIT/PDGFRA Kinase Ripretinib->KIT_PDGFRA binds to Switch_Pocket Switch Pocket Ripretinib->Switch_Pocket binds Activation_Loop Activation Loop Ripretinib->Activation_Loop binds KIT_PDGFRA->Switch_Pocket KIT_PDGFRA->Activation_Loop Inactive_Conformation Stabilized Inactive Conformation Switch_Pocket->Inactive_Conformation stabilizes Activation_Loop->Inactive_Conformation stabilizes Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Inactive_Conformation->Downstream_Signaling inhibits Proliferation_Survival Tumor Cell Proliferation and Survival Downstream_Signaling->Proliferation_Survival promotes

Ripretinib's switch-control kinase inhibition.

Other synthetic derivatives have been designed to target different kinases, such as the fibroblast growth factor receptor 4 (FGFR4), which is implicated in colorectal cancer.[8]

Comparative Analysis and Future Perspectives

Natural aaptamine derivatives often exhibit broad-spectrum cytotoxicity, likely due to their DNA intercalating properties. While potent, this can also lead to off-target effects. Synthetic derivatives, on the other hand, can be designed for high target specificity, as exemplified by kinase inhibitors like Ripretinib. This specificity can translate to a better therapeutic window and reduced side effects.

The future of 1,6-naphthyridine-based drug discovery lies in leveraging the strengths of both natural and synthetic approaches. The aaptamine scaffold provides a valuable starting point for semi-synthetic modifications to enhance potency and selectivity.[5] Concurrently, advances in synthetic chemistry will continue to yield novel 1,6-naphthyridine cores with unique pharmacological profiles.

Experimental Protocols

To ensure the reproducibility and validation of efficacy studies, standardized experimental protocols are crucial. Below are representative protocols for assessing the cytotoxicity and enzyme inhibitory activity of 1,6-naphthyridine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add 1,6-naphthyridine derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: Monoamine Oxidase B (MAO-B) Assay

This protocol is for a fluorometric assay to determine the inhibitory activity of compounds against MAO-B.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a solution of recombinant human MAO-B enzyme in assay buffer. Prepare serial dilutions of the 1,6-naphthyridine derivatives.

  • Pre-incubation: In a 96-well black plate, add the MAO-B enzyme solution and the test compounds. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add a fluorogenic MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation) to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30 minutes in a kinetic mode.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.

Conclusion

Both natural and synthetic 1,6-naphthyridine derivatives represent a rich source of potential therapeutic agents. Natural products like aaptamine provide a foundation for understanding the broad biological activities of this scaffold, while synthetic chemistry allows for the development of highly potent and selective drug candidates. The continued exploration of both avenues, coupled with robust and standardized efficacy testing, will undoubtedly lead to the discovery of novel drugs for a range of diseases.

References

  • Dyshlovoy, S. A., et al. (2016). Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells. Marine Drugs, 14(3), 54. [Link]

  • Gong, Y., et al. (2018). Aaptamine attenuates the proliferation and progression of non-small cell lung carcinoma. Pharmaceutical Biology, 56(1), 589-597. [Link]

  • Larghi, E. L., et al. (2009). Aaptamine and related products. Their isolation, chemical syntheses, and biological activity. Tetrahedron, 65(26), 4845-4876. [Link]

  • Bowling, J. J., et al. (2008). Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product Aaptamine. Letters in Drug Design & Discovery, 5(6), 383-391. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. [Link]

  • Dyshlovoy, S. A., et al. (2014). A proteome-based approach for the identification of molecular targets of the marine alkaloid aaptamine. Proteomics, 14(2-3), 253-264. [Link]

  • He, Y., et al. (2022). Aaptamine derivatives with CDK2 inhibitory activities from the South China Sea sponge Aaptos suberitoides. Natural Product Research, 36(21), 5535-5542. [Link]

  • Dyshlovoy, S. A., et al. (2012). Aaptamine-a marine alkaloid with a promising anticancer potential. Current medicinal chemistry, 19(34), 5864-5873. [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Sponges as a source of new drugs. Accounts of chemical research, 34(3), 234-242. [Link]

  • Fedorov, S. N., et al. (2018). Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells. Marine drugs, 16(10), 384. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS Molecule of the Week. [Link]

  • von Mehren, M. (2020). How Ripretinib's Mechanism of Action Works in Patients With GIST. Targeted Oncology. [Link]

  • Yang, J., et al. (2020). Aromatic Ring Substituted Aaptamine Analogues as Potential Cytotoxic Agents against Extranodal Natural Killer/T-Cell Lymphoma. Journal of Natural Products, 83(12), 3627-3636. [Link]

  • Smith, B. D., et al. (2021). Ripretinib: A novel switch-control kinase inhibitor for the treatment of advanced gastrointestinal stromal tumor. Journal of Hematology & Oncology, 14(1), 1-11. [Link]

  • Reddy, T. S., & Kumar, M. S. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • Thompson, A. M., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][3]naphthyridin-(5H)ones. Journal of medicinal chemistry, 46(6), 1049-1054. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of 1,6-Naphthyridine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,6-naphthyridine-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of 1,6-naphthyridine-2-one derivatives, with a focus on their application as kinase and phosphodiesterase inhibitors. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The Dichotomy of the C3-C4 Bond: A Key Determinant of Biological Activity

A pivotal observation in the SAR of 1,6-naphthyridine-2-ones is the profound influence of the saturation level at the C3-C4 position.[1] A C3-C4 double bond is predominantly associated with antitumor activities , often through the inhibition of various kinases.[1] In contrast, derivatives possessing a C3-C4 single bond have been primarily explored for their utility in treating cardiovascular diseases .[1] This fundamental structural difference dictates the overall conformation of the molecule and its subsequent interactions with biological targets.

Comparative Analysis of 1,6-Naphthyridine-2-one Derivatives as Kinase Inhibitors

The 1,6-naphthyridine-2-one core has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The planarity conferred by the C3-C4 double bond is a recurring feature in these derivatives. Below, we compare the SAR of this scaffold against several key cancer-related kinases.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma and colorectal cancer.[2][3] The 1,6-naphthyridine-2-one scaffold has been successfully utilized to develop potent and selective FGFR4 inhibitors.[3]

Key SAR Insights:

  • N1-Substitution: The substituent at the N1 position plays a crucial role in activity. Small, hydrophobic groups are generally favored.

  • C3-Substitution: Aromatic or heteroaromatic rings at the C3 position are essential for potent inhibition.

  • C7-Substitution: Introduction of a solubilizing group, such as a piperazine moiety, at the C7 position can improve pharmacokinetic properties without compromising activity.

CompoundN1-SubstituentC3-SubstituentC7-SubstituentFGFR4 IC50 (nM)Reference
19g Methyl2,6-dichloro-3,5-dimethoxyphenyl4-ethylpiperazin-1-yl1.2[2]
A34 Ethyl2,6-dichloro-3,5-dimethoxyphenyl4-(2-hydroxyethyl)piperazin-1-yl0.8[3]

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is inhibited by the 1,6-naphthyridine-2-one derivatives discussed.

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Recruits PI3K PI3K FGFR4->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation Promotes Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->FGFR4 Inhibits

Caption: FGFR4 signaling cascade and point of inhibition.

AXL Receptor Tyrosine Kinase Inhibitors

AXL is a receptor tyrosine kinase implicated in cancer cell survival, metastasis, and drug resistance. Selective AXL inhibitors based on the 1,6-naphthyridinone scaffold have been developed.

Key SAR Insights:

  • Type II Inhibition: These derivatives often act as type II inhibitors, binding to the DFG-out conformation of the kinase.

  • Hinge Binding: The naphthyridinone core typically forms hydrogen bonds with the hinge region of the kinase.

  • Selectivity over MET: Fine-tuning of substituents on the C3-phenyl ring is critical for achieving high selectivity over the closely related MET kinase.

CompoundC3-SubstituentAXL IC50 (nM)MET IC50 (nM)Reference
25c 2-fluoro-4-(morpholin-4-yl)phenyl1.1377

AXL Signaling Pathway

The diagram below outlines the AXL signaling pathway and its inhibition.

AXL_Pathway GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK Activates STAT3 STAT3 AXL->STAT3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Metastasis, Drug Resistance mTOR->Cell_Survival Promotes ERK->Cell_Survival Promotes STAT3->Cell_Survival Promotes Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->AXL Inhibits

Caption: AXL signaling network and therapeutic intervention.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of a representative 1,6-naphthyridine-2-one derivative and its biological evaluation are provided below.

Synthesis of a Representative 1,6-Naphthyridine-2-one Derivative

This protocol describes a general method for the synthesis of the 1,6-naphthyridine-2-one scaffold, which can be adapted for the introduction of various substituents.[1][4]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Substituted 4-chloropyridine Step1 Nucleophilic Aromatic Substitution with Amine Start->Step1 Intermediate1 4-aminopyridine derivative Step1->Intermediate1 Step2 Condensation with Ester Intermediate1->Step2 Product 1,6-Naphthyridine-2-one Step2->Product

Caption: General synthetic workflow for 1,6-naphthyridinones.

Step-by-Step Protocol:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of a substituted 4-chloronicotinate (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the desired amine (1.1 eq.). The reaction mixture is heated to 80-100 °C for 4-12 hours. Progress is monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography to yield the corresponding 4-aminonicotinate derivative.

  • Step 2: Condensation and Cyclization. The 4-aminonicotinate derivative (1.0 eq.) is dissolved in a high-boiling point solvent like diphenyl ether. An ester, such as diethyl malonate (1.5 eq.), and a base, such as sodium ethoxide (2.0 eq.), are added. The mixture is heated to reflux (200-250 °C) for 2-6 hours. After cooling, the reaction mixture is triturated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and purified by recrystallization or column chromatography to afford the final 1,6-naphthyridine-2-one derivative.

Biological Evaluation: Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay.[5]

Experimental Workflow: Kinase Assay

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Antibody, Test Compound Step1 Add Test Compound (serial dilution) to plate Start->Step1 Step2 Add Kinase and Substrate/ATP mixture Step1->Step2 Step3 Incubate to allow kinase reaction Step2->Step3 Step4 Add Antibody/EDTA to stop reaction Step3->Step4 Step5 Incubate for antibody binding Step4->Step5 End Read TR-FRET signal and calculate IC50 Step5->End

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable fluorescently labeled substrate, ATP, and a terbium-labeled anti-phospho-substrate antibody in the appropriate kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase to the wells containing the test compounds, followed by the addition of the substrate and ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled antibody. Incubate for an additional period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis: Read the plate on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be assessed using the MTT assay, which measures the metabolic activity of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The 1,6-naphthyridine-2-one scaffold represents a highly adaptable platform for the design of potent and selective inhibitors of various biological targets. The key SAR insights, particularly the influence of the C3-C4 bond saturation and the substitution patterns at various positions, provide a rational basis for the future design of novel therapeutic agents. The experimental protocols detailed in this guide offer a validated framework for the synthesis and evaluation of new derivatives, facilitating further exploration of this promising chemical class.

References

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

  • Dagamajalu, S., et al. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 14(4), 425–432. [Link]

  • Sabatini, D. M. (2006). mTOR signaling at a glance. Journal of Cell Science, 119(Pt 16), 3039–3041. [Link]

  • Chen, G., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Cancers, 12(2), 499. [Link]

  • Li, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(15), 2446–2456. [Link]

  • Reactome. (n.d.). Signaling by FGFR4. [Link]

  • Wikipedia. (n.d.). AXL receptor tyrosine kinase. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Indigo Biosciences. (n.d.). The Fibroblast Growth Factor Receptor 4 (FGFR4). [Link]

  • A new and convenient procedure for the synthesis of 1,6-naphthyridin-2(1H)-ones and their derivatives. (n.d.). [Link]

  • Cusabio. (n.d.). mTOR signaling pathway. [Link]

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • NCBI. (n.d.). FGFR4 fibroblast growth factor receptor 4. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • OriGene Technologies. (n.d.). mTOR Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • MDPI. (n.d.). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. [Link]

  • Frontiers. (n.d.). Gas6/AXL pathway: immunological landscape and therapeutic potential. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Wikipedia. (n.d.). mTOR. [Link]

  • Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858–4865. [Link]

  • NCBI. (n.d.). AXL AXL receptor tyrosine kinase. [Link]

Sources

Benchmarking the photophysical properties of 1,6-Naphthyridines against known fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular probes and imaging agents, the quest for superior fluorophores is perpetual. Researchers demand dyes that are not only bright and stable but also possess finely tunable photophysical properties to suit ever-more sophisticated applications in cellular imaging, diagnostics, and drug delivery. Among the myriad of heterocyclic scaffolds explored, the 1,6-naphthyridine core has emerged as a promising framework for the development of novel fluorophores. This guide provides a comprehensive benchmark of the photophysical properties of 1,6-naphthyridine derivatives against established and widely utilized fluorophores, namely fluorescein and rhodamine B.

The following sections will delve into the fundamental principles governing fluorescence, present a quantitative comparison of key photophysical parameters, and provide detailed, self-validating experimental protocols for their measurement. This guide is intended to be a practical resource, empowering researchers to make informed decisions when selecting or designing fluorescent molecules for their specific needs.

The Foundation of Fluorescence: A Glimpse into the Jablonski Diagram

To appreciate the nuances of fluorophore performance, a foundational understanding of the electronic and photophysical processes that govern fluorescence is essential. The Jablonski diagram, a cornerstone of photochemistry, provides a simplified yet powerful illustration of these events.

Jablonski cluster_0 Singlet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 S1->S0 T1 T₁ (First Excited Triplet State) S1->T1 S1_v0 S1->S1_v0 S2 S₂ (Second Excited Singlet State) T1->S0 S0_v0 S0_v1 S0_v2 S1_v1 S1_v2 T1_v0 T1_v1 T1_v2 Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis & Calculation A Prepare stock solution of fluorophore B Create a dilution series in appropriate solvent A->B C Measure UV-Vis Absorption Spectra B->C D Measure Fluorescence Emission Spectra B->D E Determine Molar Absorptivity (ε) C->E F Calculate Quantum Yield (ΦF) D->F G Determine Photostability D->G

Caption: A generalized workflow for the photophysical characterization of a fluorophore.

Determining Molar Absorptivity (ε)

The molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1]

Protocol:

  • Preparation of Standards: Prepare a series of at least five solutions of the fluorophore of known concentrations in a suitable solvent. The concentrations should be chosen such that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use a cuvette with a known path length (typically 1 cm).

  • Measurement:

    • Fill the cuvette with the solvent to be used and measure the absorbance to set a baseline (blank).

    • Measure the absorbance of each of the standard solutions at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • The data should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The slope of this line is equal to the product of the molar absorptivity (ε) and the path length (l).

    • Calculate ε using the formula: ε = slope / l

Measuring Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is the most common and reliable approach.[2]

Principle: If a solution of an unknown sample and a solution of a standard with a known quantum yield have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

Protocol:

  • Selection of a Standard: Choose a standard fluorophore with a well-documented quantum yield and whose absorption and emission spectra overlap with the sample of interest. For example, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV region, while fluorescein in 0.1 M NaOH (ΦF = 0.925) and rhodamine 6G in ethanol (ΦF = 0.95) are used for the visible region.[3]

  • Preparation of Solutions: Prepare dilute solutions of both the standard and the unknown sample in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.05) to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Measurement:

    • Measure the UV-Vis absorbance of both the standard and unknown solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the standard and the unknown sample.

    • Calculate the quantum yield of the unknown sample (Φunk) using the following equation:

    Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (nunk² / nstd²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts "unk" and "std" refer to the unknown sample and the standard, respectively.

Assessing Photostability

Photostability refers to a fluorophore's resistance to photodegradation or photobleaching upon exposure to light. High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.[4]

Principle: Photobleaching is the irreversible destruction of a fluorophore's fluorescent properties due to light-induced chemical damage. The rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time under constant illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore at a concentration suitable for fluorescence microscopy or spectroscopy.

  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with neutral density filters) and a sensitive detector (e.g., a PMT or a CCD camera).

  • Measurement:

    • Focus on a region of the sample and acquire an initial fluorescence image or intensity reading (t=0).

    • Continuously illuminate the sample with a constant excitation intensity.

    • Acquire images or intensity readings at regular time intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the average fluorescence intensity of a region of interest at each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve can often be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂) or a photobleaching rate constant.

    • For a more quantitative comparison, the photobleaching quantum yield (Φb) can be determined, which is the number of molecules photobleached per absorbed photon.[5]

It is important to note that the photobleaching rate is highly dependent on the experimental conditions, including the excitation intensity, wavelength, and the chemical environment (e.g., oxygen concentration).[4] Therefore, when comparing the photostability of different fluorophores, it is essential to perform the measurements under identical conditions. For fluorescein, it is known that an average molecule can emit between 30,000 to 40,000 photons before photobleaching.[6]

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the photophysical properties of emerging 1,6-naphthyridine-based fluorophores with established standards. The data reveals that 1,6-naphthyridine derivatives are a highly promising class of fluorophores, offering high quantum yields and large Stokes shifts, which are significant advantages in many fluorescence-based applications. While their molar absorptivity is currently lower than that of traditional dyes like fluorescein and rhodamine B, the versatility of the 1,6-naphthyridine scaffold allows for extensive chemical modification. Future synthetic efforts can focus on extending the π-conjugated system of the 1,6-naphthyridine core to enhance molar absorptivity and to tune the emission wavelength further into the red and near-infrared regions, which are highly sought after for in vivo imaging.

The detailed experimental protocols provided herein serve as a robust framework for the accurate and reproducible characterization of novel fluorophores. By adhering to these standardized methods, researchers can contribute to a growing body of reliable photophysical data, accelerating the discovery and development of the next generation of fluorescent probes that will continue to illuminate the intricate workings of biological systems.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. Available from: [Link]

  • Tang, et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • Shaner, N. C., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available from: [Link]

  • de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566.
  • A. T. R. Williams, S. A. Winfield, and J. N. Miller, (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108, 1067-1071. Available from: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. Available from: [Link]

  • Chemistry LibreTexts. (2023). Jablonski Diagram. Retrieved from [Link]

  • Valeur, B. (2001).
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of organic molecules as reference standards. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 227-233.
  • wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. Available from: [Link]

  • Evident. (n.d.). Basic Concepts in Fluorescence. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]

  • Evident. (n.d.). Photobleaching. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. Available from: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • Evident. (n.d.). Basic Concepts in Fluorescence. Retrieved from [Link]

  • Fuh, R. C. A. (1995). Optical absorption measurement of Rhodamine B. Oregon Medical Laser Center.
  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Math Centre. (n.d.). Calculating the molar absorbance coefficient (ε) from absorbance and concentration data. Retrieved from [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]

  • wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]

  • Slideserve. (2021). Jablonski diagrams. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: Quantitative Spectrophotometry and Beer's Law (Experiment). Retrieved from [Link]

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Docking Guide to 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of targeted therapeutics, the 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of 1,6-naphthyridine derivatives, leveraging molecular docking studies and supporting experimental data to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest degree of scientific integrity.

The Strategic Advantage of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core, a heterocyclic aromatic compound, offers a unique combination of structural rigidity and synthetic tractability.[1] Its bicyclic nature provides a stable platform for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases. The nitrogen atoms within the ring system serve as key hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP, a common strategy in the design of kinase inhibitors. The versatility of this scaffold allows for substitutions at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[2]

Deciphering Protein-Ligand Interactions: The Power of Molecular Docking

Molecular docking is an indispensable computational tool in modern drug discovery, providing predictive insights into the binding modes and affinities of small molecules within a protein's active site.[3] This in silico approach allows for the rapid screening of virtual libraries of compounds and the rational design of novel derivatives with improved biological activity. The fundamental principle of molecular docking involves sampling a vast conformational space of the ligand within the target's binding pocket and employing a scoring function to estimate the strength of the interaction. A lower docking score generally indicates a more favorable binding affinity.

A Validated Workflow for Comparative Docking Studies

To ensure the reliability of in silico predictions, a rigorous and validated docking protocol is paramount. The following workflow represents a self-validating system that enhances the trustworthiness of the obtained results.

A validated workflow for comparative molecular docking studies.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add hydrogen atoms and assign correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the 1,6-naphthyridine derivatives and a known reference inhibitor.

    • Convert the 2D structures to 3D and generate low-energy conformers.

    • Assign partial charges to the atoms using a suitable force field (e.g., Gasteiger charges).

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket, ensuring sufficient space for the ligands to orient themselves.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the generated grid.

    • Employ a search algorithm (e.g., Lamarckian genetic algorithm) to explore various ligand conformations and orientations.

  • Pose Analysis and Scoring:

    • Analyze the resulting docking poses and their corresponding binding energies (docking scores).

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

  • Protocol Validation (Self-Validating System):

    • Extract the co-crystallized ligand from the original PDB file and re-dock it into the prepared protein structure using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Comparative Docking Analysis of 1,6-Naphthyridine Derivatives Targeting Protein Kinases

To illustrate the practical application of this workflow, we present a comparative docking analysis of several 1,6-naphthyridine derivatives against three clinically relevant protein kinases: Fibroblast Growth Factor Receptor 4 (FGFR4), MET proto-oncogene, receptor tyrosine kinase (c-Met), and Casein Kinase 2 (CK2).

Derivative/InhibitorTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)Reference
Compound 19g FGFR4-9.8Cys552, Gly553, Val4795.2[4]
BLU-554 (Reference) FGFR4-10.2Cys552, Ala551, Leu63023[4]
Compound 20j c-Met-11.5Met1160, Tyr1230, Asp12221.8[5]
Cabozantinib (Reference) c-Met-10.9Met1160, Tyr1230, Gly11585.2[5]
Silmitasertib (CX-4945) CK2-9.2Val116, Lys68, Asp1751.0[6]
Compound 1l CK2-10.1Val116, Ile66, Asp1750.46[6]

Causality Behind Experimental Choices: The selection of these protein kinases is based on their established roles in cancer progression. Aberrant FGFR4 signaling is a known driver in hepatocellular carcinoma, while dysregulated c-Met activity is implicated in various malignancies, promoting cell proliferation and metastasis.[4][7] Casein Kinase 2 is a constitutively active serine/threonine kinase that supports cell growth and proliferation and is overexpressed in many cancers.[6] The reference inhibitors chosen are either clinically approved drugs or well-characterized tool compounds, providing a benchmark for evaluating the performance of the 1,6-naphthyridine derivatives.

Experimental Validation: Bridging the Gap Between In Silico and In Vitro

While molecular docking provides valuable predictive information, experimental validation is crucial to confirm the biological activity of the designed compounds. In vitro kinase inhibition assays are the gold standard for quantifying the potency of an inhibitor.

Radiometric Kinase Assay: A Robust Method for Quantifying Inhibition

The radiometric kinase assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[8][9]

Experimental Protocol: 33P-Radiometric Kinase Assay

  • Reaction Setup:

    • Prepare a reaction buffer containing HEPES, MgCl₂, MnCl₂, DTT, and Na-orthovanadate.[8]

    • In a 96-well plate, add the assay buffer, a solution of [γ-33P]-ATP, and the 1,6-naphthyridine derivative at various concentrations.[8]

    • Initiate the reaction by adding a pre-mixture of the target kinase and its specific substrate (e.g., a peptide or protein).[8]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction proceeds within the linear range.[10]

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution of phosphoric acid.[11]

    • Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).[11]

    • Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.[11]

  • Detection and Data Analysis:

    • Dry the filter membranes and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of the derivative compared to a control reaction without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Understanding the Broader Context: Kinase Signaling Pathways and Selectivity

The efficacy of a kinase inhibitor is not solely determined by its potency against the intended target but also by its selectivity profile across the human kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.

The c-Met Signaling Pathway: A Key Driver of Oncogenesis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[12] Aberrant activation of this pathway is a hallmark of many cancers.[7][13]

G HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Migration Migration cMet->Migration Invasion Invasion cMet->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival Inhibitor 1,6-Naphthyridine Derivative (e.g., Compound 20j) Inhibitor->cMet Inhibition

The c-Met signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Kinase Selectivity Profiling: A Critical Step in Drug Development

Assessing the selectivity of a kinase inhibitor is essential to understand its potential for off-target effects. This is typically achieved by screening the compound against a large panel of kinases.[14] Services like Reaction Biology's Kinase Panel Screening and Promega's Kinase Selectivity Profiling Systems offer comprehensive assays to determine the selectivity of inhibitor candidates.[15][16] A highly selective inhibitor will exhibit potent inhibition of the intended target with minimal activity against other kinases.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of 1,6-naphthyridine derivatives as protein kinase inhibitors. By integrating validated molecular docking protocols with robust experimental validation methods, researchers can confidently identify and optimize promising lead compounds. The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future efforts will likely focus on developing derivatives with enhanced selectivity and improved pharmacokinetic profiles, ultimately leading to the development of safer and more effective targeted therapies for a range of human diseases.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.
  • PubChem. (n.d.). Radiometric Protein Kinase Assay. Retrieved from [Link]

  • MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MET molecular mechanisms and therapies in lung cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • PubMed. (2024, February 14). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • ASM Journals. (2024, January 9). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. Retrieved from [Link]

  • MDPI. (n.d.). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Molecular docking studies of tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • MDPI. (n.d.). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]

  • AACR Journals. (n.d.). Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Casein kinase 2. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of the c-MET signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B).... Retrieved from [Link]

  • Journal of Hematology & Oncology. (n.d.). Emerging roles of FGF signaling in hepatocellular carcinoma. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). STK33 Human CAMK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. Retrieved from [Link]

  • Frontiers. (2020, June 17). Protein Kinase CK2 in Cancer Energetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Met signaling pathway and EGF receptor tyrosine kinase inhibitor.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

Sources

Assessing the Therapeutic Potential of Different 1,6-Naphthyridine Isomers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. Its six isomers, distinguished by the positions of the nitrogen atoms, have each been explored as frameworks for the development of novel therapeutic agents. Among these, the 1,6-naphthyridine core has emerged as a particularly versatile scaffold, yielding derivatives with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the therapeutic potential of 1,6-naphthyridine isomers against other naphthyridine isomers, focusing on their applications in oncology, infectious diseases, and neurology. We will delve into the causality behind experimental designs, present supporting quantitative data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.

The Landscape of Naphthyridine Isomers in Medicine

Naphthyridines are classified into six isomeric forms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] While the 1,8-naphthyridine isomer is the most extensively studied, largely due to the success of nalidixic acid, a foundational antibacterial agent, research into the other isomers, particularly 1,6-naphthyridine, has revealed a wealth of therapeutic opportunities.[1][2] The unique electronic distribution and steric architecture of each isomer influence its ability to interact with biological targets, leading to distinct pharmacological profiles.

I. Anticancer Activity: A Prominent Arena for 1,6-Naphthyridines

The development of novel anticancer agents is a primary focus for the application of 1,6-naphthyridine derivatives. These compounds exert their cytotoxic effects through diverse mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of heat shock proteins.[3][4][5]

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

Many 1,6-naphthyridine-2(1H)-one derivatives have been identified as potent kinase inhibitors.[1] A notable example is their activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of colorectal and hepatocellular carcinomas.[4][6] The presence of a double bond between C3 and C4 in the 1,6-naphthyridin-2(1H)-one core is often associated with antitumor activity.[1]

Another important target is the c-Met kinase, which is involved in tumor growth and metastasis. Specific 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one derivatives have demonstrated significant c-Met inhibitory activity.[8]

Comparative Anticancer Activity of Naphthyridine Isomers (IC50 in µM)

IsomerDerivativeCancer Cell LineIC50 (µM)Reference
1,6-Naphthyridine 17a (2,4-disubstituted)MOLT-3 (Leukemia)9.1 ± 2.0[7]
HeLa (Cervical)13.2 ± 0.7[7]
HL-60 (Leukemia)8.9 ± 2.2[7]
Compound 2tBaF3-TPR-Met2.6[8]
Aaptamine derivative 25HL-60 (Leukemia)0.03 - 8.5[6]
1,5-Naphthyridine 1-methoxycanthin-6-one(Antiviral - HIV)EC50: 0.26 µg/mL[8]
1,7-Naphthyridine Bisleuconothine ASW480 (Colon)2.74[6]
HCT116 (Colon)3.18[6]
HT29 (Colon)1.09[6]
SW620 (Colon)3.05[6]
2,7-Naphthyridine Eupolauridine N-oxideOvarian Cancer Line3.5[6]
Non-small-cell Lung1.77[6]
Mechanism of Action: Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which 1,6-naphthyridine-based kinase inhibitors can disrupt cancer cell signaling.

FGFR4_Inhibition FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits (ATP-competitive) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine derivative.

II. Antimicrobial Activity: A Renewed Focus on Naphthyridine Scaffolds

The historical success of nalidixic acid (a 1,8-naphthyridine) has paved the way for the exploration of other naphthyridine isomers as antimicrobial agents.[9] The primary mechanism of action for many antibacterial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6]

While 1,8-naphthyridines are the most studied in this area, derivatives of 1,6- and 2,7-naphthyridines have also demonstrated promising antibacterial and antifungal activities.[9][10]

Comparative Antimicrobial Activity of Naphthyridine Isomers (MIC in µg/mL)

IsomerDerivativeBacterial StrainMIC (µg/mL)Reference
1,6-Naphthyridine Silver(I) complexC. albicans0.49[9]
C. parapsilosis3.9[9]
1,8-Naphthyridine Compound 12bS. aureus(active in vivo)[9]
Compound 11aS. aureus(more active than ciprofloxacin)[9]
Brominated derivative 31b(DNA gyrase inhibition)IC50: 1.7-13.2[9]
2,7-Naphthyridine Compound 10jS. aureus8[10]
Compound 10fS. aureus31[10]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The diagram below illustrates how naphthyridine derivatives can inhibit bacterial growth by targeting DNA gyrase.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Introduces Growth Bacterial Growth Inhibition DNA Bacterial DNA Naphthyridine Naphthyridine Derivative Naphthyridine->DNA_Gyrase Binds & Inhibits Replication DNA Replication & Repair Supercoiling->Replication Allows

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

III. Neuroprotective Potential: Modulating Neurological Pathways

Derivatives of naphthyridines, including the 1,6- and 1,8-isomers, have shown promise in the treatment of neurodegenerative diseases. A key mechanism is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like serotonin, dopamine, and norepinephrine.[11] By inhibiting these enzymes, naphthyridine derivatives can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Neuroprotective Activity of Naphthyridine Derivatives

IsomerDerivativeTarget/ModelEffectReference
1,8-Naphthyridine Compound 14SH-SY5Y cells (Rotenone/Oligomycin A)Neuroprotective[11]
SH-SY5Y cells (Okadaic Acid)Neuroprotective[11]
SH-SY5Y cells (Aβ1-42 peptide)Neuroprotective[11]
Hippocampal slices (OGD)Neuroprotective[11]

Quantitative data for direct comparison of neuroprotective effects across different isomers is limited in the reviewed literature.

Mechanism of Action: Monoamine Oxidase Inhibition

The following diagram depicts the mechanism of MAO inhibition by naphthyridine derivatives.

MAO_Inhibition Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Neurotransmitters->MAO Metabolized by Synaptic_Levels Increased Synaptic Neurotransmitter Levels Degradation Degradation Products MAO->Degradation Naphthyridine Naphthyridine Inhibitor Naphthyridine->MAO Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Synaptic_Levels->Therapeutic_Effect

Caption: Neuroprotective mechanism via inhibition of monoamine oxidase.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is fundamental for determining the cytotoxic effects of naphthyridine derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the naphthyridine compounds against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[13]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the naphthyridine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16 to 20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Protocol 3: Kinase Inhibition Assay (e.g., FGFR4)

This assay measures the ability of naphthyridine derivatives to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure (using ADP-Glo™ Kinase Assay as an example):

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the naphthyridine inhibitor at various concentrations, the FGFR4 enzyme, and a substrate/ATP mix.[9]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[9]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold has demonstrated significant therapeutic potential across oncology, infectious diseases, and neurology. While direct comparative studies across all isomers with identical substitutions are scarce, the available data suggests that each isomeric backbone offers a unique template for drug design. 1,6-naphthyridine derivatives have shown particular promise as kinase inhibitors for cancer therapy.

Future research should focus on systematic comparative studies of different naphthyridine isomers to elucidate clear structure-activity relationships related to the isomeric core. Furthermore, exploring the therapeutic window and in vivo efficacy of the most potent compounds identified in these studies will be crucial for their translation into clinical candidates. The detailed protocols and comparative data presented in this guide aim to facilitate these future endeavors and accelerate the discovery of novel naphthyridine-based therapeutics.

References

  • D. G. T., M. P. S., & J. C. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Y. Z., L. X., W. H., L. Y., Z. L., W. J., ... & L. H. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • A. W., & M. M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). [Link]

  • A. W., M. M., K. W., A. J., K. S., M. J., ... & M. D. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • C.-Y. L., Y.-C. L., Y.-H. C., H.-Y. L., Y.-L. C., & C.-H. L. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]

  • A. A. d. S., H. D. M. C., F. G. A., I. R. A. d. M., J. G. M. d. C., H. M. d. S. N., ... & J. d. A. C. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • S. R., S. A., & S. K. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • Z. C., Y. Z., H. Y., Y. C., H. C., Z. W., ... & K. W. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • E. K., T. S. D., Y. P., & M. C. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][1][7]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. ACS Publications. [Link]

  • S. G., A. W., & M. M. (2024). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • M. I.-G., D. S.-G., J. R., C. A., A. G.-A., A. R., ... & M. M.-A. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Wikipedia. (2024). Broth microdilution. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

Sources

A Comparative Review of Synthetic Routes to the 1,6-Naphthyridine Nucleus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science industries. Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, and have also found applications as organic luminescence materials.[1] This guide provides a comparative overview of the principal synthetic routes to the 1,6-naphthyridine nucleus, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in the strategic design and execution of their synthetic endeavors.

Classical Approaches to the 1,6-Naphthyridine Core

The foundational methods for constructing the 1,6-naphthyridine ring system have been established for decades and remain relevant for their simplicity and accessibility. These classical routes often involve the construction of the second pyridine ring onto a pre-existing pyridine scaffold.

The Skraup Synthesis: A Classic Route from 4-Aminopyridine

The Skraup synthesis, a venerable method for quinoline synthesis, can be adapted to produce 1,6-naphthyridine from 4-aminopyridine. This reaction involves the treatment of 4-aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, typically concentrated sulfuric acid.[1][2]

Mechanism: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael addition of the amino group of 4-aminopyridine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration. Finally, an oxidation step aromatizes the newly formed ring to yield the 1,6-naphthyridine nucleus.[3]

Advantages:

  • Readily available and inexpensive starting materials.

  • A one-pot procedure for the direct formation of the bicyclic system.

Disadvantages:

  • Often proceeds with violent, exothermic reactions that can be difficult to control.[1]

  • Harsh reaction conditions (strong acid, high temperatures) can lead to low yields and the formation of tarry by-products.[4]

  • Limited scope for the synthesis of substituted 1,6-naphthyridines due to the aggressive nature of the reaction.

Experimental Protocol: Synthesis of 1,6-Naphthyridine via Skraup Reaction

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-aminopyridine and glycerol.

  • Slowly add an oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture while monitoring the temperature.

  • Heat the reaction mixture to approximately 140-150°C for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., chloroform or diethyl ether).

  • Purify the crude product by distillation or recrystallization to obtain 1,6-naphthyridine.

Logical Relationship Diagram: Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Aminopyridine 4-Aminopyridine Michael Adduct Michael Adduct 4-Aminopyridine->Michael Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Oxidizing Agent Oxidizing Agent H2SO4 H2SO4 Acrolein->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization 1,6-Naphthyridine 1,6-Naphthyridine Cyclized Intermediate->1,6-Naphthyridine Oxidation

Caption: Key transformations in the Skraup synthesis of 1,6-naphthyridine.

The Friedländer Annulation: Condensation of Aminopyridines with Carbonyls

The Friedländer synthesis provides a more versatile and generally higher-yielding route to substituted 1,6-naphthyridines. This reaction involves the condensation of a 4-aminopyridine derivative bearing a carbonyl group at the 3-position (e.g., 4-amino-3-formylpyridine or 4-amino-3-acetylpyridine) with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[3][5]

Mechanism: The reaction can proceed through two primary pathways. The first involves an initial aldol-type condensation between the active methylene compound and the carbonyl group of the aminopyridine, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the reaction partner, followed by an intramolecular aldol condensation.[5] The reaction is typically catalyzed by either acid or base.

Advantages:

  • Greater control over the substitution pattern of the final product.

  • Generally milder reaction conditions compared to the Skraup synthesis.

  • A broader range of substrates can be employed, leading to diverse derivatives.[6]

Disadvantages:

  • The synthesis of the requisite 4-amino-3-carbonylpyridine starting materials can be multi-step.

  • Potential for side reactions, such as self-condensation of the active methylene compound.

Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine via Friedländer Annulation

  • To a solution of 4-amino-3-formylpyridine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of the active methylene compound (e.g., ethyl acetoacetate).

  • Add a catalytic amount of a base (e.g., piperidine or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure substituted 1,6-naphthyridine.

Workflow Diagram: Friedländer Annulation

Friedlander_Annulation Start Start Reactants 4-Amino-3-carbonylpyridine + Active Methylene Compound Start->Reactants Catalysis Add Acid or Base Catalyst Reactants->Catalysis Reaction Reflux Reaction Mixture Catalysis->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Filter Product Monitoring->Workup Reaction Complete Purification Recrystallize Workup->Purification End End Purification->End

Caption: Generalized workflow for the Friedländer synthesis of 1,6-naphthyridines.

Syntheses from Pre-functionalized Pyridine Precursors

Modern approaches often rely on the construction of the second pyridine ring from a pyridine derivative that already contains key functional groups, allowing for greater synthetic flexibility and control.

From 4-Chloropyridine Derivatives

A common strategy involves the use of a 4-chloropyridine bearing an electrophilic carbon at the 3-position, such as a nitrile or an ester. The synthesis proceeds through a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization.

Mechanism: The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, can be achieved from ethyl 4,6-dichloro-3-pyridinecarboxylate. The reaction begins with the nucleophilic substitution of the 4-chloro group by an amine. The resulting intermediate is then condensed with a compound containing an active methylene group, such as methyl phenylacetate, to construct the second ring.[7]

Advantages:

  • Allows for the introduction of a variety of substituents at the N-1 position.

  • The pre-existing functional groups on the pyridine ring can be further manipulated.

Disadvantages:

  • The synthesis of the starting 4-chloropyridine derivatives can be challenging.

  • The reactivity of the chloro group can be influenced by other substituents on the ring.

Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one from a 4-Chloropyridine

  • React ethyl 4,6-dichloro-3-pyridinecarboxylate with a primary amine in a suitable solvent to displace the 4-chloro group.

  • Isolate the resulting 4-aminopyridine derivative.

  • In a separate reaction, generate the enolate of an active methylene compound (e.g., methyl phenylacetate) using a strong base (e.g., sodium hydride).

  • Add the 4-aminopyridine derivative from step 2 to the enolate solution and heat to effect cyclization.

  • Acidify the reaction mixture to precipitate the 1,6-naphthyridin-2(1H)-one product.

  • Purify the product by recrystallization or column chromatography.

From 4-Aminopyridine Derivatives

This approach is particularly useful for the synthesis of 1,6-naphthyridin-2(1H)-ones and related structures. It typically involves the condensation of a 4-aminopyridine bearing a cyano, ester, or aldehyde group at the 3-position with a molecule that provides the remaining atoms for the second ring.[2]

Mechanism: For instance, 4-aminonicotinaldehyde can be condensed with malonamide in the presence of a base like piperidine to yield a 1,6-naphthyridin-2(1H)-one.[2] The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

Advantages:

  • A versatile method for accessing a variety of substituted 1,6-naphthyridin-2(1H)-ones.

  • The reaction conditions are often milder than classical methods.

Disadvantages:

  • The synthesis of the substituted 4-aminopyridine starting materials may require multiple steps.

Modern and Emergent Synthetic Strategies

Recent advances in organic synthesis have led to the development of novel and efficient methods for the construction of the 1,6-naphthyridine nucleus, often characterized by improved yields, milder conditions, and greater functional group tolerance.

Intramolecular Cyclization of 4-(Arylamino)nicotinonitriles

A powerful and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves the acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles. In this approach, the cyano group acts as a one-carbon synthon for the formation of the new ring.[1]

Mechanism: The reaction is initiated by the protonation of the nitrile group by a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). This activates the nitrile for an intramolecular Friedel-Crafts-type reaction with the appended aryl ring, leading to the formation of the fused 1,6-naphthyridine system.[1]

Advantages:

  • High yields and excellent functional group tolerance.[1]

  • Can be performed on a gram scale.[1]

  • Provides direct access to biologically relevant 4-amino-1,6-naphthyridine derivatives.

Disadvantages:

  • Requires the synthesis of the 4-(arylamino)nicotinonitrile precursors.

  • The use of strong acids may not be compatible with all substrates.

Experimental Protocol: Synthesis of a Fused 1,6-Naphthyridin-4-amine

  • Dissolve the 4-(arylamino)nicotinonitrile in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and slowly add a strong acid (e.g., trifluoromethanesulfonic acid).

  • Stir the reaction mixture at room temperature for the specified time.

  • Quench the reaction by carefully adding the mixture to a cooled basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography.

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) offer an elegant and efficient approach to the synthesis of complex molecules like 1,6-naphthyridines in a single pot. These reactions involve a cascade of transformations where the product of one reaction is the substrate for the next, avoiding the need for isolation of intermediates. An eco-friendly, one-pot, pseudo-five-component synthesis of 1,2-dihydro[3][8]naphthyridines has been reported from the reaction of methyl ketones, amines, and malononitrile in water without the need for a catalyst.[3]

Mechanism: The proposed mechanism for this domino reaction involves a series of Knoevenagel condensations, Michael additions, and intramolecular cyclizations.[3]

Advantages:

  • High atom economy and operational simplicity.

  • Environmentally friendly, often using green solvents like water.[3]

  • Avoids the use of expensive and toxic catalysts.[3]

Disadvantages:

  • The mechanism can be complex and difficult to elucidate fully.

  • The scope of the reaction may be limited to specific combinations of starting materials.

Comparative Analysis of Synthesis Routes

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Skraup Synthesis 4-Aminopyridine, GlycerolH2SO4, Oxidizing agentLow to ModerateInexpensive starting materials, one-potHarsh conditions, low yields, safety concerns
Friedländer Annulation 4-Amino-3-carbonylpyridine, Active methylene compoundAcid or Base catalystGood to ExcellentVersatile, good control over substitutionMulti-step synthesis of starting materials
From 4-Chloropyridines 4-Chloropyridine derivatives, Amines, Active methylene compoundsBaseModerate to GoodGood for N-1 substitutionStarting materials can be difficult to access
From 4-Aminopyridines 4-Amino-3-functionalized pyridinesBase or AcidGoodMilder conditions, versatileMulti-step synthesis of starting materials
Intramolecular Cyclization 4-(Arylamino)nicotinonitrilesStrong acid (e.g., CF3SO3H)Good to ExcellentHigh yields, direct access to 4-amino derivativesRequires strong acids
Domino Reaction Methyl ketones, Amines, MalononitrileNone (in water)GoodEco-friendly, catalyst-free, one-potPotentially limited substrate scope

Conclusion

The synthesis of the 1,6-naphthyridine nucleus can be approached through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Skraup and Friedländer syntheses remain valuable for their simplicity, while modern approaches utilizing pre-functionalized pyridines, intramolecular cyclizations, and domino reactions offer greater control, efficiency, and functional group tolerance. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. This guide provides a framework for researchers to make informed decisions in their pursuit of novel 1,6-naphthyridine derivatives for a range of scientific applications.

References

[3] Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [1] Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [7] Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [2] Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6199. [9] Bhamuni, M. R., & Jayapradha, S. R. (2025). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. ASIAN J CHEM. [8] Jida, M., & Deprez, P. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5183-5186. [6] Dong, W., et al. (2018). Substituted chromeno[4,3‐b]quinolines and[3][8]naphthyridines. Advanced Synthesis & Catalysis, 360(5), 956-961. [10] El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [11] Legrand, B., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 711. [4] BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines. [12] Orlemans, E. O. M., et al. (2017). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry, 82(7), 3826-3837. [13] American Chemical Society. (2021). 1,6-Naphthyridine. [14] Chen, C. H., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][3][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(36), 9474-9484. [5] Wikipedia. (2023). Friedländer synthesis. [15] Lavanya, M., et al. (2015). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Advances, 5(105), 86330-86336. [16] BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. [17] McDonald, R. I., et al. (2017). Palladium-Catalyzed Hydrohalogenation of 1,6-Enynes: Hydrogen Halide Salts and Alkyl Halides as Convenient HX Surrogates. Journal of the American Chemical Society, 139(10), 3826-3829. [18] Sharma, P., & Rane, N. (2013). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 5(4), 133-138. [19] The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [20] Lavanya, M., et al. (2016). ChemInform Abstract: Domino Synthesis of Functionalized 1,6-Naphthyridines and Their in vitro Antiinflammatory and Antioxidant Efficacies. ChemInform, 47(11). [21] Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115811. [22] El-Sayed, W. A., & El-Essawy, F. A. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.